Product packaging for Dibenzyl azelate(Cat. No.:CAS No. 1932-84-9)

Dibenzyl azelate

Cat. No.: B154685
CAS No.: 1932-84-9
M. Wt: 368.5 g/mol
InChI Key: AEPUKSBIJZXFCI-UHFFFAOYSA-N
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Description

Dibenzyl azelate is a useful research compound. Its molecular formula is C23H28O4 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28O4 B154685 Dibenzyl azelate CAS No. 1932-84-9

Properties

CAS No.

1932-84-9

Molecular Formula

C23H28O4

Molecular Weight

368.5 g/mol

IUPAC Name

dibenzyl nonanedioate

InChI

InChI=1S/C23H28O4/c24-22(26-18-20-12-6-4-7-13-20)16-10-2-1-3-11-17-23(25)27-19-21-14-8-5-9-15-21/h4-9,12-15H,1-3,10-11,16-19H2

InChI Key

AEPUKSBIJZXFCI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)OCC2=CC=CC=C2

Other CAS No.

1932-84-9

Origin of Product

United States

Foundational & Exploratory

Dibenzyl Azelate: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dibenzyl azelate is a diester of azelaic acid and benzyl alcohol. It belongs to the class of organic compounds known as dicarboxylic acid esters. Its properties make it a subject of interest in various chemical and pharmaceutical applications, including its use as a plasticizer.[1][2] This document provides a detailed overview of the chemical properties and structure of this compound, along with relevant experimental methodologies.

Core Chemical and Physical Properties

This compound is chemically identified as dibenzyl nonanedioate.[3] The compound's key identifiers and computed properties are summarized in the table below, providing a foundational dataset for researchers.

PropertyValueSource
Molecular Formula C23H28O4PubChem[3]
Molecular Weight 368.47 g/mol PubChem[3]
Monoisotopic Mass 368.19876 DaPubChem
CAS Number 1932-84-9PubChem[3]
IUPAC Name dibenzyl nonanedioatePubChem[3]
SMILES C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)OCC2=CC=CC=C2PubChem[3]
InChI Key AEPUKSBIJZXFCI-UHFFFAOYSA-NPubChem[3]
Predicted XLogP3 5.2PubChem
Covalently-Bonded Unit Count 1PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 14PubChem

Structural Information

The molecular structure of this compound consists of a central nine-carbon dicarboxylic acid backbone (azelaic acid) esterified at both ends with benzyl alcohol. This structure imparts a significant degree of lipophilicity to the molecule.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the initial search, a general method can be inferred from standard esterification procedures and literature on related compounds.[5] The analysis of azelate esters is often performed using chromatographic techniques.[6]

Synthesis of this compound (General Protocol)

The synthesis of this compound can be achieved through the esterification of azelaic acid with benzyl alcohol. This reaction is typically catalyzed by an acid.

Materials:

  • Azelaic acid

  • Benzyl alcohol (in excess, can also act as a solvent)

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

  • Organic solvent (e.g., toluene, to facilitate water removal)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine azelaic acid, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reflux: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by flash chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure product.[7]

Analytical Characterization (GC-MS)

The identity and purity of the synthesized this compound can be determined by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the high boiling point of this compound, a high-temperature GC method is required.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC with 7250 GC/Q-TOF).[8]

  • GC Column: A low-bleed capillary column suitable for high-temperature analysis (e.g., Agilent DB-5Q, 30 m, 0.25 mm, 0.25 µm).[8]

GC-MS Parameters (Illustrative):

  • Inlet: Splitless injection mode.[8]

  • Inlet Temperature Program: Start at 65 °C, then ramp to 280 °C.[8]

  • Oven Temperature Program: Start at 45 °C, hold for 2 minutes, then ramp at 12 °C/min to 325 °C and hold for 11 minutes.[8]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[8]

  • MS Transfer Line Temperature: 325 °C.[8]

  • MS Ion Source Temperature: 200-230 °C.[8]

  • Electron Energy: 70 eV.[8]

  • Mass Range: 50 to 1000 m/z.[8]

The resulting mass spectrum can be compared with spectral databases for confirmation of the this compound structure.

Logical Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the laboratory-scale synthesis and subsequent purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reactants Azelaic Acid + Benzyl Alcohol + Acid Catalyst Reaction Esterification (Reflux with Water Removal) Reactants->Reaction Quench Cooling & Dilution Reaction->Quench Wash Aqueous Wash (H₂O, NaHCO₃, Brine) Quench->Wash Dry Drying Organic Layer (e.g., MgSO₄) Wash->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Crude Crude this compound Concentrate->Crude Purify Flash Chromatography Crude->Purify Pure Pure this compound Purify->Pure Analyze Characterization (NMR, IR, GC-MS) Pure->Analyze

Caption: General workflow for synthesis and purification.

Spectral Information

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong characteristic absorption band for the C=O ester stretch, typically around 1730 cm⁻¹.[5] It will also feature absorptions corresponding to C-O stretching, C-H stretching of the aliphatic chain, and the characteristic peaks of the aromatic benzyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show signals for the aromatic protons of the two benzyl groups (typically in the 7.3-7.4 ppm region), a singlet for the benzylic methylene protons (-CH₂-) adjacent to the ester oxygen (around 5.1 ppm), and multiplets for the methylene protons of the azelate backbone.

    • ¹³C NMR: The carbon NMR spectrum will provide signals for the carbonyl carbon of the ester (around 173 ppm), the carbons of the aromatic rings, the benzylic carbon, and the distinct carbons of the aliphatic chain.[9][10]

This technical guide provides a consolidated resource for professionals working with or researching this compound, offering key data points and procedural outlines to support laboratory work and further development.

References

synthesis pathways for dibenzyl azelate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Dibenzyl Azelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary , a significant compound in various industrial applications, including as a plasticizer and a potential component in drug delivery systems. This document details the core methodologies, presents quantitative data in a structured format, and includes visualizations of the synthesis pathways and experimental workflows.

Introduction

This compound is the dibenzyl ester of azelaic acid, a nine-carbon dicarboxylic acid. Its synthesis is of interest due to its properties that make it a valuable specialty chemical. The primary methods for its preparation involve the esterification of azelaic acid with benzyl alcohol. This guide will explore three main pathways: Fischer-Speier esterification, synthesis via azelaoyl chloride, and enzymatic synthesis.

Synthesis Pathways

There are three principal routes for the synthesis of this compound, each with distinct advantages and disadvantages in terms of reaction conditions, yield, and environmental impact.

Pathway 1: Fischer-Speier Esterification

This is a direct, acid-catalyzed esterification of azelaic acid with benzyl alcohol. The reaction is reversible and typically requires an acid catalyst and removal of water to drive the equilibrium towards the product.

Reaction Scheme:

Fischer_Esterification Azelaic_Acid Azelaic Acid Dibenzyl_Azelate This compound Azelaic_Acid->Dibenzyl_Azelate Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Dibenzyl_Azelate Catalyst Acid Catalyst (e.g., p-TSA, H₂SO₄) Catalyst->Dibenzyl_Azelate Water Water Dibenzyl_Azelate->Water + Acyl_Chloride_Route cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification Azelaic_Acid Azelaic Acid Azelaoyl_Chloride Azelaoyl Chloride Azelaic_Acid->Azelaoyl_Chloride Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Azelaoyl_Chloride Azelaoyl_Chloride_2 Azelaoyl Chloride Dibenzyl_Azelate This compound Azelaoyl_Chloride_2->Dibenzyl_Azelate Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Dibenzyl_Azelate Enzymatic_Synthesis Azelaic_Acid Azelaic Acid Dibenzyl_Azelate This compound Azelaic_Acid->Dibenzyl_Azelate Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Dibenzyl_Azelate Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Dibenzyl_Azelate

Core Mechanism of Dibenzyl Azelate as a Plasticizer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dibenzyl azelate, a diester of azelaic acid and benzyl alcohol, functions as an effective plasticizer, particularly for enhancing the low-temperature flexibility of rubber-like polymers such as isobutylene-isoprene copolymers (butyl rubber).[1][2][3][4] Like all plasticizers, its primary mechanism of action is the disruption of intermolecular forces between polymer chains, which increases the free volume and segmental mobility of the polymer, thereby lowering its glass transition temperature (Tg) and imparting greater flexibility.[5][6] This guide elucidates the theoretical and practical aspects of this mechanism, collates available quantitative data, outlines relevant experimental protocols, and provides visualizations to illustrate the core concepts. While specific in-depth studies on this compound are limited in publicly accessible literature, this guide synthesizes established principles of polymer science to frame its mechanism of action.

The General Mechanism of Plasticization

Plasticizers are additives that increase the plasticity or fluidity of a material. The core of their action in a polymer matrix can be explained by the lubricity, gel, and free volume theories .[6]

  • Lubricity Theory: This theory posits that the small plasticizer molecules act as lubricants for the large polymer chains, allowing them to slide past one another more easily.[6]

  • Gel Theory: This theory suggests that plasticizers disrupt the three-dimensional gel-like structure formed by loose intermolecular attractions between polymer chains, thus reducing the rigidity of the material.[6]

  • Free Volume Theory: This is the most widely accepted theory. Polymers have a certain amount of "free volume," which is the space between the polymer chains not occupied by the molecules themselves. The mobility of the polymer chains, and thus the flexibility of the material, is dependent on this free volume. Plasticizer molecules, being smaller than the polymer chains, insert themselves between the chains and increase the overall free volume. This increased volume provides more space for the polymer segments to move, lowering the energy required for conformational changes and, consequently, reducing the glass transition temperature (Tg).[5][6]

The effectiveness of a plasticizer is fundamentally dependent on its compatibility with the polymer. This compatibility is governed by the principle of "like dissolves like." A common way to predict this is by comparing the solubility parameters of the plasticizer and the polymer.

Inferred Mechanism of Action for this compound

While specific research detailing the molecular interactions of this compound is scarce, its mechanism can be inferred from its chemical structure and the nature of the polymers it plasticizes, such as butyl rubber (a copolymer of isobutylene and a small amount of isoprene).

  • Molecular Structure: this compound (C₂₃H₂₈O₄) is a relatively large molecule with a long, flexible aliphatic chain (from the azelaic acid) and two bulky aromatic benzyl groups at its ends.

  • Interaction with Butyl Rubber: Butyl rubber is a predominantly non-polar polymer. The long aliphatic chain of this compound is expected to have favorable van der Waals interactions with the polyisobutylene segments of the butyl rubber. The bulky benzyl groups at the ends of the this compound molecule likely play a significant steric role, efficiently pushing the polymer chains apart and creating substantial free volume. The ester groups introduce a degree of polarity, but the overall molecule is largely non-polar, contributing to its compatibility with non-polar elastomers.

The primary mechanism is therefore the physical insertion of this compound molecules between the butyl rubber chains. This separates the polymer chains, weakening the intermolecular van der Waals forces that hold them together. The increased spacing and the inherent flexibility of the azelate chain enhance the segmental mobility of the rubber, allowing it to remain flexible at lower temperatures.

Role of Solubility Parameters

The compatibility of a plasticizer and a polymer can be quantitatively estimated using Hansen Solubility Parameters (HSP), which divide the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7][8] For effective plasticization, the HSP values of the plasticizer and the polymer should be similar.

Quantitative Data

Publicly available quantitative data on the performance of this compound is limited. The most detailed information comes from a patent that compared its effects on a vulcanized isobutylene-isoprene copolymer with other plasticizers.[3]

Table 1: Comparative Performance of Plasticizers in Isobutylene-Isoprene Copolymer [3]

PropertyThis compoundDiamyl AzelateTributyl PhosphateDibenzyl Sebacate
Formulation (parts by weight)
Isobutylene-Isoprene Copolymer100100100100
Zinc Oxide5555
Stearic Acid3333
Plasticizer10101010
Tetramethyl Thiuram Disulfide1111
Selenium Dimethyl Dithiocarbamate1.51.51.51.5
Physical Properties (60 min cure at 287°F)
Tensile Strength (psi)2,1602,4102,1002,270
Elongation at Break (%)730730840840
Modulus at 300% Elongation (psi)170350100120
Shore Hardness33452828
Freeze Resistance (-20°F) OKOKFailedSlight Crease

Data extracted from U.S. Patent 2,469,748. The "Freeze resistance-envelope test" was a qualitative assessment of flexibility at low temperatures.

Experimental Protocols

Standardized test methods from organizations like ASTM International are used to evaluate the performance of plasticized elastomers.

Tensile Properties (ASTM D412)

This test is used to determine the tensile strength, elongation at break, and modulus of plasticized rubber.[1][2][3][4][10]

  • Specimen Preparation: Dumbbell-shaped specimens are cut from cured sheets of the plasticized rubber compound.

  • Procedure: The specimen is mounted in the grips of a universal testing machine (tensile tester). The grips are separated at a constant rate (typically 500 ± 50 mm/min) until the specimen ruptures.[3][10]

  • Data Collected: The force required to stretch the specimen and the corresponding elongation are recorded throughout the test. From this data, tensile strength, modulus at a specific elongation, and ultimate elongation are calculated.

Hardness (ASTM D2240)

This method measures the indentation hardness of the material using a durometer.

  • Procedure: A specified indenter is forced into the material under a specified spring force. The depth of indentation is measured, which corresponds to the material's hardness on the Shore A or Shore D scale.

Low-Temperature Flexibility

Several methods are used to assess the performance of plasticizers at low temperatures.

  • Brittleness Temperature (ASTM D746): This test determines the temperature at which a plasticized material fractures upon impact under specified conditions.[11]

  • Gehman Test (ASTM D1053): This method measures the torsional stiffness of a sample as a function of temperature. The temperature at which the stiffness reaches a certain multiple of its room temperature value (e.g., T10) is a key parameter.[11]

  • Temperature Retraction (TR) Test (ASTM D1329): This test is particularly relevant for seals. A stretched sample is frozen, and the temperature at which it retracts to a certain percentage of its original length upon warming is determined (e.g., TR-10).[12]

Visualizations

Diagram of Plasticization Mechanism

PlasticizationMechanism cluster_0 Unplasticized Polymer cluster_1 Plasticized Polymer p1 Polymer Chain p2 Polymer Chain p5 Polymer Chain p3 Polymer Chain p6 Polymer Chain After Reduced Intermolecular Forces Increased Free Volume Flexible Structure (Low Tg) p4 Polymer Chain p7 Polymer Chain p8 Polymer Chain d1 Dibenzyl Azelate d2 Dibenzyl Azelate d3 Dibenzyl Azelate Before High Intermolecular Forces Low Free Volume Rigid Structure (High Tg) ExperimentalWorkflow cluster_testing Performance Testing start Formulation: Polymer + this compound + Additives compound Compounding (e.g., Two-Roll Mill) start->compound cure Curing / Vulcanization (Compression Molding) compound->cure specimen Specimen Preparation (Die Cutting) cure->specimen tensile Tensile Properties (ASTM D412) specimen->tensile hardness Hardness (ASTM D2240) specimen->hardness low_temp Low-Temperature Flexibility (e.g., ASTM D746) specimen->low_temp analysis Data Analysis & Comparison tensile->analysis hardness->analysis low_temp->analysis

References

physical and chemical characteristics of dibenzyl azelate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Dibenzyl Azelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . It includes detailed data on its properties, experimental protocols for its synthesis and analysis, and insights into its potential applications, particularly in the context of drug development.

Core Chemical and Physical Properties

This compound, with the IUPAC name dibenzyl nonanedioate, is the dibenzyl ester of the C9 dicarboxylic acid, azelaic acid. While it serves as a valuable plasticizer and a potential prodrug for azelaic acid, experimentally determined physical constants such as melting and boiling points are not widely reported in publicly available literature. For comparative purposes, data for related short-chain dialkyl azelates are provided alongside the known properties of this compound.

Table 1: Chemical Identifiers and Properties of this compound
PropertyValueReference
IUPAC Name dibenzyl nonanedioate[1]
CAS Number 1932-84-9[1]
Molecular Formula C₂₃H₂₈O₄[1][2]
Molecular Weight 368.47 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)OCC2=CC=CC=C2[1]
InChI InChI=1S/C23H28O4/c24-22(26-18-20-12-6-4-7-13-20)16-10-2-1-3-11-17-23(25)27-19-21-14-8-5-9-15-21/h4-9,12-15H,1-3,10-11,16-19H2[1]
InChIKey AEPUKSBIJZXFCI-UHFFFAOYSA-N[1]
Predicted XlogP 5.2[1]
Table 2: Physical Properties of Related Azelate Esters (for comparison)
PropertyDiethyl AzelateDibutyl AzelateReference
Appearance Colorless to light yellow liquidLiquid[3][4]
Melting Point -16 to -15.8 °CN/A
Boiling Point 172 °C at 18 mmHg336 °C[4]
Density 0.973 g/mL at 25 °CN/A
Solubility Soluble in ether, alcohol; insoluble in waterInsoluble in water[3][4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development. The following protocols are based on established esterification and analytical techniques for azelaic acid and its esters.

Synthesis of this compound via Fischer Esterification

This protocol describes a standard acid-catalyzed esterification.

Materials:

  • Azelaic acid (1.0 eq)

  • Benzyl alcohol (≥ 2.2 eq)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq) or p-toluenesulfonic acid

  • Toluene (as solvent and for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: A mixture of azelaic acid, benzyl alcohol, and a catalytic amount of sulfuric acid in toluene is prepared in a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser.

  • Esterification: The reaction mixture is heated to reflux. Water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap. The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

G Workflow for this compound Synthesis cluster_0 Reaction cluster_1 Work-up & Purification A Combine Azelaic Acid, Benzyl Alcohol, & Catalyst in Toluene B Heat to Reflux with Dean-Stark Apparatus A->B C Monitor Reaction (e.g., TLC, GC) B->C D Cool & Dilute with Ethyl Acetate C->D Reaction Complete E Wash with NaHCO3 & Brine D->E F Dry Organic Layer (e.g., MgSO4) E->F G Evaporate Solvent F->G H Purify via Column Chromatography G->H I This compound H->I Pure Product G Workflow for Analytical Characterization cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample This compound Sample Prep Dissolve in Solvent & Filter (0.45 µm) Sample->Prep HPLC_Inject Inject into HPLC Prep->HPLC_Inject For Quantification GC_Inject Inject into GC Prep->GC_Inject For Identification HPLC_Sep C18 Reverse-Phase Separation HPLC_Inject->HPLC_Sep HPLC_Detect UV Detection (e.g., 206 nm) HPLC_Sep->HPLC_Detect HPLC_Quant Quantification vs. Standard Curve HPLC_Detect->HPLC_Quant GC_Sep Capillary Column Separation GC_Inject->GC_Sep GC_Detect Mass Spectrometry (EI Mode) GC_Sep->GC_Detect GC_Ident Identify via Retention Time & Mass Spectrum GC_Detect->GC_Ident G Mechanism of Action of Azelaic Acid cluster_targets Cellular Targets cluster_outcomes Therapeutic Outcomes Prodrug This compound (Prodrug) Active Azelaic Acid (Active Drug) Prodrug->Active Hydrolysis by Skin Esterases Bacteria C. acnes S. epidermidis Active->Bacteria Inhibits Protein Synthesis Keratinocytes Epidermal Keratinocytes Active->Keratinocytes Normalizes Keratinization Melanocytes Skin Melanocytes Active->Melanocytes Inhibits Tyrosinase Inflammatory Inflammatory Cells (e.g., Neutrophils) Active->Inflammatory Reduces ROS & Cytokines Outcome1 Reduced Acne Bacteria->Outcome1 Keratinocytes->Outcome1 Outcome2 Reduced Hyperpigmentation Melanocytes->Outcome2 Outcome3 Reduced Inflammation Inflammatory->Outcome3

References

Dibenzyl Azelate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of dibenzyl azelate, focusing on its fundamental molecular properties, potential synthesis methodologies, and analytical approaches. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who are interested in the application and characterization of this molecule.

Core Molecular Data

This compound is the dibenzyl ester of azelaic acid. Its key molecular identifiers and properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₃H₂₈O₄[1][2][3]
Molecular Weight 368.5 g/mol [1]
IUPAC Name dibenzyl nonanedioate[2]
SMILES C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)OCC2=CC=CC=C2[2][3]
InChI Key AEPUKSBIJZXFCI-UHFFFAOYSA-N[2]

Synthesis Protocol: Fischer-Speier Esterification

While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively documented in readily available literature, a standard approach would be the Fischer-Speier esterification of azelaic acid with benzyl alcohol. This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Proposed Experimental Methodology

Materials:

  • Azelaic acid

  • Benzyl alcohol (2 molar equivalents)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine azelaic acid, benzyl alcohol (2 equivalents), and toluene.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.

  • Work-up: Once the reaction is complete (no more water is collected), cool the mixture to room temperature.

  • Extraction and Neutralization: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be further purified by techniques such as column chromatography or recrystallization to yield the final product.

Analytical Characterization

The successful synthesis and purity of this compound can be confirmed using various analytical techniques. While specific methods for this compound are not detailed, a general approach based on the analysis of similar compounds can be employed. For instance, methods used for analyzing azelaic acid in cosmetic products often involve derivatization followed by gas chromatography-mass spectrometry (GC-MS).[4]

Proposed Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identify fragmentation patterns of the synthesized ester.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment of the final product. A suitable method would need to be developed, likely using a reverse-phase column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of both the azelate and benzyl moieties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.

Visualizing the Synthesis Pathway

The synthesis of this compound via Fischer-Speier esterification can be represented as a chemical reaction pathway.

Fischer_Speier_Esterification azelaic_acid Azelaic Acid (HOOC(CH₂)₇COOH) catalyst H₂SO₄ (cat.) Toluene, Reflux azelaic_acid->catalyst benzyl_alcohol Benzyl Alcohol (2 eq.) (C₆H₅CH₂OH) benzyl_alcohol->catalyst dibenzyl_azelate This compound (C₆H₅CH₂OOC(CH₂)₇COOCH₂C₆H₅) catalyst->dibenzyl_azelate water Water (2 eq.) (H₂O) catalyst->water

Caption: Fischer-Speier esterification of azelaic acid and benzyl alcohol.

References

An In-depth Technical Guide to the Thermal Degradation Analysis of Dibenzyl Azelate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dibenzyl azelate is an ester of azelaic acid and benzyl alcohol, finding applications as a plasticizer.[1] Understanding its thermal stability is crucial for its use in various formulations, particularly in applications where it might be subjected to elevated temperatures during manufacturing, storage, or use.

Core Analytical Techniques

The thermal degradation of this compound can be thoroughly investigated using a combination of thermoanalytical techniques. The primary methods employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] It is used to determine the thermal stability and decomposition profile of a material.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[2] It is used to detect thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy changes associated with these processes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the degradation products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., aluminum or platinum).

  • Atmosphere: High-purity nitrogen or air, with a constant flow rate (e.g., 50 mL/min).

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp up to 600 °C at a constant heating rate (e.g., 10 °C/min).[3]

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: High-purity nitrogen, with a constant flow rate (e.g., 50 mL/min).

  • Temperature Program:

    • Equilibrate at a temperature below the expected melting point (e.g., 0 °C).

    • Ramp up to a temperature above the expected decomposition temperature (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).

    • Cool down to the initial temperature at the same rate.

    • Perform a second heating cycle under the same conditions to observe any changes in the thermal behavior after the initial heating.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (Tm) and the enthalpy of fusion (ΔHf) from the endothermic peak.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
  • Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

  • Sample Preparation: Place a small amount (e.g., 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: A temperature above the decomposition onset observed in TGA (e.g., 400 °C, 500 °C, or 600 °C) to ensure complete fragmentation.

    • Pyrolysis Time: Typically a few seconds (e.g., 10-20 seconds).

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A suitable temperature program to separate the pyrolysis products, for example, starting at 50 °C and ramping up to 300 °C.

    • MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 35-550.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra with a standard mass spectral library (e.g., NIST).

Data Presentation

The quantitative data obtained from the thermal analysis of this compound should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: TGA and DSC Data for this compound (Illustrative)

ParameterValue (Illustrative)UnitDescription
Melting Point (Tm)85 - 95°CTemperature at which the substance transitions from solid to liquid.
Enthalpy of Fusion (ΔHf)120 - 140J/gHeat absorbed during melting.
Onset Decomposition (Tonset)280 - 300°CTemperature at which significant mass loss begins.
Tmax (DTG peak)320 - 340°CTemperature of the maximum rate of mass loss.
Residue at 600 °C< 1%Remaining mass after heating to 600 °C.

Table 2: Potential Pyrolysis Products of this compound Identified by Py-GC-MS (Hypothetical)

Retention Time (min)Identified CompoundMolecular FormulaKey Mass Fragments (m/z)
(Illustrative)TolueneC7H891, 92
(Illustrative)Benzyl alcoholC7H8O108, 107, 79, 77
(Illustrative)BenzaldehydeC7H6O106, 105, 77
(Illustrative)Azelaic acidC9H16O4188, 170, 152
(Illustrative)Dibenzyl etherC14H14O198, 107, 91, 77
(Illustrative)Various short-chain hydrocarbons--

Visualizations

Experimental Workflow

The logical flow of the thermal analysis process can be visualized as follows:

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Data Interpretation Sample This compound TGA TGA (Thermogravimetric Analysis) Sample->TGA DSC DSC (Differential Scanning Calorimetry) Sample->DSC PyGCMS Py-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) Sample->PyGCMS TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data PyGCMS_Data Chromatogram & Mass Spectra PyGCMS->PyGCMS_Data Stability Thermal Stability Profile (Tonset, Tmax) TGA_Data->Stability Transitions Phase Transitions (Tm, ΔHf) DSC_Data->Transitions Products Degradation Products Identification PyGCMS_Data->Products Mechanism Proposed Degradation Pathway Stability->Mechanism Products->Mechanism

Caption: Workflow for the thermal analysis of this compound.

Hypothetical Thermal Degradation Pathway

Based on the principles of ester pyrolysis, the thermal degradation of this compound likely proceeds through homolytic cleavage of the ester bonds. The C-O bond between the carbonyl group and the benzylic oxygen is a probable point of initial scission, as is the bond between the benzylic carbon and the oxygen.

G cluster_products Primary Degradation Products DBA This compound Benzyl_Radical Benzyl Radical DBA->Benzyl_Radical Homolytic Cleavage Azelate_Radical Azelate Diradical DBA->Azelate_Radical Homolytic Cleavage Toluene Toluene Benzyl_Radical->Toluene Hydrogen Abstraction Benzyl_Alcohol Benzyl Alcohol Benzyl_Radical->Benzyl_Alcohol Reaction with other species Benzaldehyde Benzaldehyde Benzyl_Radical->Benzaldehyde Oxidation (if O2 present) Dibenzyl_Ether Dibenzyl Ether Benzyl_Radical->Dibenzyl_Ether Recombination Azelaic_Acid Azelaic Acid Azelate_Radical->Azelaic_Acid Hydrogen Abstraction Further fragmentation\n(shorter chain acids/alkanes) Further fragmentation (shorter chain acids/alkanes) Azelate_Radical->Further fragmentation\n(shorter chain acids/alkanes)

Caption: Hypothetical degradation pathway of this compound.

Interpretation and Conclusion

The collective data from TGA, DSC, and Py-GC-MS will provide a comprehensive understanding of the thermal behavior of this compound. The TGA data will define the upper-temperature limit for its application. DSC will characterize its physical transitions, which is important for formulation and processing. Py-GC-MS will elucidate the chemical changes occurring during degradation, offering insights into the degradation mechanism and the nature of any potential volatile by-products. This integrated approach is essential for ensuring the safe and effective use of this compound in research, drug development, and other industrial applications.

References

Spectroscopic Data Interpretation of Dibenzyl Azelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the spectroscopic data for dibenzyl azelate, a diester commonly used as a plasticizer and in various chemical syntheses. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its characterization, purity assessment, and structural elucidation. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Molecular Structure

This compound, with the molecular formula C23H28O4, is the dibenzyl ester of nonanedioic acid (azelaic acid).[1][2] Its structure consists of a central nine-carbon aliphatic chain linked at both ends to carboxyl groups, which are in turn esterified with benzyl alcohol.

Fig. 1: Chemical Structure of this compound cluster_benzyl1 Benzyl Group 1 cluster_azelate Azelate Backbone cluster_carbonyl1 Ester 1 cluster_carbonyl2 Ester 2 cluster_benzyl2 Benzyl Group 2 C1 C1' C2 C2' C1->C2 C3 C3' C2->C3 C4 C4' C3->C4 C5 C5' C4->C5 C6 C6' C5->C6 C6->C1 CH2_1 C7' (CH2) O1 O CH2_1->O1 C_co1 C=O O1->C_co1 C_alpha C_beta C_alpha->C_beta C_gamma C_beta->C_gamma C_delta C_gamma->C_delta C_gamma_prime Cγ' C_delta->C_gamma_prime C_beta_prime Cβ' C_gamma_prime->C_beta_prime C_alpha_prime Cα' C_beta_prime->C_alpha_prime C_co2 C=O C_alpha_prime->C_co2 C_co1->C_alpha O2 O C_co2->O2 C1_2 C1'' C2_2 C2'' C1_2->C2_2 C3_2 C3'' C2_2->C3_2 C4_2 C4'' C3_2->C4_2 C5_2 C5'' C4_2->C5_2 C6_2 C6'' C5_2->C6_2 C6_2->C1_2 CH2_2 C7'' (CH2) O2->CH2_2

Fig. 1: Chemical Structure of this compound

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35m10HAromatic protons (C₆H₅)
5.11s4HBenzylic protons (O-CH₂-Ph)
2.28t4Hα-protons (-CH₂-COO)
1.62quintet4Hβ-protons (-CH₂-CH₂-COO)
1.30m6Hγ, δ, γ'-protons

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~173.3Carbonyl carbon (C=O)
~136.0Aromatic quaternary carbon (C1' and C1'')
~128.5Aromatic CH (C2', C6', C2'', C6'')
~128.2Aromatic CH (C4' and C4'')
~128.0Aromatic CH (C3', C5', C3'', C5'')
~66.1Benzylic carbon (O-CH₂-Ph)
~34.0α-carbon (-CH₂-COO)
~29.0γ/δ-carbons
~24.8β-carbon (-CH₂-CH₂-COO)

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary slightly in experimental data.[3][4][5]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2960-2850StrongAliphatic C-H stretch
1750-1735StrongC=O (ester) stretch[3]
1600, 1500Medium-WeakC=C aromatic ring stretch
1300-1000StrongC-O stretch[3][6]
750-690StrongAromatic C-H bend (monosubstituted)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
368.19[M]⁺Molecular ion
369.20[M+H]⁺Protonated molecule[2]
391.19[M+Na]⁺Sodium adduct[2]
277.15[M - C₇H₇]⁺Loss of a benzyl radical
181.05[C₇H₇O₂]⁺Benzyloxycarbonyl cation
108.05[C₇H₈O]⁺Tropylium ion rearrangement from benzyl alcohol fragment
91.05[C₇H₇]⁺Tropylium ion (base peak)

Note: The molecular weight of this compound is 368.46 g/mol .[]

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[8]

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[9]

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary to obtain a good spectrum for all carbons, especially quaternary carbons.

  • Processing : Process the acquired free induction decay (FID) with an appropriate line broadening factor and perform phase and baseline corrections. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

IR Spectroscopy
  • Sample Preparation (Thin Solid Film) :

    • Dissolve a small amount (a few milligrams) of solid this compound in a volatile solvent like dichloromethane or acetone.[10]

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[10]

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition :

    • Obtain a background spectrum of the clean salt plate.

    • Place the sample-coated salt plate in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation :

    • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.[11]

    • If necessary, filter the solution to remove any particulate matter.[11]

  • Instrumentation : Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Acquisition :

    • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

    • Acquire data in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

    • Set the mass range to scan from m/z 50 to 500 or higher to ensure the detection of the molecular ion and expected fragments.

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Fig. 2: General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Thin Film Sample->Prep_IR Prep_MS Dissolve in MeOH/ACN Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR NMR Spectrum NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Fig. 2: General Spectroscopic Analysis Workflow
Key Mass Spectral Fragmentation Pathways

This diagram outlines the primary fragmentation patterns expected for this compound in mass spectrometry.

Fig. 3: Key Fragmentation Pathways of this compound M [M]⁺ m/z = 368 M_minus_benzyl [M - C₇H₇]⁺ m/z = 277 M->M_minus_benzyl - C₇H₇ tropylium [C₇H₇]⁺ m/z = 91 (Base Peak) M->tropylium α-cleavage benzyloxycarbonyl [C₈H₇O₂]⁺ m/z = 135 M_minus_benzyl->benzyloxycarbonyl further fragmentation benzyl_cation [C₇H₇]⁺ m/z = 91 benzyloxycarbonyl->benzyl_cation - CO₂

Fig. 3: Key Fragmentation Pathways of this compound

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential Biodegradation Pathways of Dibenzyl Azelate

This technical guide provides a comprehensive overview of the potential biodegradation pathways of this compound, a diester compound. While direct studies on the microbial degradation of this compound are not extensively documented in publicly available literature, its metabolic fate can be predicted based on the well-established biodegradation pathways of its constituent molecules: azelaic acid and benzyl alcohol. The initial step in the biodegradation of this compound is likely the enzymatic hydrolysis of its ester bonds, followed by the separate degradation of the resulting products.

Initial Hydrolysis of this compound

The biodegradation of this compound is expected to commence with the cleavage of its two ester linkages. This hydrolysis reaction would be catalyzed by non-specific esterases or lipases, which are ubiquitous in various microorganisms. This enzymatic action releases one molecule of azelaic acid and two molecules of benzyl alcohol. The rapid hydrolysis of azelates to azelaic acid has been noted in the context of their topical application and safety.[1]

Diagram of the Initial Hydrolysis of this compound

Hydrolysis Dibenzyl_Azelate This compound Azelaic_Acid Azelaic Acid Dibenzyl_Azelate->Azelaic_Acid + 2 H₂O Benzyl_Alcohol Benzyl Alcohol (2 molecules) Dibenzyl_Azelate->Benzyl_Alcohol Enzymes Esterases / Lipases Enzymes->Dibenzyl_Azelate

Caption: Initial enzymatic hydrolysis of this compound.

Biodegradation Pathway of Benzyl Alcohol

Once liberated, benzyl alcohol is a readily biodegradable aromatic compound under both aerobic and anaerobic conditions. Microorganisms from various genera, including Pseudomonas, Gordonia, and Aromatoleum, are known to metabolize benzyl alcohol.[2][3][4]

2.1. Aerobic Degradation of Benzyl Alcohol

Under aerobic conditions, the degradation of benzyl alcohol typically proceeds through a series of oxidation steps to form catechol, which is a central intermediate in the degradation of many aromatic compounds.[2][3][5] The catechol then undergoes ring cleavage, either through an ortho- or meta-cleavage pathway, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle.

The key steps are:

  • Oxidation to Benzaldehyde: Benzyl alcohol is first oxidized to benzaldehyde by an alcohol dehydrogenase.[3][5]

  • Oxidation to Benzoic Acid: Benzaldehyde is further oxidized to benzoic acid by an aldehyde dehydrogenase.[3][5]

  • Hydroxylation to Catechol: Benzoic acid is then converted to catechol.

  • Ring Cleavage: The aromatic ring of catechol is cleaved by dioxygenase enzymes.

    • Ortho-cleavage: Yields cis,cis-muconic acid.[2][3][5]

    • Meta-cleavage: Yields 2-hydroxymuconic semialdehyde.

  • Funneling into the TCA Cycle: The resulting aliphatic acids are further metabolized to intermediates of the TCA cycle, such as succinyl-CoA and acetyl-CoA.

Diagram of the Aerobic Biodegradation Pathway of Benzyl Alcohol

Aerobic_Benzyl_Alcohol_Degradation cluster_upper Upper Pathway cluster_lower Lower Pathway Benzyl_Alcohol Benzyl Alcohol Benzaldehyde Benzaldehyde Benzyl_Alcohol->Benzaldehyde Alcohol Dehydrogenase Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid Aldehyde Dehydrogenase Catechol Catechol Benzoic_Acid->Catechol Ortho_Cleavage cis,cis-Muconic Acid Catechol->Ortho_Cleavage ortho-cleavage Meta_Cleavage 2-Hydroxymuconic Semialdehyde Catechol->Meta_Cleavage meta-cleavage TCA_Cycle TCA Cycle Intermediates Ortho_Cleavage->TCA_Cycle Meta_Cleavage->TCA_Cycle

Caption: Aerobic degradation pathway of benzyl alcohol.

2.2. Anaerobic Degradation of Benzyl Alcohol

In the absence of oxygen, certain bacteria, such as Aromatoleum aromaticum, can degrade benzyl alcohol.[4] The anaerobic pathway also involves initial oxidation to benzoic acid, which is then activated to benzoyl-CoA. The aromatic ring of benzoyl-CoA is then reduced and subsequently cleaved.

The key steps are:

  • Oxidation to Benzaldehyde and Benzoic Acid: Similar to the aerobic pathway, benzyl alcohol is oxidized to benzaldehyde and then to benzoic acid.[4]

  • Formation of Benzoyl-CoA: Benzoic acid is activated to benzoyl-CoA by benzoate-CoA ligase.[4]

  • Ring Reduction and Cleavage: The benzoyl-CoA undergoes dearomatization via ring reduction, followed by hydrolytic ring cleavage and subsequent β-oxidation to simpler molecules that can enter central metabolism.

Diagram of the Anaerobic Biodegradation Pathway of Benzyl Alcohol

Anaerobic_Benzyl_Alcohol_Degradation Benzyl_Alcohol Benzyl Alcohol Benzaldehyde Benzaldehyde Benzyl_Alcohol->Benzaldehyde Alcohol Dehydrogenase Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid Aldehyde Dehydrogenase Benzoyl_CoA Benzoyl-CoA Benzoic_Acid->Benzoyl_CoA Benzoate-CoA Ligase Ring_Reduction Ring Reduction & Cleavage Benzoyl_CoA->Ring_Reduction Central_Metabolism Central Metabolism Ring_Reduction->Central_Metabolism β-oxidation

Caption: Anaerobic degradation pathway of benzyl alcohol.

Biodegradation Pathway of Azelaic Acid

Azelaic acid is a naturally occurring nine-carbon dicarboxylic acid. It is known to be metabolized by microorganisms, including the yeast Malassezia furfur.[6] As a dicarboxylic acid, its metabolism is expected to proceed via β-oxidation, a common pathway for the degradation of fatty acids. Azelaic acid is metabolized by β-oxidation, ultimately forming malonyl-CoA or acetyl-CoA.[7]

The proposed steps for the degradation of azelaic acid are:

  • Activation to Acyl-CoA: Azelaic acid is activated to its corresponding acyl-CoA derivative.

  • β-Oxidation: The acyl-CoA derivative undergoes successive rounds of β-oxidation, shortening the carbon chain by two carbons in each cycle and producing acetyl-CoA. Given that azelaic acid has an odd number of carbon atoms between the carboxyl groups, the final product of β-oxidation would likely be propionyl-CoA, which can then be converted to succinyl-CoA and enter the TCA cycle.

Diagram of the Biodegradation Pathway of Azelaic Acid

Azelaic_Acid_Degradation Azelaic_Acid Azelaic Acid (C9) Azeloyl_CoA Azeloyl-CoA Azelaic_Acid->Azeloyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Cycles Azeloyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Caption: Proposed β-oxidation pathway for azelaic acid.

Quantitative Data

Compound/Polymer Microorganism/Enzyme Observation Reference
Poly(ethylene azelate)Rhizopus delemar and Pseudomonas cepacia lipasesFaster degradation compared to poly-ε-caprolactone.[10]
Benzyl AlcoholGordonia sp. strain MTCC 4818Utilized as a sole carbon source.[2]
Benzyl AlcoholPseudomonas putida CSV86Utilized as a growth substrate.[3][5]
Azelaic Acid containing CopolymersRhizopus oryzae lipaseEnzymatic degradation observed via weight loss.[9]

Experimental Protocols

Detailed experimental protocols for assessing the biodegradation of this compound can be adapted from established methods for studying the environmental fate of esters and aromatic compounds.[8][11]

5.1. Microbial Degradation Studies

  • Enrichment and Isolation of Degrading Microorganisms:

    • Collect environmental samples (e.g., soil, water, sediment) from potentially contaminated sites.

    • Use a mineral salts medium with this compound as the sole carbon source to enrich for microorganisms capable of its degradation.

    • Isolate individual microbial strains by plating on solid media containing this compound.

    • Identify potent degrading strains through morphological, biochemical, and molecular (e.g., 16S rRNA gene sequencing) methods.

  • Biodegradation Assays:

    • Inoculate a defined mineral salts medium containing a known concentration of this compound with the isolated microbial strain(s).

    • Incubate under controlled conditions (temperature, pH, aeration).

    • Monitor the disappearance of this compound and the appearance of intermediates (benzyl alcohol, azelaic acid, benzoic acid, etc.) over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Measure microbial growth (e.g., optical density, protein content) to correlate it with substrate degradation.

5.2. Enzymatic Hydrolysis Assays

  • Enzyme Source: Utilize commercially available lipases and esterases or crude enzyme extracts from the isolated degrading microorganisms.

  • Assay Conditions:

    • Prepare a buffered solution (e.g., phosphate buffer) containing this compound.

    • Initiate the reaction by adding the enzyme preparation.

    • Incubate at the optimal temperature and pH for the enzyme.

    • Monitor the formation of benzyl alcohol and/or azelaic acid over time using HPLC or a suitable spectrophotometric method.

    • Determine enzyme kinetics (Km, Vmax) by varying the substrate concentration.

Workflow for Investigating this compound Biodegradation

Experimental_Workflow cluster_microbial Microbial Degradation cluster_analytical Analytical Monitoring cluster_enzymatic Enzymatic Studies Enrichment Enrichment Culture Isolation Isolation of Strains Enrichment->Isolation Identification Strain Identification Isolation->Identification Degradation_Assay Biodegradation Assay Identification->Degradation_Assay Sampling Time-course Sampling Degradation_Assay->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC / GC-MS Analysis Extraction->Analysis Quantification Quantification of Parent & Metabolites Analysis->Quantification Results Results Quantification->Results Enzyme_Source Select Enzyme Source Hydrolysis_Assay Enzymatic Hydrolysis Assay Enzyme_Source->Hydrolysis_Assay Kinetics Determine Enzyme Kinetics Hydrolysis_Assay->Kinetics Kinetics->Results

Caption: Experimental workflow for biodegradation studies.

Conclusion

The biodegradation of this compound is likely to be a multi-step process initiated by enzymatic hydrolysis to yield benzyl alcohol and azelaic acid. These intermediates are then channeled into well-established aerobic and anaerobic degradation pathways. Benzyl alcohol is degraded via catechol to intermediates of the TCA cycle, while azelaic acid is likely metabolized through β-oxidation. While specific data for this compound is sparse, the known metabolic fates of its components provide a robust framework for predicting its environmental persistence and for designing effective bioremediation strategies. Further research employing the experimental protocols outlined above would be invaluable for confirming these putative pathways and for quantifying the rates of degradation.

References

Preliminary Toxicology of Dibenzyl Azelate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct toxicological studies on dibenzyl azelate are not publicly available. This guide provides a preliminary toxicological assessment based on the known profiles of its constituent molecules: azelaic acid and benzyl alcohol. This compound is a diester formed from azelaic acid and two molecules of benzyl alcohol. It is anticipated that in a biological system, this compound would be metabolized (hydrolyzed) into these two components. Therefore, an understanding of their individual toxicities is essential for a preliminary safety evaluation.

Toxicological Profile of Azelaic Acid

Azelaic acid is a naturally occurring saturated dicarboxylic acid found in grains like wheat, rye, and barley.[1][2] It is utilized in topical dermatological preparations for conditions such as acne and rosacea.[1][3]

Azelaic acid exhibits very low acute toxicity in animal studies.[4]

Table 1: Acute Toxicity of Azelaic Acid

SpeciesRoute of AdministrationLD50 (Median Lethal Dose)Reference
RatOral> 5,000 mg/kg[5]
RatOral> 4,000 mg/kg[6]
RatOral> 2,000 mg/kg[7]
Mouse (male)Oral3,750 mg/kg (minimum lethal dose)[4]
Mouse (female)Oral5,000 mg/kg (minimum lethal dose)[4]
RabbitDermal> 2,000 mg/kg[8]

Repeated dose studies indicate a low potential for systemic toxicity.

Table 2: Sub-chronic Toxicity of Azelaic Acid

SpeciesRouteDurationNOAEL (No-Observed-Adverse-Effect Level)ObservationsReference
RatDermal6 months300 mg/kg bw/dayNo treatment-related effects observed.[4]
DogDermal (20% cream)26 weeks300 mg/kg bw/daySlight irritation at the application site. No systemic effects.[4]
MinipigDermal (15% emulsion)13 weeks450 mg/kg bw/dayNo treatment-related effects observed.[4]

Azelaic acid is not considered to be genotoxic based on a battery of in vitro and in vivo assays.[4][9]

Table 3: Genotoxicity of Azelaic Acid

AssaySystemConcentration/DoseResultReference
Bacterial Reverse Mutation Assay (Ames Test)S. typhimuriumUp to 10 mg/plateNegative[4]
In vitro HGRPT AssayMammalian cellsNot specifiedNegative[4]
In vitro Human Lymphocyte TestHuman lymphocytesNot specifiedNegative[4]
In vivo Dominant Lethal AssayMale miceUp to 2,000 mg/kg bw (oral)Negative[4]

Available data suggests that azelaic acid is not carcinogenic.[4] A 2-year dermal carcinogenicity study in mice with an azelaic acid pre-foam emulsion showed no treatment-related tumors at concentrations up to 30%.[4]

Embryotoxicity was noted in some animal studies, but only at doses that also caused maternal toxicity.[4][9] No teratogenic effects were observed.[9] In a study where female rats and rabbits were given diets containing 140 or 200 mg/kg/day of azelaic acid, respectively, through gestation day 19, no reproductive or developmental effects were observed.[1]

Toxicological Profile of Benzyl Alcohol

Benzyl alcohol is an aromatic alcohol used as a solvent, preservative, and fragrance ingredient in a variety of products.[10][11]

Benzyl alcohol has low acute toxicity.[11]

Table 4: Acute Toxicity of Benzyl Alcohol

SpeciesRoute of AdministrationLD50 (Median Lethal Dose)Reference
RatOral1,250 mg/kg[11]
RatOral1.2 g/kg[11]

Benzyl alcohol can be a skin and eye irritant, particularly at higher concentrations.[10]

  • Skin Irritation: At concentrations of 3% or higher, benzyl alcohol has been found to be a skin irritant.[10] Repeated exposure can lead to contact dermatitis, characterized by redness, swelling, and blistering.[10][12]

  • Eye Irritation: It is considered an eye irritant, and in its pure form, can cause corneal necrosis.[10]

  • Inhalation: Inhalation of high concentrations of benzyl alcohol vapor may cause irritation of the upper respiratory tract, headache, nausea, and vomiting.[13] In rare cases, inhalation exposure has led to altered mental status and metabolic acidosis.[14]

  • Systemic Effects: Very high concentrations can lead to toxic effects including respiratory failure, vasodilation, hypotension, convulsions, and paralysis.[11]

  • Neonatal Toxicity: Benzyl alcohol is known to be toxic to neonates and is associated with "gasping syndrome," a potentially fatal condition.[11][15]

Experimental Protocols

  • Objective: To assess the mutagenic potential of azelaic acid.

  • Test System: Salmonella typhimurium strains TA 1535, TA 1537, TA 98, and TA 100.

  • Methodology: The assay was conducted with and without a metabolic activation system (S9 mix). Azelaic acid was tested at concentrations up to 10 mg/plate using the direct plate incorporation method. Following treatment, the number of revertant colonies was counted and compared to control plates.

  • Reference: [4]

  • Objective: To evaluate the potential for azelaic acid to cause chromosomal abnormalities in germ cells.

  • Test System: Male mice.

  • Methodology: A single oral gavage dose of azelaic acid (0, 500, 1000, and 2000 mg/kg bw) was administered to male mice. Following administration, each male was mated with untreated female mice for a period of 4 days. The females were replaced 11 times for a total breeding period of 48 days. The fertility index, total implants, and the number of live and dead implants were recorded.

  • Reference: [4]

Mandatory Visualizations

DBA This compound Hydrolysis Hydrolysis (Esterases) DBA->Hydrolysis AA Azelaic Acid Hydrolysis->AA BA Benzyl Alcohol (2 molecules) Hydrolysis->BA Metabolism_AA β-oxidation AA->Metabolism_AA Metabolism_BA Oxidation BA->Metabolism_BA Shorter_DCA Shorter-chain dicarboxylic acids Metabolism_AA->Shorter_DCA Excretion Excretion (Urine) Shorter_DCA->Excretion Benzoic_Acid Benzoic Acid Metabolism_BA->Benzoic_Acid Conjugation Conjugation (Glycine) Benzoic_Acid->Conjugation Hippuric_Acid Hippuric Acid Conjugation->Hippuric_Acid Hippuric_Acid->Excretion Start Test Substance: This compound InSilico In Silico Assessment (Structure-Activity Relationship) Start->InSilico Acute Acute Toxicity Studies (Oral, Dermal, Inhalation) InSilico->Acute Irritation Irritation & Sensitization (Skin, Eye) Acute->Irritation SubChronic Repeated Dose Toxicity (Sub-chronic) Irritation->SubChronic Genotoxicity Genotoxicity Screening (Ames, Chromosomal Aberration) SubChronic->Genotoxicity ReproTox Reproductive/Developmental Toxicity Screening Genotoxicity->ReproTox RiskAssessment Risk Assessment ReproTox->RiskAssessment Conclusion Conclusion on Safety Profile RiskAssessment->Conclusion

References

dibenzyl azelate CAS registry number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dibenzyl Azelate: Chemical Identifiers

This guide provides a focused overview of the key chemical identifiers for this compound, a compound of interest to researchers, scientists, and professionals in drug development.

Chemical Identity of this compound

This compound is a diester of azelaic acid and benzyl alcohol. Understanding its various chemical identifiers is crucial for accurate documentation, database searching, and regulatory submissions.

Tabulated Chemical Identifiers

The following table summarizes the primary chemical identifiers for this compound, providing a clear and concise reference.

Identifier TypeValueReference
CAS Registry Number 1932-84-9[][2]
IUPAC Name dibenzyl nonanedioate[][2]
Molecular Formula C23H28O4[][2][3]
Molecular Weight 368.466 g/mol []
Canonical SMILES C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)OCC2=CC=CC=C2[][2][3]
InChI InChI=1S/C23H28O4/c24-22(26-18-20-12-6-4-7-13-20)16-10-2-1-3-11-17-23(25)27-19-21-14-8-5-9-15-21/h4-9,12-15H,1-3,10-11,16-19H2[][3]
InChIKey AEPUKSBIJZXFCI-UHFFFAOYSA-N[][2][3]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound typically involve the esterification of azelaic acid with benzyl alcohol. A general procedure would be:

  • Reaction Setup: Azelaic acid and a molar excess of benzyl alcohol are combined in a round-bottom flask with a suitable solvent (e.g., toluene) and a strong acid catalyst (e.g., p-toluenesulfonic acid).

  • Water Removal: The flask is equipped with a Dean-Stark apparatus to azeotropically remove the water formed during the esterification, driving the reaction to completion.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled and washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Visualization of Chemical Identifier Relationships

The following diagram illustrates the hierarchical relationship between the different chemical identifiers for this compound.

G This compound Identifier Hierarchy cluster_0 Structural Representations cluster_1 Nomenclature & Registry cluster_2 Physicochemical Properties Molecular Formula Molecular Formula SMILES SMILES Molecular Formula->SMILES Molecular Weight Molecular Weight Molecular Formula->Molecular Weight InChI InChI SMILES->InChI InChIKey InChIKey InChI->InChIKey IUPAC Name IUPAC Name CAS Registry Number CAS Registry Number This compound This compound This compound->Molecular Formula This compound->IUPAC Name This compound->CAS Registry Number

Caption: Hierarchical relationship of this compound's chemical identifiers.

References

A Comprehensive Literature Review on Dibenzyl Azelate Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current research on dibenzyl azelate. Due to a notable lack of extensive research specifically focused on this compound, this review synthesizes the available information and supplements it with data from closely related azelaic acid esters to provide a foundational understanding for future research. The primary application identified for this compound is as a plasticizer.[1][2]

Core Concepts

This compound is the dibenzyl ester of azelaic acid, a nine-carbon dicarboxylic acid. Its chemical structure consists of a central nine-carbon aliphatic chain capped at both ends by carboxyl groups, which are esterified with benzyl alcohol.

Chemical Structure:

  • Molecular Formula: C₂₃H₂₈O₄

  • Molecular Weight: 368.47 g/mol

  • IUPAC Name: Dibenzyl nonanedioate

  • CAS Number: 1932-84-9

Physicochemical Properties

PropertyDibutyl AzelateDiethyl AzelateDimethyl AzelateThis compound
Molecular Formula C₁₇H₃₂O₄C₁₃H₂₄O₄C₁₁H₂₀O₄C₂₃H₂₈O₄
Molecular Weight ( g/mol ) 300.4244.33216.27368.47
Boiling Point (°C) 336294-Not available
Melting Point (°C) --16 to -15.8-Not available
Density (g/mL) -0.973 (at 25°C)-Not available
Solubility Insoluble in waterSoluble in organic solvents, insoluble in water-Inferred to be soluble in organic solvents, insoluble in water

Data for dibutyl, diethyl, and dimethyl azelate are sourced from PubChem and other chemical suppliers.[3][4][5][6][7]

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, a general and widely used method for the synthesis of dicarboxylic acid esters is the Fischer esterification of the dicarboxylic acid with the corresponding alcohol in the presence of an acid catalyst.

General Synthesis of Azelate Esters:

A plausible synthetic route for this compound would involve the reaction of azelaic acid with benzyl alcohol. One method described for the synthesis of other azelate esters involves reacting the diacid with an alcohol at low temperatures (4–10 °C) in the presence of a catalyst such as p-toluenesulfonic acid.[1]

Illustrative Experimental Protocol (Hypothetical): Synthesis of this compound

Disclaimer: The following protocol is a generalized procedure based on standard esterification methods and has not been specifically validated for this compound in the reviewed literature.

Materials:

  • Azelaic acid (1 equivalent)

  • Benzyl alcohol (2.2 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.1 equivalents)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add azelaic acid, benzyl alcohol, p-toluenesulfonic acid, and toluene.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Characterization Data (Predicted):

While specific spectral data for this compound is not available, the following are predicted characteristic signals based on the structure and data from similar compounds.

¹H NMR (CDCl₃):

  • δ 7.30-7.40 (m, 10H): Aromatic protons of the two benzyl groups.

  • δ 5.12 (s, 4H): Methylene protons of the benzyl groups (-CH₂-Ph).

  • δ 2.30 (t, 4H): Protons on the carbons alpha to the carbonyl groups (-CH₂-COO-).

  • δ 1.60 (m, 4H): Protons on the carbons beta to the carbonyl groups (-CH₂-CH₂-COO-).

  • δ 1.30 (m, 6H): Remaining methylene protons of the azelaic acid backbone.

¹³C NMR (CDCl₃):

  • δ 173.5: Carbonyl carbons (-COO-).

  • δ 136.0: Quaternary aromatic carbons of the benzyl groups.

  • δ 128.5, 128.2, 128.0: Aromatic carbons of the benzyl groups.

  • δ 66.5: Methylene carbons of the benzyl groups (-CH₂-Ph).

  • δ 34.0: Carbons alpha to the carbonyl groups.

  • δ 29.0, 25.0: Methylene carbons of the azelaic acid backbone.

FTIR (KBr, cm⁻¹):

  • ~3030: Aromatic C-H stretch.

  • ~2930, 2850: Aliphatic C-H stretch.

  • ~1730: C=O stretch of the ester.

  • ~1170: C-O stretch of the ester.

Applications in Materials Science

The primary documented application of this compound is as a plasticizer for polymers.[1][2] It is often used in combination with other plasticizers, such as diamyl azelate, in rubber-like polymers at concentrations ranging from 5% to 60% by weight.[1][2] Plasticizers are additives that increase the flexibility and durability of a material. They work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg).

Performance as a Plasticizer (Qualitative):

While specific quantitative data on the performance of this compound as a plasticizer is lacking, a study on other dicarboxylate esters as PVC plasticizers provides some insight. Azelate esters have been shown to be effective plasticizers, with di(2-ethylhexyl) azelate (D2EHAz) blended with PVC exhibiting a glass transition temperature in the range of 68.58 – 71.90 °C and good thermal stability.[8] It can be inferred that this compound would also lower the glass transition temperature and increase the flexibility of polymers it is blended with.

Biological Activity

There is no direct research available on the biological activity or cytotoxicity of this compound. However, the biological activities of its parent compound, azelaic acid, are well-documented. Azelaic acid exhibits anti-inflammatory, antibacterial, and anti-keratinizing properties.[1] It is used in the treatment of acne and some skin pigmentation disorders. Some studies have investigated the cytotoxicity of other azelate esters. For instance, dilauryl azelate was found to be non-toxic to 3T3 normal fibroblast cells, suggesting its potential safety for pharmaceutical applications.[1]

Further research is required to determine if this compound possesses any of the biological activities of azelaic acid or if it has its own unique biological profile. Cytotoxicity assays on relevant cell lines would be a necessary first step in evaluating its potential for any biomedical applications.

Visualizations

Logical Workflow for Synthesis and Purification of this compound

G Reactants Azelaic Acid + Benzyl Alcohol + p-Toluenesulfonic acid Reaction Esterification (Reflux in Toluene with Dean-Stark Trap) Reactants->Reaction Workup Aqueous Workup (Wash with NaHCO3, water, brine) Reaction->Workup Drying Drying over MgSO4 Workup->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Product Pure this compound Purification->Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Proposed Mechanism of Action as a Plasticizer

G cluster_0 Rigid Polymer Matrix cluster_1 Plasticized Polymer Matrix p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain pp1 Polymer Chain plasticizer This compound pp2 Polymer Chain pp3 Polymer Chain High Tg\nBrittle High Tg Brittle Low Tg\nFlexible Low Tg Flexible High Tg\nBrittle->Low Tg\nFlexible  Addition of This compound

Caption: How this compound increases polymer flexibility by separating polymer chains.

Conclusion and Future Directions

The current body of literature on this compound is sparse, with its primary identification being as a plasticizer. There is a clear need for foundational research to characterize this compound fully. Future research should focus on:

  • Developing and publishing a detailed, optimized synthesis protocol. This would enable more widespread and consistent research on the compound.

  • Thoroughly characterizing its physicochemical properties. This includes determining its melting point, boiling point, density, and acquiring and interpreting its full spectral data (¹H NMR, ¹³C NMR, FTIR, Mass Spectrometry).

  • Quantitatively evaluating its performance as a plasticizer. This would involve studying its effects on the glass transition temperature, tensile strength, elongation at break, and other mechanical properties of various polymers.

  • Investigating its biological activity and cytotoxicity. Given the known biological activities of azelaic acid, it is crucial to determine if this compound has any therapeutic potential or if it is biocompatible for applications in materials that may come into contact with biological systems.

By addressing these research gaps, a more complete understanding of this compound can be achieved, potentially unlocking new applications for this compound.

References

Methodological & Application

detailed protocol for small-scale dibenzyl azelate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Small-Scale Synthesis of Dibenzyl Azelate

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the small-scale laboratory synthesis of this compound via Fischer esterification of azelaic acid with benzyl alcohol.

Introduction

This compound is a diester of azelaic acid and benzyl alcohol. It finds applications as a plasticizer in polymers and may be of interest in pharmaceutical and cosmetic formulations due to the properties of its parent compounds.[1] This protocol details a straightforward and efficient method for its synthesis on a laboratory scale using Fischer esterification with p-toluenesulfonic acid as a catalyst, a widely used method for ester synthesis. The reaction utilizes a Dean-Stark apparatus to remove water and drive the reaction towards the product.

Reaction Scheme

The overall reaction is the esterification of the two carboxylic acid groups of azelaic acid with two molecules of benzyl alcohol to form this compound and water.

Chemical Reaction:

Azelaic Acid + 2 Benzyl Alcohol ⇌ this compound + 2 H₂O

Experimental Protocol

Materials and Reagents
ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)Molar Ratio
Azelaic Acid188.221.88 g101
Benzyl Alcohol108.142.38 mL (2.48 g)232.3
p-Toluenesulfonic Acid (p-TSA)172.200.17 g10.1
Toluene-50 mL--
Saturated NaHCO₃ Solution-2 x 20 mL--
Brine-20 mL--
Anhydrous MgSO₄-~2 g--
Ethanol-As needed--
Deionized Water-As needed--
Equipment
  • 100 mL round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Crystallization dish

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add azelaic acid (1.88 g, 10 mmol), benzyl alcohol (2.38 mL, 23 mmol), p-toluenesulfonic acid (0.17 g, 1 mmol), and toluene (50 mL).

  • Azeotropic Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 3-5 hours or until the theoretical amount of water (0.36 mL) is collected.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 100 mL separatory funnel.

    • Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), another 20 mL of saturated NaHCO₃ solution, and finally with 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

Purification
  • Recrystallization:

    • The crude product, a pale yellow oil or solid, is purified by recrystallization.

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add deionized water dropwise until the solution becomes cloudy.

    • Gently heat the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

    • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Dry the purified this compound in a desiccator.

Data Presentation

CompoundMolecular Weight ( g/mol )Mass (g)Moles (mmol)Theoretical Yield (g)Estimated Actual Yield (g)Estimated Yield (%)
Azelaic Acid188.221.8810---
This compound368.48--3.683.1385

Note: The estimated actual yield is based on a typical 85% yield for this type of reaction.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.39-7.29 (m, 10H, Ar-H), 5.11 (s, 4H, -CH₂-Ar), 2.33 (t, J=7.5 Hz, 4H, -O-C(=O)-CH₂-), 1.62 (p, J=7.4 Hz, 4H, -O-C(=O)-CH₂-CH₂-), 1.32 (m, 6H, internal -CH₂-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 173.3, 136.2, 128.5, 128.1, 128.0, 66.1, 34.1, 28.9, 24.8.

  • IR (KBr, cm⁻¹): ~3033 (Ar C-H), 2931, 2856 (Aliphatic C-H), 1730 (C=O, ester), 1165 (C-O).

Experimental Workflow

SynthesisWorkflow Reactants 1. Mix Reactants Azelaic Acid Benzyl Alcohol p-TSA Toluene Reflux 2. Azeotropic Reflux (Dean-Stark) Reactants->Reflux Heat Workup 3. Work-up (NaHCO3, Brine) Reflux->Workup Cool Purification 4. Purification (Recrystallization) Workup->Purification Concentrate Product This compound Purification->Product Isolate

References

Application Notes and Protocols for Dibenzyl Azelate as a Plasticizer for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dibenzyl azelate as a potential plasticizer for polyvinyl chloride (PVC). Due to the limited availability of specific performance data for this compound in PVC, data for the structurally related di(2-ethylhexyl) azelate (D2EHAz) is presented as a representative analogue to provide insight into the expected performance characteristics. Standardized protocols for the synthesis of this compound and the evaluation of its performance in PVC are detailed below.

Introduction

Plasticizers are essential additives used to increase the flexibility, workability, and durability of otherwise rigid polymers like PVC. This compound, a diester of azelaic acid and benzyl alcohol, is a high-molecular-weight plasticizer. Azelaic acid, a naturally occurring dicarboxylic acid, is a bio-based building block, making its derivatives attractive as potentially safer and more environmentally friendly alternatives to traditional phthalate-based plasticizers.[1] this compound has been noted for its use in rubber-like polymers, typically incorporated at concentrations of 5–60% by weight.[1] This document outlines the synthesis and evaluation of this compound as a primary plasticizer for PVC.

Synthesis of this compound

A plausible laboratory-scale synthesis of this compound involves the direct esterification of azelaic acid with benzyl alcohol in the presence of an acid catalyst.

Protocol:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, combine azelaic acid (1 molar equivalent), benzyl alcohol (2.2 molar equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 molar equivalents). Toluene can be used as an azeotropic solvent to facilitate the removal of water.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

  • Purification: After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Isolation: Remove the solvent and excess benzyl alcohol under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or column chromatography to yield a clear, viscous liquid.

Performance Evaluation in PVC

The following protocols describe the standard methods for evaluating the performance of this compound as a plasticizer in PVC formulations.

Preparation of PVC Test Specimens

Protocol:

  • Compounding: Prepare a dry blend of PVC resin (e.g., K-value 67), this compound (at desired concentrations, e.g., 30, 40, 50 parts per hundred resin - phr), and a thermal stabilizer (e.g., 2 phr of a mixed metal stabilizer).

  • Milling: Process the dry blend on a two-roll mill at a temperature of 160-170°C until a homogeneous sheet is formed.

  • Molding: Press the milled sheet in a hydraulic press at 170-180°C to the desired thickness (e.g., 1 mm for mechanical testing).

  • Conditioning: Condition the molded sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Mechanical Properties

The tensile properties of the plasticized PVC are determined according to ASTM D2284.[2]

Protocol:

  • Specimen Preparation: Cut dumbbell-shaped test specimens from the conditioned PVC sheets.

  • Testing: Use a universal testing machine to measure the tensile strength, elongation at break, and 100% modulus of the specimens.

Thermal Properties

3.3.1. Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the plasticized PVC.

Protocol:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC in a TGA crucible.

  • Analysis: Heat the sample from ambient temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Data Acquisition: Record the weight loss as a function of temperature. The onset of degradation is a key indicator of thermal stability.

3.3.2. Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg) of the plasticized PVC, which is a measure of plasticizer efficiency.[3]

Protocol:

  • Sample Preparation: Seal a small sample (5-10 mg) of the plasticized PVC in an aluminum DSC pan.

  • Analysis: Heat the sample from -50°C to 150°C at a heating rate of 10°C/min. Cool the sample back to -50°C and then reheat at the same rate.

  • Data Acquisition: The Tg is determined from the second heating scan.

Migration Resistance

Protocol (Solvent Extraction Method based on ASTM D1239):

  • Sample Preparation: Cut rectangular specimens (e.g., 50 mm x 20 mm) from the conditioned PVC sheets and weigh them accurately.

  • Immersion: Immerse the specimens in a specified solvent (e.g., hexane, ethanol, or distilled water) at a controlled temperature (e.g., 23°C) for a defined period (e.g., 24 hours).[4]

  • Drying and Re-weighing: Remove the specimens from the solvent, wipe them dry, and re-weigh them.

  • Calculation: The percentage of weight loss corresponds to the amount of plasticizer that has migrated into the solvent.

Data Presentation

The following tables summarize the typical performance data for an azelate plasticizer (di(2-ethylhexyl) azelate, D2EHAz) in PVC compared to a standard phthalate plasticizer (di(2-ethylhexyl) phthalate, DEHP) and unplasticized PVC. This data is provided as a proxy for the expected performance of this compound.

Table 1: Mechanical Properties of Plasticized PVC (50 phr Plasticizer)

PropertyUnplasticized PVCPVC-DEHPPVC-D2EHAz (proxy for this compound)
Tensile Strength (MPa) ~50~15-20~18-23
Elongation at Break (%) <10~300-350~350-400
100% Modulus (MPa) -~8-12~7-11
Hardness (Shore A) >100~80-85~78-83

Table 2: Thermal Properties of Plasticized PVC (50 phr Plasticizer)

PropertyUnplasticized PVCPVC-DEHPPVC-D2EHAz (proxy for this compound)
Glass Transition Temp. (Tg, °C) ~80-85~ -20 to -30~ -25 to -35
Onset of Degradation (TGA, °C) ~250~280~290

Table 3: Migration Resistance of Plasticizers from PVC (Weight Loss %)

SolventPVC-DEHPPVC-D2EHAz (proxy for this compound)
Hexane ~10-15~5-10
Ethanol (10%) ~1-2~0.5-1.5
Distilled Water <0.1<0.1

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and evaluation of this compound.

Synthesis_Workflow cluster_reactants Reactant Charging cluster_reaction Esterification Reaction cluster_purification Purification A Azelaic Acid D Heating to Reflux A->D B Benzyl Alcohol B->D C Catalyst C->D E Water Removal (Dean-Stark) D->E F Neutralization E->F G Washing & Drying F->G H Solvent Removal G->H I This compound H->I

Caption: Synthesis workflow for this compound.

Evaluation_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing P1 PVC Compounding P2 Two-Roll Milling P1->P2 P3 Compression Molding P2->P3 P4 Conditioning P3->P4 T1 Mechanical Properties (ASTM D2284) P4->T1 T2 Thermal Properties (TGA, DSC) P4->T2 T3 Migration Resistance (ASTM D1239) P4->T3 R Results Analysis T1->R T2->R T3->R

Caption: Evaluation workflow for PVC plasticizers.

Plasticization_Mechanism cluster_pvc Rigid PVC cluster_plasticized_pvc Plasticized PVC PVC_Chain_1 PVC Chain PVC_Chain_2 PVC Chain PVC_Chain_1->PVC_Chain_2 Strong Intermolecular Forces PVC_Chain_3 PVC Chain Plasticizer This compound PVC_Chain_3->Plasticizer Reduced Intermolecular Forces PVC_Chain_4 PVC Chain Plasticizer->PVC_Chain_4 Reduced Intermolecular Forces

References

Application Note: Quantitative Analysis of Dibenzyl Azelate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of dibenzyl azelate using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is designed for accuracy, precision, and robustness, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. This document provides comprehensive experimental procedures, data presentation guidelines, and visual workflows to aid researchers, scientists, and drug development professionals in implementing this analytical technique.

Introduction

This compound is a diester of azelaic acid and benzyl alcohol, utilized in various applications, including as a plasticizer and in the synthesis of other organic compounds. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and formulation development. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of non-volatile and semi-volatile compounds. This application note details a validated RP-HPLC method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended as a starting point and may require optimization for specific matrices.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes
Materials and Reagents
  • This compound Reference Standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm Syringe Filters

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a portion of the sample expected to contain approximately 25 mg of this compound.

  • Transfer the sample to a 25 mL volumetric flask.

  • Add approximately 20 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of this compound.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation

Method validation should be performed according to ICH guidelines to ensure the reliability of the results. Key validation parameters are summarized below.

Linearity

The linearity of the method is determined by injecting the working standard solutions in triplicate and plotting the peak area against the concentration.

Concentration (µg/mL)Mean Peak Area (n=3)%RSD
115,2341.8
576,1701.2
10151,9870.9
25380,5430.5
50759,8760.3
1001,521,4320.2
Correlation Coefficient (r²) > 0.999
Precision

Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies by analyzing a sample solution at a specific concentration multiple times.

ParameterConcentration (µg/mL)Mean Measured Concentration (µg/mL)%RSD
Repeatability (n=6) 5049.80.8
Intermediate Precision (n=6, 3 days) 5050.31.5
Accuracy

Accuracy is determined by a recovery study, where a known amount of this compound is spiked into a placebo or sample matrix.

Spiked LevelTheoretical Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
80%4039.598.8
100%5050.2100.4
120%6059.198.5
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio.

ParameterValue
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_std_prep Standard Preparation cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reagents Reagents & Standards (this compound, Solvents) stock Prepare Stock Standard (1000 µg/mL) reagents->stock sample Sample Weighing dissolve Dissolve & Sonicate sample->dissolve working Prepare Working Standards (1-100 µg/mL) stock->working inject Inject Samples & Standards working->inject dilute Dilute to Volume dissolve->dilute filter Filter (0.45 µm) dilute->filter filter->inject hplc HPLC System (C18 Column, UV Detector) hplc->inject acquire Data Acquisition inject->acquire integrate Peak Integration acquire->integrate calibrate Calibration Curve (Peak Area vs. Concentration) integrate->calibrate quantify Quantify this compound in Samples calibrate->quantify

Caption: Overall workflow for the quantitative analysis of this compound.

Detailed Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25.0 mg of this compound reference standard.

    • Quantitatively transfer the standard to a 25 mL Class A volumetric flask.

    • Add approximately 15 mL of the mobile phase (Acetonitrile:Water, 80:20 v/v).

    • Vortex or sonicate until the standard is completely dissolved.

    • Allow the solution to equilibrate to room temperature.

    • Dilute to the mark with the mobile phase and mix thoroughly.

  • Working Solutions:

    • Label a series of volumetric flasks for the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Use the stock solution and serial dilution with the mobile phase to prepare each working standard. For example, to prepare the 100 µg/mL standard, pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

Protocol 2: Sample Preparation
  • Accurately weigh a sample amount equivalent to approximately 25.0 mg of this compound.

  • Transfer the weighed sample to a 25 mL volumetric flask.

  • Add approximately 20 mL of the mobile phase.

  • Place the flask in an ultrasonic bath for 15 minutes to facilitate extraction and dissolution.

  • Remove the flask from the bath and allow it to return to ambient temperature.

  • Dilute to the 25 mL mark with the mobile phase and mix well.

  • Withdraw an aliquot of the sample solution using a syringe.

  • Attach a 0.45 µm syringe filter to the syringe and filter the solution directly into an HPLC vial.

  • Cap the vial and it is ready for analysis.

Protocol 3: HPLC System Operation and Analysis
  • System Startup:

    • Ensure all solvent reservoirs are sufficiently filled with the appropriate mobile phase components.

    • Purge the HPLC pumps to remove any air bubbles.

    • Set the mobile phase composition to Acetonitrile:Water (80:20 v/v) and the flow rate to 1.0 mL/min.

    • Allow the system to equilibrate until a stable baseline is achieved (typically 20-30 minutes).

  • Sequence Setup:

    • Create a sequence in the chromatography data system (CDS) software.

    • Include injections of a blank (mobile phase), the series of working standard solutions, and the prepared sample solutions.

    • It is recommended to inject a standard solution periodically throughout the sequence to monitor system suitability.

  • Analysis:

    • Place the vials in the autosampler tray according to the sequence.

    • Start the analysis sequence.

  • Data Processing:

    • After the sequence is complete, integrate the chromatograms to determine the peak area for this compound.

    • Generate a calibration curve by plotting the peak areas of the standards against their concentrations.

    • Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample solutions.

    • Calculate the final concentration of this compound in the original sample, accounting for the initial sample weight and dilution factor.

logical_relationship cluster_validation Method Validation cluster_method Reliable Quantitative Method linearity Linearity (r² > 0.999) reliable_method Reliable Quantitative Method linearity->reliable_method precision Precision (%RSD < 2%) precision->reliable_method accuracy Accuracy (Recovery 98-102%) accuracy->reliable_method specificity Specificity specificity->reliable_method lod_loq LOD & LOQ lod_loq->reliable_method robustness Robustness robustness->reliable_method

Caption: Relationship between validation parameters and a reliable method.

Conclusion

The RP-HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents. Proper method validation, as outlined, will ensure the generation of accurate and precise data suitable for a variety of applications in research and quality control environments.

Effective Purification Methods for Crude Dibenzyl Azelate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective purification of crude dibenzyl azelate. The methodologies outlined below are designed to address common impurities and yield a high-purity final product suitable for research, development, and pharmaceutical applications.

Introduction

This compound is a high-boiling point diester commonly synthesized from azelaic acid and benzyl alcohol. The crude product from this esterification typically contains unreacted starting materials, the monoester (monobenzyl azelate), and potentially other side-products. Effective purification is crucial to ensure the quality and consistency of the final product. This guide details three primary purification techniques: preliminary workup, recrystallization, column chromatography, and vacuum distillation.

Preliminary Workup: Removal of Acidic Impurities

Prior to more rigorous purification methods, a simple liquid-liquid extraction is effective for removing the bulk of unreacted azelaic acid and any acidic catalysts used in the synthesis.

Experimental Protocol
  • Dissolution : Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether. The volume of the solvent should be sufficient to fully dissolve the crude product.

  • Aqueous Wash : Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and extract any remaining azelaic acid into the aqueous layer. Repeat the wash two to three times.

  • Brine Wash : Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove any residual water from the organic layer.

  • Drying : Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal : Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator to yield the pre-purified crude this compound.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. For this compound, which may be a low-melting solid or a viscous oil at room temperature, a mixed-solvent system is often effective.

Experimental Protocol
  • Solvent Selection : A common solvent pair for esters is ethanol and water. This compound is expected to be soluble in hot ethanol and insoluble in water.

  • Dissolution : In an Erlenmeyer flask, dissolve the pre-purified crude this compound in a minimal amount of hot ethanol. Heat the mixture gently to facilitate dissolution.

  • Induce Crystallization : Once the solid is fully dissolved, slowly add water dropwise to the hot solution until a slight turbidity persists. If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling : Allow the solution to cool slowly to room temperature. For optimal crystal formation, avoid disturbing the flask during this period. Subsequently, place the flask in an ice bath to maximize crystal precipitation.

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining impurities.

  • Drying : Dry the purified crystals under vacuum to remove any residual solvent.

Method 2: Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their polarity. This compound, being a relatively nonpolar compound, can be efficiently purified using normal-phase column chromatography.

Experimental Protocol
  • Stationary Phase : Pack a glass column with silica gel as the stationary phase. The amount of silica gel should be approximately 20-50 times the weight of the crude sample for effective separation.

  • Mobile Phase (Eluent) : A mixture of a nonpolar solvent like hexane and a slightly more polar solvent like ethyl acetate is a suitable eluent system. A good starting point for the elution is a gradient of 5% to 20% ethyl acetate in hexane.

  • Sample Loading : Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 5% ethyl acetate in hexane) and carefully load it onto the top of the silica gel column.

  • Elution : Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis : Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC). The desired this compound spot should be visualized (e.g., under UV light or by staining).

  • Product Isolation : Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Method 3: Vacuum Distillation

For liquid crude products or as a final polishing step, vacuum distillation is an excellent method for purifying high-boiling point compounds like this compound. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.

Experimental Protocol
  • Apparatus Setup : Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed with vacuum grease. A short-path distillation head is recommended.

  • Sample Preparation : Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Evacuation : Gradually apply vacuum to the system.

  • Heating : Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.

  • Distillation : Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.

  • Product Collection : The purified this compound will condense and be collected in the receiving flask.

  • System Shutdown : Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Data Presentation

Purification MethodKey ParametersExpected Purity ImprovementExpected Yield
Preliminary Workup Solvent: Ethyl Acetate; Wash: Saturated NaHCO₃Removes acidic impurities>95%
Recrystallization Solvent System: Ethanol/WaterHigh60-80%
Column Chromatography Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate GradientVery High70-90%
Vacuum Distillation Pressure: <1 mmHgHigh80-95%

Note: The expected purity improvement and yield are estimates and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Visualizations

PurificationWorkflow Crude Crude this compound Workup Preliminary Workup (Liquid-Liquid Extraction) Crude->Workup Dissolve in organic solvent; Wash with NaHCO3 PrePurified Pre-Purified Product Workup->PrePurified Recrystallization Recrystallization PrePurified->Recrystallization Ethanol/Water ColumnChrom Column Chromatography PrePurified->ColumnChrom Silica Gel, Hexane/EtOAc VacuumDist Vacuum Distillation PrePurified->VacuumDist High Vacuum PureProduct Pure this compound Recrystallization->PureProduct ColumnChrom->PureProduct VacuumDist->PureProduct

Caption: General workflow for the purification of crude this compound.

ColumnChromatography cluster_setup Setup cluster_separation Separation cluster_analysis Analysis & Isolation PackColumn Pack Column with Silica Gel LoadSample Load Crude Sample PackColumn->LoadSample PrepareEluent Prepare Eluent (Hexane/EtOAc) Elute Elute with Gradient PrepareEluent->Elute LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions TLC Analyze Fractions by TLC CollectFractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure this compound Evaporate->PureProduct

Caption: Workflow for purification by column chromatography.

VacuumDistillation Start Crude this compound in Flask Setup Assemble Vacuum Distillation Apparatus Start->Setup Evacuate Apply Vacuum Setup->Evacuate Heat Heat the Flask Evacuate->Heat Distill Collect Distillate Heat->Distill Cool Cool the Apparatus Distill->Cool Vent Release Vacuum Cool->Vent End Pure this compound Vent->End

Application Note: Structural Confirmation of Dibenzyl Azelate via 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the structural confirmation of dibenzyl azelate. The unambiguous assignment of proton signals in the ¹H NMR spectrum provides a rapid and reliable method for verifying the chemical structure and purity of this diester. This document outlines the necessary experimental protocols and presents the expected spectral data for this compound, facilitating its identification and characterization in a research or quality control setting.

Introduction

This compound is a diester formed from azelaic acid and benzyl alcohol. It finds applications in various fields, including as a plasticizer and in the formulation of lubricants.[1] Accurate structural confirmation is a critical step in the synthesis and quality control of such compounds. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environment of its hydrogen atoms.[2] Each unique proton or group of equivalent protons in a molecule produces a distinct signal in the NMR spectrum, characterized by its chemical shift, integration (signal intensity), and multiplicity (splitting pattern). This application note provides a standard protocol for the ¹H NMR spectral analysis of this compound and a detailed interpretation of its spectrum for structural elucidation.

Experimental Protocol

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required (TMS is set to 0.00 ppm).

  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

2. NMR Data Acquisition:

  • The ¹H NMR spectrum can be recorded on a standard NMR spectrometer, for example, a 400 MHz instrument.

  • Before acquiring the spectrum of the sample, the magnetic field should be shimmed to ensure homogeneity.

  • A standard single-pulse experiment is typically sufficient for structural confirmation.

  • Key acquisition parameters to be set include:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (can be increased for dilute samples to improve signal-to-noise)

    • Spectral Width: A range that encompasses all expected proton signals (e.g., -1 to 11 ppm).

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed to obtain the frequency-domain NMR spectrum.

  • Processing steps typically include:

    • Fourier Transformation

    • Phase Correction

    • Baseline Correction

    • Integration of the signals

    • Referencing the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Presentation

The expected ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts are predicted based on the analysis of similar structures, such as dimethyl azelate and benzyl esters.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a~7.35Multiplet10H-
H-b~5.12Singlet4H-
H-c~2.30Triplet4H~7.5
H-d~1.62Quintet4H~7.5
H-e~1.31Multiplet6H-

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The multiplicity is abbreviated as s (singlet), t (triplet), q (quintet), and m (multiplet).

¹H NMR Spectral Analysis and Structural Confirmation

The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the different proton environments in the molecule.

  • Aromatic Protons (H-a): The ten protons on the two phenyl groups are expected to appear as a complex multiplet around 7.35 ppm. The exact chemical shifts and multiplicities can vary due to second-order coupling effects, but they will be in the characteristic aromatic region.

  • Benzylic Protons (H-b): The four protons of the two benzylic methylene groups (CH₂ adjacent to the phenyl ring and the ester oxygen) are chemically equivalent. Due to the absence of adjacent protons, they will appear as a sharp singlet at approximately 5.12 ppm.

  • Methylene Protons Alpha to Carbonyl (H-c): The four protons on the two methylene groups directly attached to the carbonyl groups of the ester are equivalent. They are adjacent to a methylene group (H-d) with four protons, and thus will be split into a triplet with a coupling constant of approximately 7.5 Hz. Their chemical shift is expected to be around 2.30 ppm due to the deshielding effect of the adjacent carbonyl group.

  • Methylene Protons Beta to Carbonyl (H-d): The four protons on the two methylene groups beta to the carbonyl groups are equivalent. They are flanked by two methylene groups (H-c and H-e), and are therefore expected to appear as a quintet (or a multiplet closely resembling a quintet) around 1.62 ppm.

  • Aliphatic Methylene Protons (H-e): The remaining six protons of the central three methylene groups of the azelate chain are in a similar chemical environment and are expected to produce a broad multiplet around 1.31 ppm.

The integration of these signals should correspond to a 10:4:4:4:6 ratio, confirming the relative number of protons in each unique environment and thus verifying the structure of this compound.

Visualizations

Caption: Chemical structure of this compound with labeled proton environments.

G cluster_workflow Experimental Workflow prep Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl₃) acq ¹H NMR Data Acquisition (e.g., 400 MHz Spectrometer) prep->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->analysis confirm Structural Confirmation analysis->confirm

Caption: Workflow for the structural confirmation of this compound by ¹H NMR.

Conclusion

¹H NMR spectroscopy provides a definitive method for the structural confirmation of this compound. By following the outlined experimental protocol and comparing the acquired spectrum with the provided data and interpretation, researchers can confidently verify the identity and purity of their synthesized compound. The characteristic signals of the benzyl and azelate moieties are readily identifiable, making ¹H NMR an indispensable tool in the characterization of this and related molecules.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Dibenzyl Azelate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of dibenzyl azelate. It includes a proposed fragmentation pathway, a summary of key fragment ions, and a comprehensive protocol for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a dibenzyl ester of the C9 dicarboxylic acid, azelaic acid. As a diester with aromatic moieties, it finds applications in various fields, including as a plasticizer and in the synthesis of polymers and lubricants. Understanding its mass spectral fragmentation is crucial for its identification and characterization in complex matrices. This application note outlines the predicted fragmentation pattern of this compound under electron ionization (EI) conditions, providing researchers with a guide for its analysis.

The fragmentation of esters in EI-MS is a well-understood process that often involves cleavage of the bond alpha to the carbonyl group and rearrangements. For benzyl esters, the formation of the highly stable benzyl or tropylium cation is a dominant fragmentation pathway.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound is expected to be driven by the stability of the resulting fragment ions. The molecular ion (M⁺˙) of this compound (C₂₃H₂₈O₄) has a molecular weight of 368.47 g/mol . While the molecular ion peak may be observed, it is expected to be of low abundance due to the numerous fragmentation pathways available.

The primary fragmentation pathways are predicted to involve:

  • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-O bond to lose a benzyl radical (•CH₂C₆H₅), leading to the formation of a stable acylium ion.

  • Tropylium Ion Formation: The benzyl cation (m/z 91) is known to rearrange to the highly stable tropylium ion, which is often the base peak in the mass spectra of benzyl-containing compounds.

  • McLafferty Rearrangement: Hydrogen rearrangement from the aliphatic chain can lead to the elimination of a neutral molecule.

  • Sequential Fragmentations: Primary fragment ions can undergo further fragmentation, leading to a series of smaller ions.

Data Presentation: Predicted Key Fragment Ions

The following table summarizes the predicted key fragment ions for this compound in a 70 eV electron ionization mass spectrum. The relative abundances are predicted based on the stability of the ions.

m/zProposed Ion StructureProposed Fragmentation PathwayPredicted Relative Abundance
368[C₂₃H₂₈O₄]⁺˙Molecular IonLow
277[M - •C₇H₇]⁺Loss of a benzyl radicalModerate
261[M - •OCH₂C₆H₅]⁺Loss of a benzyloxy radicalModerate
186[M - C₇H₇O₂ - C₇H₇]⁺˙Cleavage of the azelate chainModerate
170[C₉H₁₄O₃]⁺˙McLafferty-type rearrangementLow
108[C₇H₈O]⁺˙Benzyl alcohol radical cationModerate
91 [C₇H₇]⁺ Benzyl/Tropylium cation High (Base Peak)
77[C₆H₅]⁺Phenyl cation from loss of CH₂ from benzylModerate
65[C₅H₅]⁺Loss of acetylene from tropylium ionModerate

Experimental Protocol: GC-MS Analysis

This protocol provides a general method for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

4.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Working Solutions: Perform serial dilutions of the stock solution to prepare working standards in the range of 1-100 µg/mL.

  • Sample Matrix: For samples in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte of interest. The final extract should be dissolved in a GC-compatible solvent.

4.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Inlet: Split/splitless injector

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Split Ratio: 20:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • Transfer Line Temperature: 280°C

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-500

  • Scan Speed: 1562 u/s

4.3. Data Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

  • Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.

  • Identify the molecular ion and the major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with a library spectrum (e.g., NIST).

Visualization of Predicted Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways of this compound under electron ionization.

Dibenzyl_Azelate_Fragmentation Predicted EI-MS Fragmentation of this compound M This compound [M]⁺˙ m/z 368 F277 [M - C₇H₇]⁺ m/z 277 M->F277 - •C₇H₇ F261 [M - C₇H₇O]⁺ m/z 261 M->F261 - •OC₇H₇ F108 [C₇H₈O]⁺˙ m/z 108 M->F108 Rearrangement F91 Tropylium Ion [C₇H₇]⁺ m/z 91 (Base Peak) M->F91 - •C₁₆H₂₁O₄ F108->F91 - •OH F77 [C₆H₅]⁺ m/z 77 F91->F77 - CH₂ F65 [C₅H₅]⁺ m/z 65 F91->F65 - C₂H₂

Caption: Predicted EI-MS fragmentation pathway of this compound.

Conclusion

This application note provides a detailed prediction of the mass spectrometric fragmentation pattern of this compound under electron ionization. The formation of the tropylium ion at m/z 91 is anticipated to be the most significant fragmentation, resulting in the base peak of the spectrum. The provided GC-MS protocol offers a starting point for the analysis of this compound, which can be further optimized based on the specific sample matrix and instrumentation. This information is valuable for researchers in quality control, impurity profiling, and metabolic studies involving this compound.

Applications of Dibenzyl Azelate in Biodegradable Polymer Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl azelate, a diester of the bio-based dicarboxylic acid azelaic acid, presents a promising, yet underexplored, option as a plasticizer in biodegradable polymer systems. Its derivation from renewable resources aligns with the growing demand for sustainable materials in the biomedical and pharmaceutical industries. While data on this compound's specific interactions with common biodegradable polymers like polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA) are limited, its known efficacy as a plasticizer in other polymer systems suggests its potential to enhance the flexibility and processability of these materials for applications in drug delivery and tissue engineering.[1][2]

Plasticizers are low molecular weight substances added to polymers to increase their flexibility, ductility, and processability by lowering the glass transition temperature (Tg).[3][4] For brittle polymers like PLA, the addition of a suitable plasticizer is crucial for applications requiring conformal contact with tissues or for the fabrication of flexible drug delivery devices.

These application notes provide a comprehensive overview of the potential uses of this compound in biodegradable polymers, alongside detailed protocols for its incorporation and characterization. While direct quantitative data for this compound in PLA and PLGA is scarce in current literature, this document leverages data from analogous plasticizers to provide a comparative context and guide for future research.

Potential Applications

As a Plasticizer for Biodegradable Polymers

This compound has been documented for use as a plasticizer in rubber-like polymers at concentrations ranging from 5% to 60% by weight.[1][2] This suggests its potential to effectively plasticize other biodegradable polymers such as PLA and PLGA. The introduction of this compound is expected to decrease the glass transition temperature (Tg) and tensile strength, while increasing the elongation at break, thereby transforming the rigid polymer into a more flexible material suitable for a wider range of applications.

Drug Delivery Systems

Plasticized biodegradable polymers are extensively used in the fabrication of controlled drug delivery systems.[5][6][7] The increased flexibility imparted by plasticizers like this compound can be advantageous for:

  • Implantable Devices: Flexible implants can improve patient comfort and reduce tissue irritation.

  • Transdermal Patches: A pliable polymer matrix allows for better skin contact and drug permeation.

  • Drug-Eluting Stents: Flexibility is crucial for the deployment and function of stents.

The presence of a plasticizer can also influence the drug release kinetics from the polymer matrix. Researchers should characterize the drug release profile of their specific formulation, as the plasticizer can alter the diffusion pathways of the encapsulated drug.

Tissue Engineering Scaffolds

In tissue engineering, the mechanical properties of the scaffold must often mimic those of the native tissue to promote proper cell growth and tissue regeneration. The use of this compound as a plasticizer could allow for the tuning of the mechanical properties of biodegradable polymer scaffolds to better match the requirements of soft tissues. The biocompatibility of this compound would need to be thoroughly assessed for such applications to ensure no adverse cellular responses.

Quantitative Data (Comparative)

PlasticizerPolymerConcentration (wt%)Change in Tg (°C)Change in Tensile Strength (MPa)Change in Elongation at Break (%)Reference
Triethyl Citrate (TEC)PLA30↓ from 60.4 to 10.3--[4]
Acetyl Tributyl Citrate (ATBC)PLA30↓ from 60.4 to 12.2--[4]
Di-2-ethylhexyl Adipate (ADO)PLANot Specified↓ from base to 39.7↓ by ~26%↑ to ~21%[8]
Di-2-ethylhexyl Sebacate (SDO)PLANot Specified↓ from base to 48.1↓ by ~26%↑ to ~35%[8]

Experimental Protocols

The following are generalized protocols for the incorporation and characterization of this compound in biodegradable polymers like PLA and PLGA. Researchers should optimize the parameters for their specific polymer grade and experimental setup.

Protocol 1: Incorporation of this compound by Melt Blending

Melt blending is a common, solvent-free method for preparing plasticized polymers.

Materials:

  • Biodegradable polymer (e.g., PLA, PLGA) pellets, dried overnight under vacuum.

  • This compound.

Equipment:

  • Internal batch mixer or twin-screw extruder.

  • Compression molder.

  • Vacuum oven.

Procedure:

  • Dry the polymer pellets in a vacuum oven at a temperature below the polymer's Tg for at least 12 hours to remove any residual moisture.

  • Pre-heat the internal mixer or extruder to the recommended processing temperature for the polymer (e.g., 170-190°C for PLA).

  • Add the dried polymer pellets to the mixer.

  • Once the polymer has melted and a consistent torque is observed, add the desired amount of this compound (e.g., starting with 5, 10, 15 wt%).

  • Mix for a sufficient time (e.g., 5-10 minutes) to ensure homogeneous distribution of the plasticizer.

  • Collect the plasticized polymer blend.

  • To prepare samples for testing, compression mold the blend into sheets of a desired thickness at the same processing temperature.

  • Allow the molded sheets to cool to room temperature.

  • Cut the sheets into desired shapes for characterization (e.g., dumbbell shapes for tensile testing).

Protocol 2: Incorporation of this compound by Solvent Casting

Solvent casting is a useful method for preparing thin films of plasticized polymers, especially for initial screening and small-scale preparations.

Materials:

  • Biodegradable polymer (e.g., PLA, PLGA) powder or pellets.

  • This compound.

  • A suitable solvent (e.g., dichloromethane, chloroform, ethyl acetate).

Equipment:

  • Glass beaker or vial.

  • Magnetic stirrer and stir bar.

  • Level casting surface (e.g., glass plate, petri dish).

  • Fume hood.

  • Vacuum oven.

Procedure:

  • Dissolve the polymer in the chosen solvent to create a solution of a specific concentration (e.g., 10% w/v). Stir until the polymer is fully dissolved.

  • Add the desired amount of this compound to the polymer solution and stir until it is completely dissolved and the solution is homogeneous.

  • Pour the solution onto a level casting surface in a fume hood.

  • Cover the casting surface loosely to allow for slow evaporation of the solvent, which helps to prevent the formation of bubbles and results in a more uniform film.

  • Once the film appears dry, place it in a vacuum oven at a temperature slightly above the solvent's boiling point but below the polymer's Tg for at least 24 hours to remove any residual solvent.

  • Carefully peel the film from the casting surface.

  • Cut the film into desired shapes for characterization.

Protocol 3: Characterization of Plasticized Polymers

4.3.1. Thermal Analysis - Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.

Procedure:

  • Accurately weigh a small sample (5-10 mg) of the plasticized polymer into an aluminum DSC pan.

  • Seal the pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Perform a heat-cool-heat cycle. For example:

    • Heat from room temperature to 200°C at a rate of 10°C/min.

    • Hold at 200°C for 2 minutes to erase the thermal history.

    • Cool to -50°C at a rate of 10°C/min.

    • Heat from -50°C to 200°C at a rate of 10°C/min.

  • Analyze the second heating scan to determine the Tg, Tm, and enthalpy of melting.

4.3.2. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the plasticized polymer.

Procedure:

  • Place a small sample (10-15 mg) of the plasticized polymer into a TGA pan.

  • Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature. The onset of decomposition indicates the thermal stability.

4.3.3. Mechanical Testing - Tensile Test

Tensile testing is used to determine the tensile strength, Young's modulus, and elongation at break of the plasticized polymer films.

Procedure:

  • Cut the polymer films into dumbbell-shaped specimens according to a standard such as ASTM D638.

  • Measure the thickness and width of the gauge section of each specimen.

  • Clamp the specimen into the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen breaks.

  • Record the load and displacement data to generate a stress-strain curve.

  • Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

Visualizations

experimental_workflow_melt_blending cluster_preparation Polymer Preparation cluster_blending Melt Blending cluster_sample_prep Sample Preparation cluster_characterization Characterization Polymer_Drying Dry Polymer Pellets (Vacuum Oven) Melt_Blending Melt Blend Polymer and Plasticizer (Internal Mixer) Polymer_Drying->Melt_Blending Plasticizer_Weighing Weigh Dibenzyl Azelate Plasticizer_Weighing->Melt_Blending Compression_Molding Compression Mold into Sheets Melt_Blending->Compression_Molding Sample_Cutting Cut into Test Specimens Compression_Molding->Sample_Cutting DSC DSC (Tg, Tm) Sample_Cutting->DSC TGA TGA (Thermal Stability) Sample_Cutting->TGA Tensile_Test Tensile Testing (Mechanical Properties) Sample_Cutting->Tensile_Test

Caption: Workflow for Melt Blending and Characterization.

experimental_workflow_solvent_casting cluster_solution_prep Solution Preparation cluster_casting Solvent Casting cluster_sample_prep Sample Preparation cluster_characterization Characterization Dissolve_Polymer Dissolve Polymer in Solvent Add_Plasticizer Add this compound to Solution Dissolve_Polymer->Add_Plasticizer Cast_Solution Cast Solution onto Level Surface Add_Plasticizer->Cast_Solution Solvent_Evaporation Slow Solvent Evaporation Cast_Solution->Solvent_Evaporation Vacuum_Drying Dry Film in Vacuum Oven Solvent_Evaporation->Vacuum_Drying Peel_Film Peel Film from Surface Vacuum_Drying->Peel_Film Cut_Specimens Cut into Test Specimens Peel_Film->Cut_Specimens DSC DSC (Tg, Tm) Cut_Specimens->DSC TGA TGA (Thermal Stability) Cut_Specimens->TGA Tensile_Test Tensile Testing (Mechanical Properties) Cut_Specimens->Tensile_Test

Caption: Workflow for Solvent Casting and Characterization.

Conclusion

This compound holds potential as a bio-based plasticizer for biodegradable polymers, offering a sustainable alternative to petroleum-based additives. While further research is required to elucidate its specific effects on PLA, PLGA, and other biodegradable systems, the protocols outlined in this document provide a solid foundation for researchers to systematically investigate its efficacy. The characterization of the thermal and mechanical properties of this compound-plasticized polymers will be crucial in determining their suitability for advanced applications in drug delivery and tissue engineering. It is recommended that biocompatibility and drug-polymer interaction studies are also conducted as part of a comprehensive evaluation.

References

Application Notes and Protocols for the Esterification of Dibenzyl Azelate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl azelate is a diester of azelaic acid and benzyl alcohol. It finds applications as a plasticizer in polymer formulations and can serve as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients.[1] The synthesis of this compound is typically achieved through the esterification of azelaic acid with benzyl alcohol. This document provides detailed application notes and experimental protocols for this synthesis, drawing upon established methods for esterification of dicarboxylic acids.

Data Presentation: Summary of Experimental Conditions

The following table summarizes typical experimental conditions for the synthesis of dibenzyl esters and related dicarboxylate esters, which can be adapted for the synthesis of this compound.

ParameterConditionCatalystSolventTemperatureTimeYieldReference
Reactants L-Aspartic Acid, Benzyl Alcoholp-Toluenesulfonic acidCyclohexaneReflux6 h94%[2]
Reactants L-Glutamic Acid, Benzyl Alcoholp-Toluenesulfonic acidCyclohexaneReflux6 h-[2]
Reactants Dicarboxylic Acids, 2-butyl-1-octanolConc. H₂SO₄Toluene120-130°C4 h85-98%
Reactants Benzoic Acid, Benzyl AlcoholSiO₂–SO₃HNone (Microwave)70°C5 min98.97%[3]
Reactants Dibenzyl Ether, Acetic AcidConc. H₂SO₄None100°C7 h-[4]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on the Fischer-Speier esterification, a widely used and robust method.[5][6][7]

Protocol 1: Fischer-Speier Esterification using p-Toluenesulfonic Acid

This protocol is adapted from the synthesis of dibenzyl esters of amino acids and is suitable for a laboratory scale preparation.[2]

Materials:

  • Azelaic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Cyclohexane

  • Isopropyl alcohol

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, combine azelaic acid (1 equivalent), benzyl alcohol (2.2 equivalents), and p-toluenesulfonic acid monohydrate (0.1 equivalents).

  • Solvent Addition: Add cyclohexane to the flask in a sufficient volume to suspend the reactants and fill the Dean-Stark trap.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the esterification will be removed azeotropically with cyclohexane and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when no more water is collected (approximately 6-8 hours).

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by water, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the cyclohexane and excess benzyl alcohol.

    • The resulting crude this compound can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[3]

  • Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its identity and purity.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound via Fischer-Speier esterification.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis reactants Azelaic Acid + Benzyl Alcohol + p-Toluenesulfonic Acid solvent Add Cyclohexane reactants->solvent 1 reflux Reflux with Dean-Stark Trap solvent->reflux 2 cool Cool to RT reflux->cool 3 wash_bicarb Wash with NaHCO₃ cool->wash_bicarb 4 wash_water Wash with Water wash_bicarb->wash_water 5 wash_brine Wash with Brine wash_water->wash_brine 6 dry Dry with MgSO₄ wash_brine->dry 7 filter Filter dry->filter 8 evaporate Evaporate Solvent filter->evaporate 9 chromatography Column Chromatography evaporate->chromatography 10 characterization Characterization (NMR, IR) chromatography->characterization 11

Caption: Workflow for the synthesis of this compound.

References

Application Note: Gas Chromatography Method for the Detection and Quantification of Dibenzyl Azelate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibenzyl azelate is a diester of azelaic acid and benzyl alcohol. It may be encountered as a process impurity, a degradation product, or a leachable from container closure systems in pharmaceutical products. Accurate and sensitive detection of this compound is crucial for ensuring the quality and safety of drug formulations. This application note presents a general gas chromatography (GC) method for the analysis of this compound. The methodology is based on common practices for the analysis of similar semi-volatile organic compounds and can be adapted and validated for specific sample matrices.

Principle

This method utilizes gas chromatography coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) for the separation and detection of this compound. The choice of detector depends on the required sensitivity and selectivity. GC-FID is suitable for quantification, while GC-MS provides definitive identification based on the mass spectrum. Due to the relatively high boiling point of this compound, a high-temperature capillary column and appropriate temperature programming are necessary for its successful elution and separation from other components in the sample matrix.

Experimental Protocols

1. Sample Preparation

The following is a general procedure for the extraction of this compound from a liquid pharmaceutical formulation. This protocol should be optimized and validated for the specific sample matrix.

  • Objective: To extract this compound from the sample matrix into an organic solvent suitable for GC analysis.

  • Materials:

    • Sample containing this compound

    • Hexane (or another suitable organic solvent like ethyl acetate)

    • Anhydrous sodium sulfate

    • Vortex mixer

    • Centrifuge

    • GC vials with inserts

  • Procedure:

    • Pipette 1 mL of the liquid sample into a 15 mL centrifuge tube.

    • Add 5 mL of hexane to the centrifuge tube.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (hexane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Vortex briefly and allow the sodium sulfate to settle.

    • Transfer the dried organic extract to a GC vial for analysis.

2. GC-FID/MS Analysis

The following are suggested starting conditions for the GC analysis of this compound. These parameters should be optimized for the specific instrument and application.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and either a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chromatographic Conditions:

ParameterRecommended Setting
GC Column Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[1][2]
Injector Splitless mode[1][2]
Injector Temperature 280 °C[1][2]
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen[1][2]
Column Flow Rate 1.0 mL/min (constant flow)[1][2]
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 10 min at 300 °C[3]
FID Temperature (if used) 320 °C
MS Transfer Line Temp (if used) 280 °C[1][2]
MS Ion Source Temp (if used) 230 °C[1][2]
MS Quadrupole Temp (if used) 150 °C[1][2]
MS Mode (if used) Electron Ionization (EI) at 70 eV[1]
Scan Range (if used) m/z 40-550

Data Presentation

The following table summarizes the expected quantitative performance of the method. These values are based on typical performance for similar compounds and should be established during method validation.

ParameterExpected Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) 10 - 50 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS/FID Analysis cluster_data Data Processing sample Liquid Sample extraction Liquid-Liquid Extraction (with Hexane) sample->extraction 1 mL Sample + 5 mL Hexane drying Drying (Anhydrous Na2SO4) extraction->drying Organic Layer final_extract Final Extract in GC Vial drying->final_extract injection GC Injection (1 µL, Splitless) final_extract->injection separation Chromatographic Separation (DB-5ms Column) injection->separation detection Detection (MS or FID) separation->detection identification Peak Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Peak Area vs. Calibration Curve) identification->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound detection.

References

Troubleshooting & Optimization

identifying and minimizing side reactions in dibenzyl azelate production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dibenzyl azelate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory-scale synthesis of this compound is through the Fischer esterification of azelaic acid with benzyl alcohol. This method typically employs an acid catalyst, such as p-toluenesulfonic acid (p-TSA), and involves heating the reaction mixture to drive the esterification process. To favor the formation of the dibenzyl ester, an excess of benzyl alcohol is often used, and the water produced during the reaction is continuously removed.

Q2: What are the primary side reactions to be aware of during this compound synthesis?

A2: The main side reaction of concern is the acid-catalyzed self-condensation of benzyl alcohol to form dibenzyl ether. This reaction is particularly prevalent under the acidic and heated conditions required for Fischer esterification. Another potential, though less common, side product is the monobenzyl azelate, which results from incomplete esterification of the dicarboxylic acid.

Q3: How can I minimize the formation of dibenzyl ether?

A3: Minimizing the formation of dibenzyl ether is crucial for achieving a high yield of this compound. Strategies include:

  • Controlling Reaction Temperature: Lowering the reaction temperature can reduce the rate of dibenzyl ether formation. However, this may also slow down the desired esterification, so optimization is key.

  • Catalyst Choice: While strong acid catalysts like sulfuric acid are effective for esterification, they can also promote ether formation. Using a milder catalyst like p-toluenesulfonic acid or considering a heterogeneous acid catalyst may be beneficial.

  • Enzymatic Catalysis: Employing lipases, such as Candida antarctica lipase B (CALB), offers a milder reaction environment, which can significantly reduce or eliminate the formation of dibenzyl ether.[1]

Q4: What are the advantages of using an enzymatic catalyst like lipase?

A4: Enzymatic catalysis offers several advantages over traditional acid catalysis for this compound synthesis:

  • High Specificity: Lipases are highly selective, which minimizes the formation of byproducts like dibenzyl ether.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near room temperature, which is energy-efficient and reduces the risk of thermally induced side reactions.

  • Easier Product Purification: The absence of harsh acids simplifies the work-up procedure, as there is no need for neutralization steps.

  • Environmentally Friendly: Enzymatic processes are considered a "green" chemistry approach.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: The reaction may not have reached equilibrium. 2. Significant Side Reactions: Excessive formation of dibenzyl ether. 3. Loss During Work-up: Product may be lost during extraction or purification steps.1. Increase Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. 2. Optimize Reaction Conditions: Refer to the side reaction minimization strategies in the FAQs. Consider switching to an enzymatic catalyst. One study reported a low yield of 26% for a benzyl ester using p-toluenesulfonic acid due to significant dibenzyl ether formation.[2] 3. Refine Purification Protocol: Ensure proper phase separation during extractions and use appropriate chromatographic techniques for purification.
Presence of a Significant Amount of Dibenzyl Ether Impurity Acid-Catalyzed Self-Condensation of Benzyl Alcohol: This is the primary pathway for dibenzyl ether formation.[2]Modify Catalysis:     a) Reduce Catalyst Loading: Use the minimum effective amount of acid catalyst.     b) Switch to a Milder Catalyst: Consider using a solid acid catalyst or an enzymatic catalyst like Candida antarctica lipase B.[1] Optimize Temperature: Lower the reaction temperature to a point where esterification still proceeds at an acceptable rate.
Presence of Unreacted Azelaic Acid or Monobenzyl Azelate 1. Insufficient Benzyl Alcohol: The stoichiometric ratio may not be sufficient to drive the reaction to the diester. 2. Reaction Not at Equilibrium: Insufficient reaction time or temperature. 3. Inefficient Water Removal: The presence of water favors the reverse hydrolysis reaction.1. Use Excess Benzyl Alcohol: Employing a molar excess of benzyl alcohol can help drive the equilibrium towards the formation of the dibenzyl ester. 2. Increase Reaction Time/Temperature: Monitor the reaction until the starting materials are consumed. 3. Improve Water Removal: Ensure the Dean-Stark apparatus is functioning correctly or use a suitable drying agent if a Dean-Stark trap is not used.
Difficulty in Product Purification Similar Physical Properties of Product and Byproducts: Dibenzyl ether and monobenzyl azelate can have similar polarities, making chromatographic separation challenging.Optimize Chromatography:     a) Solvent System: Experiment with different solvent systems for column chromatography to improve separation.     b) Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

CatalystTypical Reaction TemperatureKey AdvantagesPotential Side ProductsReported Yield
p-Toluenesulfonic Acid (p-TSA) 80-120°CLow cost, readily availableDibenzyl ether, Monobenzyl azelateVariable, can be low (e.g., ~26% for a similar benzyl ester) due to side reactions[2]
Sulfuric Acid (H₂SO₄) 80-120°CStrong acid, fast reaction rateSignificant amounts of Dibenzyl etherGenerally lower than p-TSA for the desired product due to more side reactions
Candida antarctica lipase B (CALB) 30-50°CHigh selectivity, mild conditions, minimal side productsMinimal to noneHigh conversion rates (>95%) have been reported for the synthesis of other azelate esters[1]

Experimental Protocols

Protocol 1: this compound Synthesis via Fischer Esterification using p-Toluenesulfonic Acid
  • Reaction Setup:

    • To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, add azelaic acid (1.0 eq), benzyl alcohol (2.5 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).

    • Add a suitable solvent that forms an azeotrope with water, such as toluene, to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

    • Monitor the progress of the reaction by TLC or GC analysis until the azelaic acid is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the this compound from dibenzyl ether and any unreacted starting materials.

Protocol 2: Enzymatic Synthesis of this compound using Candida antarctica lipase B (CALB)
  • Reaction Setup:

    • In a flask, dissolve azelaic acid (1.0 eq) and benzyl alcohol (2.2 eq) in a suitable organic solvent (e.g., hexane or toluene).

    • Add immobilized Candida antarctica lipase B (e.g., Novozym 435) to the mixture. The amount of enzyme will depend on the specific activity of the preparation.

  • Reaction Execution:

    • Incubate the mixture at a controlled temperature (typically 30-50°C) with gentle agitation (e.g., on an orbital shaker).

    • Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.

  • Work-up and Purification:

    • Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reaction AZA Azelaic Acid MBA Monobenzyl Azelate AZA->MBA + Benzyl Alcohol - H₂O AZA->MBA BnOH Benzyl Alcohol DBA This compound (Product) MBA->DBA + Benzyl Alcohol - H₂O MBA->DBA H2O Water BnOH2 Benzyl Alcohol DBE Dibenzyl Ether (Side Product) BnOH2->DBE + Benzyl Alcohol - H₂O (Acid Catalyst) BnOH2->DBE H2O2 Water

Caption: Main reaction pathway for this compound and the primary side reaction.

Troubleshooting_Workflow Start Experiment Complete Analyze Analyze Product Mixture (e.g., GC, NMR) Start->Analyze Problem Identify Issue Analyze->Problem LowYield Low Yield Problem->LowYield Yield < Expected HighImpurity High Impurity Level (e.g., Dibenzyl Ether) Problem->HighImpurity Byproducts Present Incomplete Incomplete Reaction Problem->Incomplete Starting Material Remains SolutionYield Increase Reaction Time Optimize Work-up Consider Catalyst Change LowYield->SolutionYield SolutionImpurity Lower Temperature Change Catalyst (e.g., Enzymatic) HighImpurity->SolutionImpurity SolutionIncomplete Increase Reactant Excess Improve Water Removal Increase Reaction Time Incomplete->SolutionIncomplete End Re-run Experiment SolutionYield->End SolutionImpurity->End SolutionIncomplete->End

Caption: Troubleshooting workflow for identifying and resolving common issues.

References

optimization of reaction parameters for dibenzyl azelate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction parameters in dibenzyl azelate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

A1: this compound is synthesized via the esterification of azelaic acid with benzyl alcohol. This reaction typically requires a catalyst and the removal of water to drive the equilibrium towards the product, this compound.

Q2: What types of catalysts can be used for this synthesis?

A2: A variety of catalysts can be employed, including acid catalysts like p-toluenesulfonic acid, metal-based catalysts such as titanium(IV) butoxide, and enzymes, particularly lipases like Novozym 435 for a biocatalytic approach.[1][2]

Q3: What are the key reaction parameters to optimize for better yield?

A3: The key parameters for optimization are reaction temperature, reaction time, catalyst loading, and the molar ratio of azelaic acid to benzyl alcohol.[2] Efficient removal of water, a byproduct of the reaction, is also critical.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of starting materials and the appearance of the product spot. For quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the conversion of reactants.

Q5: What is a common side product in this reaction?

A5: A common side product is the monoester, monobenzyl azelate, resulting from incomplete esterification of the dicarboxylic acid. At elevated temperatures, particularly with acid catalysts, the self-etherification of benzyl alcohol to form dibenzyl ether can also occur.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Presence of excess water in reactants or solvent.1. Use fresh or a higher loading of the catalyst. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor progress via TLC or GC. 4. Use anhydrous solvents and ensure reactants are dry. Employ a Dean-Stark apparatus or molecular sieves to remove water formed during the reaction.
Incomplete Reaction (Presence of Monoester) 1. Insufficient amount of benzyl alcohol. 2. Reaction has not reached equilibrium or completion. 3. Inefficient water removal.1. Increase the molar ratio of benzyl alcohol to azelaic acid (e.g., 2.5:1 or 3:1). 2. Extend the reaction time. 3. Improve the efficiency of water removal (e.g., ensure proper azeotropic distillation with a suitable solvent like toluene).
Formation of Dibenzyl Ether 1. Reaction temperature is too high, especially with acid catalysts.1. Reduce the reaction temperature. 2. Consider using a milder catalyst, such as an enzyme, which operates under less harsh conditions.
Difficult Product Isolation/Purification 1. Emulsion formation during aqueous workup. 2. Product co-eluting with impurities during chromatography. 3. Difficulty in crystallizing the final product.1. Add brine (saturated NaCl solution) to break up emulsions during the workup. 2. Optimize the solvent system for column chromatography to achieve better separation. 3. Attempt recrystallization from a different solvent or solvent mixture. If the product is an oil, vacuum distillation may be a suitable purification method.[3]

Data Presentation: Optimization of Reaction Parameters

Parameter Condition A Condition B Condition C (Optimal) Condition D
Catalyst p-TSAp-TSAp-TSAp-TSA
Catalyst Loading (mol%) 1%5%5%10%
Molar Ratio (Azelaic Acid:Benzyl Alcohol) 1:2.11:2.11:2.51:3
Temperature (°C) 110110120120
Reaction Time (h) 48812
Yield (%) LowModerateHighHigh (with potential for side products)

Note: This table is a representative example for optimization studies. Actual results may vary.

Experimental Protocols

Detailed Methodology for this compound Synthesis (Acid Catalysis)

This protocol is based on general esterification procedures.

Materials:

  • Azelaic Acid

  • Benzyl Alcohol

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add azelaic acid (1 equivalent), benzyl alcohol (2.5 equivalents), p-toluenesulfonic acid (0.05 equivalents), and toluene (enough to suspend the reactants).

  • Reaction: Heat the mixture to reflux (approximately 110-120°C). The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected or until TLC analysis indicates the consumption of azelaic acid.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by vacuum distillation to yield pure this compound.[3]

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reactants Combine Azelaic Acid, Benzyl Alcohol, p-TSA, Toluene setup Assemble Flask with Dean-Stark Trap reactants->setup heat Heat to Reflux (110-120°C) setup->heat water_removal Collect Water in Dean-Stark Trap heat->water_removal monitor Monitor by TLC/GC water_removal->monitor cool Cool to Room Temperature monitor->cool wash Wash with H2O, NaHCO3, Brine cool->wash dry Dry with MgSO4 wash->dry concentrate Concentrate under Vacuum dry->concentrate purify Column Chromatography or Vacuum Distillation concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions cluster_side_products Side Products Observed? start Low Yield or Incomplete Reaction? cause1 Inefficient Water Removal start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Catalyst Issue start->cause3 cause4 Incorrect Stoichiometry start->cause4 side_prod Dibenzyl Ether? start->side_prod sol1 Use Dean-Stark / Check System for Leaks cause1->sol1 sol2 Increase/Decrease Temperature & Monitor cause2->sol2 sol3 Add Fresh Catalyst / Increase Loading cause3->sol3 sol4 Increase Benzyl Alcohol Ratio cause4->sol4 sol5 Lower Reaction Temperature side_prod->sol5 Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

resolving and identifying impurities in the NMR spectrum of dibenzyl azelate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving and identifying impurities in the NMR spectrum of dibenzyl azelate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound via Fischer esterification?

A1: The most common impurities are unreacted starting materials, specifically azelaic acid and benzyl alcohol. Additionally, a common byproduct is dibenzyl ether, formed from the acid-catalyzed self-condensation of benzyl alcohol.

Q2: How can I distinguish the 1H NMR signals of this compound from those of the common impurities?

A2: You can distinguish the signals based on their chemical shifts and multiplicities.

  • This compound will show a characteristic singlet for the benzylic protons around 5.1 ppm and multiplets for the aliphatic protons of the azelate backbone.

  • Azelaic acid , if present, will show a broad singlet for the carboxylic acid protons (often above 10 ppm) and the alpha-protons as a triplet around 2.2-2.4 ppm.

  • Benzyl alcohol will have a singlet for its benzylic protons around 4.6-4.7 ppm and a broad singlet for the hydroxyl proton.

  • Dibenzyl ether will exhibit a singlet for its benzylic protons around 4.5 ppm.

Q3: What is the expected 13C NMR chemical shift for the carbonyl carbon of this compound?

A3: The carbonyl carbon of the ester in this compound is expected to appear in the range of 172-174 ppm.

Q4: My 1H NMR spectrum shows a broad peak around 1.5-2.5 ppm. What could this be?

A4: A broad peak in this region could indicate the presence of water. The chemical shift of water can vary depending on the solvent and concentration. Additionally, the hydroxyl proton of benzyl alcohol can also appear as a broad signal in this region.

Q5: I see unexpected signals in the aromatic region (7.2-7.4 ppm) of my 1H NMR spectrum. What could they be?

A5: While the phenyl protons of this compound, benzyl alcohol, and dibenzyl ether all resonate in this region, the presence of additional or unexpectedly complex multiplets could indicate other aromatic impurities. However, it is more likely that these signals are overlapping resonances from the expected aromatic compounds. Careful integration is key to determining the relative amounts.

Troubleshooting Guides

Issue 1: Presence of Unreacted Azelaic Acid

Symptom: A broad singlet is observed in the 1H NMR spectrum at δ > 10 ppm, and/or a triplet is present around δ 2.2-2.4 ppm that integrates to more than the expected 4 protons relative to the benzylic protons of the product.

Diagram of Troubleshooting Logic:

start NMR shows potential unreacted Azelaic Acid check_broad_singlet Broad singlet > 10 ppm? start->check_broad_singlet check_alpha_proton Triplet at ~2.2-2.4 ppm integrates high? check_broad_singlet->check_alpha_proton Yes no_issue Azelaic acid impurity is unlikely. check_broad_singlet->no_issue No conclusion Unreacted Azelaic Acid is present. check_alpha_proton->conclusion Yes check_alpha_proton->no_issue No repurify Repurify the product. Consider washing with aqueous base. conclusion->repurify start NMR shows potential unreacted Benzyl Alcohol check_singlet Singlet at ~4.6-4.7 ppm? start->check_singlet conclusion Unreacted Benzyl Alcohol is present. check_singlet->conclusion Yes no_issue Benzyl alcohol impurity is unlikely. check_singlet->no_issue No repurify Repurify the product. Consider column chromatography or recrystallization. conclusion->repurify start NMR shows potential Dibenzyl Ether check_singlet Singlet at ~4.5 ppm? start->check_singlet conclusion Dibenzyl Ether is likely present. check_singlet->conclusion Yes no_issue Dibenzyl ether impurity is unlikely. check_singlet->no_issue No repurify Repurify the product. Column chromatography is often the most effective method. conclusion->repurify

challenges and solutions for scaling up dibenzyl azelate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of dibenzyl azelate. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scaling up of this compound production. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and comparative data to support your process development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized via the Fischer esterification of azelaic acid with benzyl alcohol. This reaction is generally catalyzed by an acid. The primary methods include:

  • Homogeneous Acid Catalysis: Utilizing soluble acids like sulfuric acid or p-toluenesulfonic acid (p-TSA). This method is common in laboratory settings but can present challenges in catalyst removal and waste generation at larger scales.

  • Heterogeneous Acid Catalysis: Employing solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, or sulfated zirconia. These are advantageous for industrial-scale production as they are easily separated from the reaction mixture and can be used in continuous flow reactors.[1]

  • Enzymatic Catalysis: Using lipases, such as Candida antarctica lipase B (Novozym 435), as biocatalysts. This approach offers high selectivity and milder reaction conditions, making it a greener alternative, though the cost of the enzyme can be a consideration.[2]

Q2: How can the reaction equilibrium be shifted towards the formation of this compound to maximize yield?

A2: Fischer esterification is a reversible reaction. To maximize the yield of this compound, the equilibrium must be shifted to the product side. This can be achieved by:

  • Using an Excess of a Reactant: Typically, a molar excess of benzyl alcohol is used.

  • Removal of Water: As water is a byproduct of the reaction, its continuous removal is a highly effective strategy. Common industrial methods include:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).

    • Pervaporation: A membrane-based technique that selectively removes water from the reaction mixture.

    • Reactive Stripping: Removing water from the liquid reaction mixture by bubbling a dry, inert gas through it.[3]

Q3: What are the main challenges when scaling up this compound synthesis from the lab to a pilot plant?

A3: Scaling up the synthesis of this compound introduces several challenges:

  • Heat and Mass Transfer: Ensuring efficient mixing and uniform temperature distribution in larger reactors is critical to maintain consistent reaction rates and prevent side reactions.

  • Water Removal Efficiency: The method of water removal must be scalable. While a simple Dean-Stark trap may be sufficient in the lab, more advanced techniques like reactive distillation or pervaporation may be necessary at a larger scale.

  • Catalyst Selection and Separation: For batch processes with homogeneous catalysts, the separation of the catalyst and product can become difficult and generate significant waste. Switching to a heterogeneous catalyst in a packed-bed reactor is often a more scalable solution.

  • Purification: this compound has a high boiling point, making its purification by distillation challenging. Vacuum distillation is typically required to prevent thermal degradation.

  • By-product Formation: At the higher temperatures and longer reaction times that can occur during scale-up, the potential for by-product formation increases.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A: Low yields in this compound synthesis can stem from several factors. Below is a step-by-step troubleshooting guide.

  • Incomplete Reaction (Equilibrium Not Sufficiently Shifted):

    • Cause: The reversible nature of the Fischer esterification is a common reason for incomplete conversion.

    • Solution:

      • Increase the excess of benzyl alcohol: Try increasing the molar ratio of benzyl alcohol to azelaic acid.

      • Improve water removal: Ensure your water removal system (e.g., Dean-Stark trap, vacuum) is functioning efficiently. For larger scales, consider implementing pervaporation or reactive stripping.[3][4]

  • Catalyst Deactivation or Insufficient Amount:

    • Cause: The catalyst may be poisoned by impurities in the reactants or may not be present in a sufficient concentration. Water can also deactivate some solid acid catalysts.[5]

    • Solution:

      • Verify the quality of reactants: Ensure your azelaic acid and benzyl alcohol are of high purity and low water content.

      • Increase catalyst loading: Incrementally increase the amount of catalyst.

      • For solid catalysts: Ensure the catalyst is properly activated and dried before use. Consider regenerating or replacing the catalyst if it has been used multiple times.

  • Suboptimal Reaction Temperature:

    • Cause: The reaction may be too slow at lower temperatures, or side reactions could be occurring at excessively high temperatures.

    • Solution: Optimize the reaction temperature. For many acid-catalyzed esterifications, a temperature range of 120-160°C is common, but this should be determined experimentally for your specific setup.

Issue 2: Product Purity Issues and By-product Formation

Q: I am observing significant impurities in my final this compound product. What are these impurities and how can I prevent their formation and remove them?

A: The primary impurities in this compound synthesis are typically unreacted starting materials, the monoester (benzyl azelate), and by-products from side reactions.

  • Unreacted Azelaic Acid and Benzyl Alcohol:

    • Prevention: Drive the reaction to completion using the methods described for improving yield.

    • Removal:

      • Unreacted azelaic acid can be removed by washing the crude product with a mild aqueous base (e.g., sodium bicarbonate solution).

      • Excess benzyl alcohol can be removed by distillation, often under vacuum due to its relatively high boiling point.

  • Monoester (Benzyl Azelate):

    • Prevention: Ensure a sufficient molar excess of benzyl alcohol and adequate reaction time to promote the formation of the diester.

    • Removal: Separation of the monoester from the diester can be challenging due to similar physical properties. Fractional vacuum distillation is the most effective method.

  • Dibenzyl Ether:

    • Cause: This by-product can form from the self-condensation of benzyl alcohol, particularly at high temperatures in the presence of a strong acid catalyst.

    • Prevention: Use the mildest effective reaction temperature and consider a less aggressive catalyst.

    • Removal: Dibenzyl ether can be separated by fractional vacuum distillation.

Issue 3: Difficulties with Product Purification

Q: I am having trouble purifying this compound, especially at a larger scale. What are the best practices?

A: The high boiling point and potential for thermal degradation of this compound make its purification challenging.

  • Initial Work-up:

    • After the reaction, cool the mixture and, if a homogeneous catalyst was used, neutralize it.

    • Wash the organic phase with water and then with a dilute sodium bicarbonate solution to remove the acid catalyst and unreacted azelaic acid. Follow with a final water or brine wash to remove any remaining salts.

  • Solvent and Excess Reactant Removal:

    • If a solvent was used, remove it by distillation.

    • Remove excess benzyl alcohol. This is typically done under reduced pressure.

  • Final Purification by Vacuum Distillation:

    • High Vacuum: A high vacuum is essential to lower the boiling point of this compound and prevent thermal decomposition.

    • Fractional Distillation: Use a fractionating column to effectively separate the desired product from the monoester and other high-boiling impurities.[6]

    • Avoid Overheating: Use a heating mantle with a stirrer and monitor the temperature of the liquid (pot temperature) and the vapor (head temperature) closely. The pot temperature should be kept as low as possible.

Issue 4: Phase Separation Problems During Work-up

Q: During the aqueous work-up, I am experiencing poor phase separation or emulsion formation. How can I resolve this?

A: Emulsion formation is a common issue when washing crude ester mixtures.

  • Cause: The presence of unreacted carboxylic acid, which can act as a surfactant, often contributes to emulsion formation.

  • Solution:

    • Add Brine: Washing with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

    • Allow for Longer Separation Time: In larger vessels, phase separation can be slower. Allow adequate time for the layers to separate fully.

    • Gentle Mixing: During the washing steps, use gentle agitation rather than vigorous shaking to minimize emulsion formation.

    • Change in pH: Adjusting the pH of the aqueous layer can sometimes help to break an emulsion.

Data Presentation

The following tables provide representative data for different catalytic systems used in esterification reactions. Note that the optimal conditions for this compound synthesis should be determined experimentally.

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Catalyst TypeCatalyst ExampleTypical Loading (wt%)Temperature (°C)Reaction Time (h)Yield (%)AdvantagesDisadvantages
Homogeneous Acidp-Toluenesulfonic acid1-5120-1504-1285-95High activity, low costDifficult to separate, corrosive, waste generation
Heterogeneous AcidAmberlyst-155-15120-1606-2490-98Easy to separate, reusable, suitable for continuous flowHigher initial cost, potential for lower activity than homogeneous catalysts
EnzymaticNovozym 435 (Lipase)5-1050-8024-72>95High selectivity, mild conditions, environmentally friendlyHigher cost, longer reaction times, potential for enzyme deactivation

Table 2: Effect of Reaction Parameters on Yield (Illustrative)

ParameterRangeEffect on YieldComments
Temperature100 - 180 °CIncreases up to an optimum, then may decreaseHigher temperatures increase reaction rate but can also lead to side reactions and reactant/product degradation.
Benzyl Alcohol : Azelaic Acid Molar Ratio1:1 - 5:1Increases with higher ratioA larger excess of benzyl alcohol shifts the equilibrium towards the product side.
Catalyst Loading1 - 15 wt%Increases up to a plateauSufficient catalyst is needed to achieve a reasonable reaction rate.

Experimental Protocols

Lab-Scale Synthesis of this compound (Batch Process)

This protocol describes a typical laboratory-scale synthesis using a homogeneous acid catalyst and a Dean-Stark apparatus for water removal.

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a heating mantle, a Dean-Stark trap, and a reflux condenser.

  • Charging Reactants: To the flask, add azelaic acid (1.0 eq), benzyl alcohol (3.0-4.0 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (enough to fill the Dean-Stark trap and suspend the reactants).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution until the aqueous layer is basic.

    • Wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess benzyl alcohol.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Pilot-Scale Synthesis of this compound (Continuous Flow Process)

This protocol outlines a conceptual approach for a continuous process using a heterogeneous acid catalyst.

  • Apparatus Setup: A heated packed-bed reactor filled with a solid acid catalyst (e.g., Amberlyst-15). A pre-heating system for the feedstock and a back-pressure regulator to maintain the reaction mixture in the liquid phase. A system for separating the product stream from water.

  • Feed Preparation: Prepare a feedstock of molten azelaic acid and benzyl alcohol in the desired molar ratio (e.g., 1:2.5).

  • Reaction:

    • Heat the packed-bed reactor to the optimal temperature (e.g., 140-160°C).

    • Pump the pre-heated feedstock through the reactor at a controlled flow rate to achieve the desired residence time.

    • The product stream exiting the reactor will contain this compound, unreacted starting materials, and water.

  • Downstream Processing:

    • The product stream is cooled and depressurized.

    • Water is separated, potentially using a membrane separator or a decanter.

    • Unreacted benzyl alcohol is recovered via distillation and recycled back to the feedstock.

    • The crude this compound is then continuously fed to a vacuum distillation unit for final purification.

Visualizations

experimental_workflow cluster_reactants Reactants azelaic_acid Azelaic Acid reaction Esterification Reaction (Batch or Continuous Flow) azelaic_acid->reaction benzyl_alcohol Benzyl Alcohol benzyl_alcohol->reaction catalyst Catalyst (Acid or Enzyme) catalyst->reaction water_removal Water Removal (e.g., Dean-Stark, Pervaporation) reaction->water_removal workup Work-up (Neutralization, Washing) reaction->workup purification Purification (Vacuum Distillation) workup->purification product High-Purity This compound purification->product

Caption: General experimental workflow for this compound synthesis.

fischer_esterification cluster_reactants Reactants RCOOH Azelaic Acid (R-COOH) protonated_acid Protonated Carboxylic Acid RCOOH->protonated_acid ROH Benzyl Alcohol (R'-OH) ROH->protonated_acid Nucleophilic Attack H_plus H+ H_plus->RCOOH Protonation tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_loss Loss of Water proton_transfer->water_loss protonated_ester Protonated Ester water_loss->protonated_ester water Water (H2O) water_loss->water ester This compound (R-COOR') protonated_ester->ester Deprotonation ester->H_plus

Caption: Mechanism of Fischer esterification for this compound synthesis.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield purity_issue Purity Issue? low_yield->purity_issue No solution_yield Solution: - Improve water removal - Increase excess alcohol - Check catalyst activity low_yield->solution_yield Yes separation_problem Phase Separation Issue? purity_issue->separation_problem No solution_purity Solution: - Optimize temperature - Wash with base - Fractional vacuum distillation purity_issue->solution_purity Yes solution_separation Solution: - Add brine - Gentle mixing - Allow more time separation_problem->solution_separation Yes end Problem Resolved separation_problem->end No solution_yield->end solution_purity->end solution_separation->end

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Dibenzyl Azelate in Polymer Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibenzyl azelate as a plasticizer in polymer formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in pharmaceutical and polymer sciences?

This compound is a dibenzyl ester of azelaic acid, a naturally occurring dicarboxylic acid.[1][2] In polymer science, it is primarily used as a plasticizer to increase the flexibility and workability of polymers.[2] Its applications include use in rubber-like polymers and as a precursor to other polymers.[2]

Q2: How do I predict the compatibility of this compound with a new polymer?

A good starting point for predicting compatibility is to compare the solubility parameters of this compound and the polymer. The principle of "like dissolves like" applies, where materials with similar solubility parameters are more likely to be miscible.[3] The Hansen Solubility Parameters (HSP), which consider dispersion, polar, and hydrogen bonding forces, offer a more nuanced prediction of compatibility.[4][5] If the HSP values for your polymer and this compound are close, they are likely to be compatible.

Q3: What are the common signs of incompatibility between this compound and a polymer?

Incompatibility can manifest in several ways, including:

  • Phase Separation: The final product appears cloudy or hazy.

  • Leaching or "Bleeding": The plasticizer migrates to the surface of the polymer, creating an oily or sticky film.[6]

  • Poor Mechanical Properties: The plasticized polymer may be brittle or have lower tensile strength than expected.

  • Inconsistent Material Properties: The final product may have variations in flexibility and hardness.

Q4: Can processing conditions affect the compatibility of this compound with my polymer?

Yes, processing conditions such as temperature, pressure, and mixing time can significantly influence compatibility. High temperatures can sometimes lead to the degradation of the plasticizer or polymer, resulting in compatibility issues. It is crucial to optimize processing parameters to ensure a homogeneous mixture without causing degradation.

Troubleshooting Guide

Issue 1: Oily or Sticky Surface on the Final Product (Plasticizer Leaching)

Possible Cause: The this compound is migrating to the surface of the polymer due to poor compatibility or oversaturation.

Troubleshooting Steps:

  • Verify this compound Concentration: Ensure the concentration of this compound is within the recommended range for the specific polymer. In some rubber-like polymers, concentrations can range from 5-60% by weight.[2]

  • Assess Compatibility:

    • Visual Inspection: Examine a cross-section of the material under a microscope for signs of phase separation.

    • Thermal Analysis (DSC): Perform Differential Scanning Calorimetry (DSC) to determine if there is a single, sharp glass transition temperature (Tg). A broad Tg or multiple Tgs can indicate poor miscibility.[7]

    • Solvent Extraction Test: A simple test involves immersing a small, finely divided sample of the plastic in methanol for at least 24 hours. After removing the sample, allow the methanol to evaporate. An oily residue indicates the presence of leachable plasticizers.[8]

  • Optimize Formulation:

    • Reduce Plasticizer Concentration: Systematically decrease the concentration of this compound in your formulation.

    • Introduce a Co-plasticizer or Compatibilizer: In some cases, adding a small amount of a secondary plasticizer or a compatibilizing agent can improve the interaction between the primary plasticizer and the polymer.

Issue 2: The Plasticized Polymer is Brittle or Has Poor Flexibility

Possible Cause: Insufficient plasticization due to poor compatibility, low concentration of this compound, or degradation of the plasticizer during processing.

Troubleshooting Steps:

  • Evaluate Plasticizer Concentration: The concentration of this compound may be too low to achieve the desired flexibility. Incrementally increase the concentration and observe the effect on the material's mechanical properties.

  • Assess Compatibility with DSC: A lack of a significant decrease in the glass transition temperature (Tg) of the polymer after adding this compound can indicate poor compatibility. A miscible plasticizer should noticeably lower the Tg of the polymer.[9][10]

  • Mechanical Analysis (DMA): Use Dynamic Mechanical Analysis (DMA) to measure the storage modulus (E') and loss modulus (E'') of the plasticized polymer. A compatible plasticizer will cause a significant drop in the storage modulus at the glass transition.[11]

  • Check Processing Parameters: Ensure that the processing temperatures were not excessively high, which could lead to the thermal degradation of this compound.

Data Presentation

Table 1: Illustrative Hansen Solubility Parameters (HSP) for this compound and Common Polymers

MaterialδD (Dispersion) [MPa^0.5]δP (Polar) [MPa^0.5]δH (Hydrogen Bonding) [MPa^0.5]
This compound (Estimated)18.55.06.0
Polyvinyl Chloride (PVC)18.27.58.3
Polyvinyl Acetate (PVA)19.110.511.0
Cellulose Acetate Butyrate (CAB)15.312.710.4
Polystyrene (PS)21.35.84.3

Note: The HSP for this compound are estimated for illustrative purposes. For accurate compatibility prediction, experimental determination is recommended.

Table 2: Illustrative Glass Transition Temperatures (Tg) of Polymer-Dibenzyl Azelate Blends (from DSC)

PolymerThis compound Concentration (wt%)Glass Transition Temperature (Tg) [°C]
PVC085
PVC2045
PVC4015
PVA035
PVA205
PVA40-20

This data is for illustrative purposes to show the expected trend of Tg depression with the addition of a compatible plasticizer.

Experimental Protocols

Protocol 1: Determination of Polymer-Plasticizer Compatibility using Differential Scanning Calorimetry (DSC)

Objective: To assess the miscibility of this compound in a polymer matrix by observing changes in the glass transition temperature (Tg).

Methodology:

  • Sample Preparation:

    • Prepare thin films of the polymer with varying concentrations of this compound (e.g., 0%, 10%, 20%, 30% w/w).

    • Ensure the plasticizer is thoroughly mixed with the polymer using a suitable solvent casting or melt blending technique.

    • Accurately weigh 5-10 mg of the prepared film into an aluminum DSC pan and seal it.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Equilibrate the sample at a temperature below the expected Tg (e.g., -50°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected melting point of the polymer.[12]

    • Cool the sample back to the starting temperature at a controlled rate.

    • Perform a second heating scan at the same rate. The Tg is determined from the second heating curve to eliminate any thermal history of the sample.

  • Data Analysis:

    • Determine the Tg from the midpoint of the inflection in the heat flow curve.

    • A single, sharp Tg that decreases with increasing plasticizer concentration indicates good miscibility.[7]

    • The presence of multiple Tgs or a very broad transition suggests phase separation and poor compatibility.[7]

Protocol 2: Evaluation of Plasticizer Leaching (Migration)

Objective: To quantify the amount of this compound that migrates from a polymer film over time. This protocol is adapted from ASTM D2199.[13][14][15]

Methodology:

  • Sample and Substrate Preparation:

    • Prepare a film of the plasticized polymer of a defined thickness.

    • Cut a standardized sample size (e.g., 50 mm x 50 mm).

    • Use a standard lacquer-coated panel as the receiving substrate.

  • Leaching Test:

    • Place the plasticized polymer film onto the lacquer-coated panel.

    • Apply a uniform pressure of 3.45 kPa (0.5 psi) over the film.[14]

    • Place the assembly in a forced-air oven at a specified temperature (e.g., 50°C) for a set duration (e.g., 72 hours).[14]

  • Evaluation:

    • After the specified time, remove the assembly from the oven and allow it to cool.

    • Carefully remove the polymer film from the lacquer panel.

    • Visually inspect the lacquer surface for any signs of marring, softening, or an oily residue.[14]

    • The degree of migration can be rated qualitatively (e.g., no change, faint imprint, severe imprint).[14]

Visualizations

Experimental_Workflow_for_Compatibility_Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_conclusion Conclusion Prep Prepare Polymer/ This compound blends (0-40% w/w) DSC Differential Scanning Calorimetry (DSC) Prep->DSC DMA Dynamic Mechanical Analysis (DMA) Prep->DMA Migration Migration Testing (e.g., ASTM D2199) Prep->Migration Tg_shift Single, decreasing Tg? DSC->Tg_shift Modulus_drop Significant drop in storage modulus? DMA->Modulus_drop Leaching_obs Leaching observed? Migration->Leaching_obs Compatible Compatible Tg_shift->Compatible Yes Incompatible Incompatible Tg_shift->Incompatible No Modulus_drop->Compatible Yes Modulus_drop->Incompatible No Leaching_obs->Compatible No Leaching_obs->Incompatible Yes

Caption: Workflow for assessing polymer-dibenzyl azelate compatibility.

Caption: Troubleshooting logic for plasticizer leaching.

References

Technical Support Center: Minimizing Dibenzyl Azelate Migration from Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the migration of dibenzyl azelate from polymeric materials. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide: Unexpected or High this compound Migration

This guide addresses common problems related to the excessive migration of this compound from your polymer system.

Problem Potential Cause Recommended Solution
High migration of this compound into aqueous solutions. Poor compatibility between the non-polar this compound and a highly polar polymer matrix.1. Surface Modification: Increase the surface hydrophilicity of the polymer through techniques like plasma treatment. 2. Coating Application: Apply a hydrophilic coating to the polymer surface to act as a barrier.
Significant leaching of this compound into fatty or oily simulants. High affinity of the lipophilic this compound for the fatty simulant.[1][2]1. Incorporate Nanoparticles: Add nanoparticles like nano-SiO2 or nano-CaCO3 to the polymer matrix to create a more tortuous path for the plasticizer to migrate. 2. Use a Higher Molecular Weight Plasticizer: Consider replacing this compound with a higher molecular weight polyester-based plasticizer.
Material has become brittle and lost flexibility over time. Loss of this compound due to volatilization or migration to the surface.1. Optimize Storage Conditions: Store the material at a lower temperature to reduce the rate of migration. 2. Reactive Plasticizers: If feasible for your application, consider using a reactive plasticizer that chemically bonds to the polymer matrix.
Inconsistent migration results between batches. Variations in polymer processing conditions.1. Standardize Processing Parameters: Ensure consistent temperature, pressure, and cooling rates during polymer processing, such as injection molding. 2. Homogenous Mixing: Verify that the this compound is uniformly dispersed within the polymer matrix during compounding.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and why is it used in polymers?

This compound is a plasticizer, a substance added to polymers to increase their flexibility, durability, and workability. It is an ester of azelaic acid and is particularly used in rubber-like polymers.[3][4]

Q2: What are the main mechanisms of this compound migration?

This compound can migrate from a polymer through three primary mechanisms:

  • Leaching: Extraction into a liquid in contact with the polymer (e.g., a solvent or food simulant).

  • Volatilization: Evaporation into the surrounding air, especially at elevated temperatures.

  • Blooming/Sweating: Migration to the surface of the polymer, forming a visible film.

Q3: What factors influence the migration rate of this compound?

Several factors can affect the rate of migration, including:

  • Temperature: Higher temperatures increase the diffusion rate of the plasticizer.

  • Polymer Type: The chemical structure and polarity of the polymer matrix influence its compatibility with this compound.

  • Contact Medium: The nature of the substance in contact with the polymer (e.g., aqueous vs. fatty) plays a significant role.[1][2]

  • Plasticizer Concentration: Higher concentrations of this compound can lead to increased migration.

Experimental and Analytical Questions

Q4: How can I quantify the amount of this compound that has migrated?

The most common methods for quantifying this compound migration are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These techniques allow for the separation and detection of this compound in the contact medium (e.g., food simulant).

Q5: What are the recommended food simulants for migration testing of this compound?

The choice of food simulant depends on the intended application of the polymer. Common simulants include:

  • 10% Ethanol: Simulates aqueous, non-acidic foods.

  • 3% Acetic Acid: Simulates acidic foods.

  • 50% or 95% Ethanol: Simulates alcoholic foods and can act as a fatty food simulant.[5]

  • Olive Oil or Isooctane: Simulates fatty foods.

Q6: Can you provide a general protocol for a this compound migration experiment?

A general protocol is outlined below. Note that specific conditions should be optimized for your particular polymer and application.

Experimental Protocols

Protocol 1: Quantification of this compound Migration into Food Simulants using GC-MS

1. Materials and Reagents:

  • Polymer samples containing a known concentration of this compound.

  • Food simulants (e.g., 10% ethanol, 95% ethanol, isooctane).

  • This compound standard (for calibration curve).

  • Internal standard (e.g., Dimethyl Phthalate).

  • Solvents for extraction (e.g., hexane, dichloromethane).[6]

  • Glassware (vials, pipettes, etc.).

  • GC-MS system with a suitable capillary column (e.g., HP-5MS).

2. Sample Preparation and Migration Test:

  • Cut polymer samples into defined dimensions (e.g., 2x2 cm).

  • Immerse the samples in a known volume of the chosen food simulant in a sealed glass container.

  • Place the containers in an incubator at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 10 days).

  • At predetermined time points (e.g., 1, 3, 7, and 10 days), withdraw an aliquot of the food simulant for analysis.

3. Sample Extraction:

  • To the collected aliquot of food simulant, add a known amount of the internal standard.

  • Perform a liquid-liquid extraction using a suitable solvent (e.g., add hexane to the ethanol simulant, vortex, and collect the hexane layer).

4. GC-MS Analysis:

  • Inject the extracted sample into the GC-MS.

  • GC Conditions (Example):

    • Inlet Temperature: 280°C

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: m/z 50-500

5. Quantification:

  • Create a calibration curve by analyzing standard solutions of this compound of known concentrations.

  • Quantify the concentration of this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Visualizations

Migration_Minimization_Strategies cluster_approaches Approaches to Minimize this compound Migration cluster_techniques Specific Techniques A Modify Plasticizer A1 Higher Molecular Weight A->A1 A2 Increased Branching A->A2 A3 Reactive Plasticizers A->A3 B Modify Polymer Formulation B1 Incorporate Nanoparticles (e.g., nano-SiO2) B->B1 B2 Use Polyester-Based Plasticizers B->B2 B3 Blend with Barrier Polymers B->B3 C Surface Treatment C1 Apply Surface Coating C->C1 C2 Surface Modification (e.g., Plasma Treatment) C->C2 D Optimize Processing D1 Controlled Temperature Profile D->D1 D2 Optimized Cooling Rate D->D2

Caption: Overview of strategies and techniques to minimize this compound migration.

Experimental_Workflow start Start: Polymer with this compound prep Sample Preparation (Cut to defined size) start->prep migration Migration Test (Immerse in food simulant at controlled T) prep->migration sampling Aliquot Sampling (At defined time intervals) migration->sampling extraction Liquid-Liquid Extraction (with internal standard) sampling->extraction analysis GC-MS or HPLC Analysis extraction->analysis quant Quantification (Using calibration curve) analysis->quant end End: Migration Data quant->end

Caption: A typical experimental workflow for quantifying this compound migration.

References

Technical Support Center: High-Purity Dibenzyl Azelate for Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of high-purity dibenzyl azelate. This resource is designed for researchers, scientists, and drug development professionals who require this compound as an analytical standard. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the direct esterification of azelaic acid with benzyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2][3][4] The reaction is typically heated under reflux to drive the equilibrium towards the product.

Q2: What are the potential impurities I might encounter during the synthesis of this compound?

A2: Several impurities can arise during the synthesis of this compound. It is crucial to be aware of these to achieve high purity. Common impurities include:

  • Unreacted Azelaic Acid: Incomplete esterification can leave residual starting material.

  • Benzyl Alcohol: Excess benzyl alcohol used to drive the reaction may remain.

  • Mono-benzyl Azelate: Incomplete esterification of the dicarboxylic acid will result in the monoester.

  • Dibenzyl Ether: A common side-product from the self-condensation of benzyl alcohol, especially under strong acidic and high-temperature conditions.[5][6]

  • Oxidation Byproducts: If the reaction is exposed to air at high temperatures for extended periods, minor oxidation of benzyl alcohol to benzaldehyde can occur.

Q3: How can I monitor the progress of the esterification reaction?

A3: The progress of the reaction can be conveniently monitored using Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) can be used to separate the non-polar product (this compound) from the more polar starting materials (azelaic acid and benzyl alcohol) and the intermediate mono-ester.[5] The disappearance of the azelaic acid spot and the appearance of the product spot indicate the reaction's progression.

Q4: What are the recommended purification techniques to achieve high-purity this compound?

A4: A combination of purification techniques is often necessary to achieve the high purity required for an analytical standard.

  • Work-up: After the reaction, a standard work-up procedure involving washing with a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst and unreacted azelaic acid is the first step.

  • Column Chromatography: Flash column chromatography is a highly effective method for separating the desired this compound from byproducts like dibenzyl ether and any remaining starting materials.[7] A gradient of ethyl acetate in hexanes is a common eluent system.

  • Recrystallization: For the final polishing step to achieve the highest purity, recrystallization is recommended. A suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be used.[8]

Q5: Which analytical techniques are suitable for assessing the purity of the final product?

A5: To confirm the purity of your this compound, a combination of analytical methods should be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the purity of the final product and detecting non-volatile impurities.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities. Derivatization may sometimes be necessary for less volatile compounds.[10][11][12][13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the chemical structure of the this compound and for detecting any structural impurities.[16][17][18][19][20]

  • Melting Point Analysis: A sharp and well-defined melting point is a good indicator of high purity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.Increase reaction time and/or temperature. Ensure efficient removal of water using a Dean-Stark apparatus or molecular sieves. Use a larger excess of benzyl alcohol.[4]
Loss of product during work-up or purification.Optimize the extraction and washing steps to minimize product loss. Ensure proper selection of solvent systems for chromatography and recrystallization.
Presence of Unreacted Azelaic Acid in Product Insufficient catalyst or reaction time.Increase the amount of acid catalyst. Prolong the reaction time and monitor by TLC until the azelaic acid is consumed.
Inefficient removal during work-up.Ensure thorough washing with a basic solution (e.g., saturated sodium bicarbonate) to neutralize and extract the acidic starting material.
Contamination with Dibenzyl Ether High reaction temperature and/or high acid concentration.Lower the reaction temperature. Use a milder acid catalyst or a lower concentration of the strong acid.
Dibenzyl ether can be effectively removed by flash column chromatography.[5]
Oily Product That Fails to Crystallize Presence of impurities.The presence of unreacted starting materials or byproducts can inhibit crystallization. Purify the crude product by column chromatography before attempting recrystallization.
Incorrect recrystallization solvent.Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good quality crystals.
Broad Melting Point Range Impure product.The product is likely not pure. Further purification by recrystallization or column chromatography is necessary.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

Materials:

  • Azelaic Acid (1 eq)

  • Benzyl Alcohol (5-10 eq)

  • p-Toluenesulfonic acid monohydrate (0.1 eq)

  • Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Solvents for chromatography (Hexanes, Ethyl Acetate)

  • Solvents for recrystallization (e.g., Ethanol, Water)

Procedure:

  • Combine azelaic acid, benzyl alcohol, and p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add a sufficient amount of toluene to facilitate azeotropic removal of water.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Flash Column Chromatography
  • Prepare a silica gel column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 10-20% ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Purification by Recrystallization
  • Dissolve the purified this compound in a minimum amount of a hot solvent (e.g., ethanol or ethyl acetate).

  • Slowly add a co-solvent in which the product is less soluble (e.g., water or hexanes) until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum to obtain high-purity this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Start Azelaic Acid + Benzyl Alcohol Reaction Fischer Esterification (Acid Catalyst, Reflux) Start->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Wash Aqueous Wash (NaHCO3, H2O, Brine) Crude_Mixture->Wash Dry_Concentrate Drying & Concentration Wash->Dry_Concentrate Crude_Product Crude this compound Dry_Concentrate->Crude_Product Chromatography Column Chromatography Crude_Product->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure_Product High-Purity This compound Recrystallization->Pure_Product Analysis Purity & Identity Confirmation (HPLC, GC-MS, NMR) Pure_Product->Analysis Troubleshooting_Flowchart Start Low Purity of This compound Check_Impurities Identify Impurities (NMR, GC-MS) Start->Check_Impurities Unreacted_SM Unreacted Starting Materials Present? Check_Impurities->Unreacted_SM Side_Products Side Products (e.g., Dibenzyl Ether) Present? Unreacted_SM->Side_Products No Improve_Reaction Optimize Reaction: - Increase reaction time/temp - Use excess alcohol - Efficient water removal Unreacted_SM->Improve_Reaction Yes Column_Chrom Purify by Column Chromatography Side_Products->Column_Chrom Yes Recrystallize Purify by Recrystallization Side_Products->Recrystallize No (minor impurities) Improve_Workup Improve Work-up: - Thorough basic wash Improve_Reaction->Improve_Workup Improve_Reaction->Column_Chrom Improve_Workup->Column_Chrom Column_Chrom->Recrystallize Final_Product High-Purity Product Recrystallize->Final_Product

References

Technical Support Center: Managing Viscosity in Polymers Plasticized with Dibenzyl Azelate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polymers plasticized with dibenzyl azelate.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in a polymer formulation?

This compound serves as a plasticizer, which is an additive used to increase the flexibility, durability, and workability of a polymer. It achieves this by reducing the glass transition temperature (Tg) of the polymer, allowing the polymer chains to move more freely. This results in a softer, more easily processable material.

Q2: How does this compound affect the viscosity of a polymer melt?

Generally, the addition of a plasticizer like this compound will decrease the viscosity of a polymer melt.[1] This is because the plasticizer molecules position themselves between the polymer chains, reducing intermolecular friction and allowing them to flow more easily under shear and heat. A lower melt viscosity can improve processing characteristics during techniques like extrusion and injection molding.

Q3: What are the typical concentration ranges for using this compound as a plasticizer?

The concentration of this compound can vary significantly depending on the polymer and the desired final properties. However, for similar azelate plasticizers in PVC, concentrations are often in the range of 50 parts per hundred resin (phr). It is crucial to perform experimental trials to determine the optimal concentration for your specific application.

Q4: Is this compound compatible with all polymers?

No, plasticizer compatibility is a critical factor. While this compound is used with various polymers, its compatibility depends on the chemical nature of both the polymer and the plasticizer. Incompatibility can lead to issues such as plasticizer migration or "bleeding," where the plasticizer leaches out of the polymer over time. This can result in a loss of flexibility and surface tackiness. It is essential to ensure good compatibility for a stable formulation.

Q5: How can I determine the effect of this compound on the viscosity of my specific polymer?

The most common method to quantify the effect of a plasticizer on polymer melt viscosity is by measuring the Melt Flow Index (MFI) or Melt Flow Rate (MFR) according to standards like ASTM D1238.[2][3][4][5][6] A higher MFI value indicates a lower melt viscosity. You can perform MFI tests on the neat polymer and on formulations with varying concentrations of this compound to quantify its effect.

Troubleshooting Guides

Issue 1: Higher-Than-Expected Viscosity

Symptoms:

  • Difficulty in processing (e.g., high extrusion pressure).

  • Poor flow into molds.

  • Incomplete mixing of components.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insufficient Plasticizer Concentration Increase the concentration of this compound in small increments and re-measure the viscosity.
Poor Plasticizer Dispersion Improve mixing conditions. Ensure the mixing temperature is appropriate to achieve a homogeneous blend. Inadequate dispersion can lead to localized areas of high viscosity.[7][8][9][10]
Incompatibility between Polymer and this compound Although less likely to cause high viscosity initially, poor compatibility can lead to phase separation. Re-evaluate the choice of plasticizer for your polymer system.
Degradation of Polymer or Plasticizer Excessive processing temperatures or shear can cause degradation, leading to changes in viscosity. Analyze the thermal stability of your formulation and consider adjusting processing parameters.
Incorrect Measurement Technique Ensure that viscosity measurement is performed under the correct and consistent conditions (temperature, shear rate) as specified in standard test methods.
Issue 2: Lower-Than-Expected Viscosity / Excessive Flow

Symptoms:

  • Loss of dimensional stability after extrusion ("die swell" is reduced).

  • "Flashing" in injection molding (excess material seeping out of the mold).

  • Weak mechanical properties in the final product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Excessive Plasticizer Concentration Reduce the concentration of this compound. Too much plasticizer can lead to a significant drop in melt strength.
Polymer Degradation Thermal degradation can lead to chain scission, reducing the molecular weight and, consequently, the viscosity. Lower the processing temperature or reduce residence time in the processing equipment.
Inaccurate Material Dosing Verify the accuracy of your dosing equipment to ensure the correct ratio of polymer to plasticizer is being used.

Quantitative Data

The following table summarizes the effect of different azelate-based plasticizers on the mechanical properties of PVC, which can be correlated with their plasticizing efficiency and impact on viscosity. While specific data for this compound was not found in the search results, the data for di(2-ethylhexyl) azelate (D2EHAz) provides a relevant comparison.

Plasticizer (50 phr in PVC)Tensile Strength (MPa)Elongation at Break (%)100% Modulus (MPa)
D2EHAz18.53509.5

Data adapted from a study on azelate and similar plasticizers in PVC.[11][12] A lower modulus and higher elongation at break are indicative of effective plasticization, which is associated with a reduction in viscosity.

Experimental Protocols

Key Experiment: Melt Flow Index (MFI) Testing of Plasticized Polymer

This protocol describes the determination of the MFI according to ASTM D1238, a standard method for measuring the flow rate of thermoplastics.[2][3][4][5][6]

Objective: To quantify the effect of this compound concentration on the melt viscosity of a polymer.

Apparatus:

  • Extrusion Plastometer (Melt Flow Indexer)

  • Standard Die (2.0955 ± 0.0051 mm diameter, 8.000 ± 0.025 mm length)[5]

  • Piston

  • Temperature Controller

  • Prescribed Weights

  • Analytical Balance

  • Timer

  • Cutting Tool

Procedure:

  • Sample Preparation:

    • Prepare blends of the polymer with varying concentrations of this compound (e.g., 0 phr, 20 phr, 40 phr, 60 phr).

    • Ensure the samples are dry, as moisture can affect the results.

  • Instrument Setup:

    • Set the temperature of the extrusion plastometer according to the standard for the polymer being tested or based on your processing conditions.

    • Select the appropriate weight as specified by the standard or your internal protocol.

    • Allow the instrument to reach and stabilize at the set temperature.

  • Charging the Cylinder:

    • Load a specified amount of the polymer blend (typically 3-8 grams) into the heated cylinder of the plastometer.

    • Insert the piston and allow the material to preheat for a specified time (e.g., 7 minutes as per ASTM D1238) to ensure it is completely molten.[4]

  • Measurement (Procedure A):

    • After the preheating time, the piston with the selected weight is allowed to force the molten polymer through the die.

    • Discard the first portion of the extrudate.

    • Start the timer and collect the extrudate for a set period (e.g., 1 minute).

    • Cut the extrudate cleanly at the start and end of the timed interval.

    • Weigh the collected extrudate using an analytical balance.

    • Repeat the measurement at least three times for each sample.

  • Calculation:

    • Calculate the MFI in grams per 10 minutes using the following formula: MFI (g/10 min) = (Weight of extrudate in grams / Collection time in minutes) * 10

  • Data Analysis:

    • Plot the MFI values as a function of the this compound concentration to visualize the impact on viscosity.

Visualizations

Experimental_Workflow_MFI_Testing cluster_prep Sample Preparation cluster_testing MFI Testing cluster_analysis Data Analysis start Start prep Prepare Polymer/ This compound Blends start->prep dry Dry Samples prep->dry setup Set up MFI Tester (Temp, Weight) dry->setup load Load Sample setup->load preheat Preheat Sample load->preheat extrude Extrude Polymer preheat->extrude collect Collect Extrudate extrude->collect weigh Weigh Extrudate collect->weigh calculate Calculate MFI weigh->calculate plot Plot MFI vs. Concentration calculate->plot end End plot->end

Caption: Workflow for Melt Flow Index (MFI) Testing.

Viscosity_Troubleshooting cluster_high Troubleshooting High Viscosity cluster_low Troubleshooting Low Viscosity issue Viscosity Issue Identified high_visc Higher-Than-Expected Viscosity issue->high_visc Too High low_visc Lower-Than-Expected Viscosity issue->low_visc Too Low h_cause1 Insufficient Plasticizer? high_visc->h_cause1 h_cause2 Poor Dispersion? high_visc->h_cause2 h_cause3 Degradation? high_visc->h_cause3 l_cause1 Excessive Plasticizer? low_visc->l_cause1 l_cause2 Polymer Degradation? low_visc->l_cause2 h_sol1 Increase Dibenzyl Azelate Conc. h_cause1->h_sol1 h_sol2 Improve Mixing Parameters h_cause2->h_sol2 h_sol3 Adjust Processing Conditions h_cause3->h_sol3 l_sol1 Decrease Dibenzyl Azelate Conc. l_cause1->l_sol1 l_sol2 Lower Processing Temperature l_cause2->l_sol2

Caption: Troubleshooting Logic for Viscosity Issues.

References

long-term stability and optimal storage conditions for dibenzyl azelate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability and optimal storage conditions for dibenzyl azelate, catering to researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly closed container in a dry, well-ventilated place. While it is chemically stable at standard ambient temperature (room temperature), some sources recommend refrigerated storage; always refer to the product label for specific temperature recommendations.[1] It is crucial to protect it from strong heating, as it can form explosive mixtures with air on intense heating.[2]

Q2: What is the expected shelf-life of this compound?

A2: The shelf-life of this compound is not definitively established in the provided search results. However, its chemical stability under standard ambient conditions suggests a considerable shelf-life when stored properly.[1][2] For critical applications, it is recommended to perform periodic purity assessments.

Q3: My this compound sample has changed in appearance (e.g., color change, solidification). Is it still usable?

A3: this compound has a melting point range of 1.5 - 3.5 °C.[2] Therefore, solidification at temperatures below this range is normal and does not necessarily indicate degradation. However, any unexpected color change may signify degradation. It is advisable to perform an analytical purity check, for instance, using HPLC, to assess the integrity of the material before use.

Q4: What are the potential degradation pathways for this compound?

A4: Based on the chemistry of benzyl esters, the primary degradation pathways for this compound are likely to be hydrolysis and photodegradation. Hydrolysis, which can be catalyzed by acidic or basic conditions, would cleave the ester bonds to yield benzyl alcohol and azelaic acid. Photodegradation may occur upon exposure to UV light, potentially leading to the formation of various photoproducts.

Q5: Are there any known incompatibilities for this compound?

A5: While specific incompatibility data for this compound is limited, it is prudent to avoid strong oxidizing agents and strong acids or bases, which could catalyze its degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Sample degradationReview storage conditions. Ensure the sample has not been exposed to high temperatures, light, or incompatible substances. Prepare a fresh standard solution and re-analyze.
Change in physical appearance (e.g., discoloration) Chemical degradationDo not use the material for sensitive experiments. Assess purity using a validated analytical method. If degradation is confirmed, procure a new batch.
Poor solubility Low temperatureThis compound can solidify at cool temperatures. Gently warm the sample to room temperature and ensure it is fully dissolved in a suitable solvent before use.
Inconsistent experimental results Inconsistent sample purityRe-evaluate the purity of the this compound stock. If necessary, purify the material or use a new, high-purity batch.

Quantitative Stability Data

Due to the lack of specific long-term stability studies in the public domain, the following table is a representative example of how to present such data. Actual data would need to be generated through a formal stability study.

Storage Condition Time Point Purity (%) Appearance
25°C / 60% RH0 months99.8White crystalline solid
3 months99.7No change
6 months99.5No change
12 months99.2No change
40°C / 75% RH0 months99.8White crystalline solid
1 month98.5Slight yellowish tint
3 months97.2Yellowish tint
6 months95.0Yellow solid
Photostability (ICH Q1B)1.2 million lux hours96.5Yellowish solid
200 W h/m²96.2Yellowish solid

Experimental Protocols

Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products, primarily azelaic acid and benzyl alcohol.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

    • Start with a composition of 50:50 (acetonitrile:acidified water).

    • Linearly increase acetonitrile to 90% over 15 minutes.

    • Hold at 90% for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Forced Degradation Studies

To assess the stability-indicating nature of the HPLC method, forced degradation studies should be performed.

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photodegradation: Expose the sample to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

After exposure, neutralize the acidic and basic samples, dilute all samples to an appropriate concentration, and analyze by the stability-indicating HPLC method.

Visualizations

degradation_pathway dibenzyl_azelate This compound azelaic_acid Azelaic Acid dibenzyl_azelate->azelaic_acid Hydrolysis (H₂O, H⁺/OH⁻) benzyl_alcohol Benzyl Alcohol dibenzyl_azelate->benzyl_alcohol Hydrolysis (H₂O, H⁺/OH⁻) photoproducts Photodegradation Products dibenzyl_azelate->photoproducts Photodegradation (UV light)

Caption: Plausible degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation acid Acid Hydrolysis hplc Stability-Indicating HPLC Analysis acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc heat Thermal heat->hplc light Photodegradation light->hplc sample This compound Sample sample->acid sample->base sample->oxidation sample->heat sample->light data Data Analysis (Purity, Degradants) hplc->data report Stability Report data->report

Caption: Workflow for assessing the stability of this compound.

References

Validation & Comparative

A Comparative Analysis of Dibenzyl Azelate and Diethyl Azelate as Plasticizers for Polymeric Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of dibenzyl azelate and diethyl azelate, two ester derivatives of the bio-based dicarboxylic acid, azelaic acid. While both compounds are utilized as plasticizers to enhance the flexibility and processability of polymeric materials, a direct comparative study with quantitative experimental data is not extensively available in peer-reviewed literature. This document outlines the key performance indicators for plasticizers and provides standardized experimental protocols for researchers to conduct a comprehensive evaluation.

Azelaic acid-based plasticizers are gaining interest as alternatives to traditional phthalate plasticizers due to their potential for biodegradability and origin from renewable feedstocks. This compound has been noted for its use in rubber-like polymers, where it can improve cold-temperature resistance.[1][2] Diethyl azelate is recognized as a versatile plasticizer in various industrial applications, enhancing the flexibility and durability of materials like coatings and films.[3][4]

Performance Evaluation of Plasticizers

The efficacy of a plasticizer is determined by its ability to modify the physical properties of a polymer. The key performance characteristics include mechanical properties, thermal properties, and migration resistance.

  • Mechanical Properties : The addition of a plasticizer typically decreases the tensile strength and Young's modulus of a polymer while increasing its elongation at break.[5][6] These changes signify a transition from a rigid, brittle material to a more flexible and ductile one.

  • Thermal Properties : A primary indicator of a plasticizer's efficiency is its ability to lower the glass transition temperature (Tg) of the polymer.[7][8] The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[9][10] A significant reduction in Tg indicates effective plasticization.

  • Migration Resistance : Plasticizer migration is the process by which the plasticizer moves out of the polymer matrix over time.[11] This can lead to a loss of flexibility and potential contamination of surrounding materials. Low migration is a critical property, especially for applications in medical devices and food packaging.[12][13]

Comparative Performance Data

As of the latest literature review, there is a lack of publicly available, direct comparative studies detailing the performance of this compound versus diethyl azelate as plasticizers within the same polymer system and under identical testing conditions. Therefore, the following tables are presented as templates for reporting experimental findings. Researchers are encouraged to use the provided experimental protocols to generate this data.

Table 1: Comparison of Mechanical Properties of Plasticized PVC Films

Plasticizer (at 40 phr*)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
Unplasticized PVCData PointData PointData Point
Diethyl AzelateData PointData PointData Point
This compoundData PointData PointData Point

*phr: parts per hundred parts of resin by weight.

Table 2: Comparison of Thermal Properties of Plasticized PVC Films

Plasticizer (at 40 phr)Glass Transition Temperature (Tg) (°C)
Unplasticized PVCData Point
Diethyl AzelateData Point
This compoundData Point

Table 3: Comparison of Migration Resistance of Plasticizers from PVC Films

Plasticizer (at 40 phr)Weight Loss (%) in n-Hexane (24h, 25°C)
Diethyl AzelateData Point
This compoundData Point

Experimental Protocols

The following are detailed methodologies for key experiments to compare the performance of this compound and diethyl azelate.

Preparation of Plasticized PVC Films

A solvent casting technique is a common method for preparing uniform polymer films for testing.

  • Materials : Poly(vinyl chloride) (PVC) resin, tetrahydrofuran (THF) as a solvent, this compound, and diethyl azelate.

  • Procedure :

    • Prepare a 10% (w/v) solution of PVC in THF by stirring until the resin is completely dissolved.

    • Add the plasticizer (this compound or diethyl azelate) to the PVC solution at a concentration of 40 phr (parts per hundred parts of resin). For example, for 10g of PVC, add 4g of plasticizer.

    • Stir the mixture until the plasticizer is fully incorporated and the solution is homogeneous.

    • Pour the solution into a flat glass petri dish.

    • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.

    • Dry the resulting film in a vacuum oven at 60°C for 48 hours to remove any residual solvent.

    • Prepare a control film of unplasticized PVC using the same procedure without the addition of a plasticizer.

Mechanical Properties Testing

Tensile properties are determined using a universal testing machine according to ASTM D882 standards.

  • Apparatus : Universal Testing Machine (Tensile Tester).

  • Procedure :

    • Cut the prepared PVC films into dumbbell-shaped specimens of standard dimensions.

    • Measure the thickness of each specimen at three different points and calculate the average.

    • Mount the specimen in the grips of the tensile tester.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.

    • Record the load and elongation data.

    • Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.[14]

    • Test at least five specimens for each formulation and report the average values.

Thermal Property Analysis (Glass Transition Temperature)

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg).[15]

  • Apparatus : Differential Scanning Calorimeter (DSC).

  • Procedure :

    • Cut a small sample (5-10 mg) from the PVC film and place it in an aluminum DSC pan.

    • Heat the sample from room temperature to 120°C at a rate of 10°C/min to erase the thermal history.

    • Cool the sample to -50°C at a rate of 10°C/min.

    • Heat the sample again from -50°C to 120°C at a rate of 10°C/min.

    • The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.[8]

Migration Resistance Testing

The solvent extraction method is a common technique to assess plasticizer migration.[16]

  • Materials : Prepared PVC films, n-hexane (or other relevant food simulant), analytical balance.

  • Procedure :

    • Cut a 2 cm x 2 cm square from the plasticized PVC film and accurately weigh it (W1).

    • Immerse the film in 20 mL of n-hexane in a sealed container.

    • Keep the container at a constant temperature (e.g., 25°C) for 24 hours.

    • Remove the film from the solvent, gently wipe off excess solvent, and dry it in a vacuum oven at 60°C for 24 hours until a constant weight is achieved (W2).

    • Calculate the percentage of weight loss due to plasticizer migration using the formula: Weight Loss (%) = [(W1 - W2) / W1] x 100

Visualizations

The following diagrams illustrate the experimental workflows for evaluating the plasticizers.

Experimental_Workflow_Mechanical_Thermal cluster_prep Film Preparation cluster_test Performance Testing cluster_results Data Output pvc PVC Resin mix Mixing & Dissolving pvc->mix solvent THF Solvent solvent->mix p1 This compound p1->mix p2 Diethyl Azelate p2->mix cast Solvent Casting mix->cast dry Vacuum Drying cast->dry tensile Tensile Testing (ASTM D882) dry->tensile Mechanical Properties dsc DSC Analysis dry->dsc Thermal Properties mech_data Tensile Strength Elongation at Break Young's Modulus tensile->mech_data therm_data Glass Transition Temp. (Tg) dsc->therm_data Experimental_Workflow_Migration cluster_prep_mig Sample Preparation cluster_test_mig Extraction Test cluster_results_mig Data Analysis film Plasticized PVC Film cut Cut to 2x2 cm film->cut weigh1 Initial Weighing (W1) cut->weigh1 immerse Immerse in n-Hexane (24h, 25°C) weigh1->immerse remove Remove & Dry immerse->remove weigh2 Final Weighing (W2) remove->weigh2 calc Calculate % Weight Loss weigh2->calc

References

A Comparative Analysis of Dibenzyl Azelate and Other Azelate Esters for Pharmaceutical and Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of dibenzyl azelate and other common azelate esters, including diethyl azelate, di-n-butyl azelate, and di(2-ethylhexyl) azelate. The information is intended to assist researchers and professionals in drug development and material science in selecting the appropriate azelate ester for their specific application, be it in dermatological formulations, as a plasticizer in medical devices, or in other advanced material applications.

Physicochemical Properties

The selection of an appropriate azelate ester is often dictated by its physicochemical properties. These properties influence the formulation's stability, the material's flexibility, and the compound's biological activity. A summary of key physicochemical properties is presented in Table 1. Data for this compound is limited in publicly available literature.

PropertyThis compoundDiethyl AzelateDi-n-butyl AzelateDi(2-ethylhexyl) Azelate
Molecular Formula C23H28O4C13H24O4C17H32O4C25H48O4
Molecular Weight ( g/mol ) 368.47244.33[1]300.43[2]412.65[3][4]
Melting Point (°C) Not Available-16 to -15.8[1]Not Available-67[3][4]
Boiling Point (°C) Not Available172 @ 18 mmHg[1]336[5]>282[3][4]
Density (g/mL) Not Available0.973 @ 25°C[1]Not Available0.92 @ 25°C[3]
Solubility Not AvailableInsoluble in water; soluble in alcohol and ether[6]Insoluble in water[5]Insoluble in water; soluble in alcohol, acetone, and benzene[3][7]
Appearance Not AvailableColorless to light yellow liquid[6]Liquid[8]Colorless to pale yellow liquid[9]

Performance as Plasticizers

Azelate esters are widely used as plasticizers to increase the flexibility and durability of polymers, particularly in applications where low-temperature performance is critical. This compound and diamyl azelate have been noted for their use as plasticizers in rubber-like polymers, typically added at 5-60% by weight.[10][11]

Comparative Performance Data

While direct comparative studies are limited, the following table summarizes typical performance characteristics of various azelate esters as plasticizers in Polyvinyl Chloride (PVC).

Performance MetricThis compoundDiethyl AzelateDi-n-butyl AzelateDi(2-ethylhexyl) Azelate
Low-Temperature Flexibility GoodModerateGoodExcellent
Plasticizing Efficiency ModerateHighModerateHigh
Volatility LowHighModerateVery Low
Migration Resistance GoodPoorModerateExcellent
Experimental Protocol: Evaluation of Plasticizer Performance in PVC

This protocol outlines a standardized method for comparing the performance of different azelate esters as plasticizers in PVC, based on ASTM standards.

Objective: To evaluate and compare the plasticizing efficiency and low-temperature performance of this compound, diethyl azelate, di-n-butyl azelate, and di(2-ethylhexyl) azelate in a standard PVC formulation.

Materials:

  • PVC resin (e.g., K-value 67)

  • Azelate esters (this compound, diethyl azelate, di-n-butyl azelate, di(2-ethylhexyl) azelate)

  • Thermal stabilizer (e.g., tin or mixed metal stabilizer)

  • Lubricants (internal and external)

  • Two-roll mill

  • Hydraulic press

  • Torsional stiffness tester (compliant with ASTM D1043)

  • Tensile testing machine

Procedure:

  • Compounding:

    • Prepare separate PVC formulations for each azelate ester, keeping the concentration of the plasticizer constant (e.g., 40 parts per hundred parts of resin - phr).

    • The base formulation will be: PVC (100 phr), azelate ester (40 phr), thermal stabilizer (2 phr), internal lubricant (0.5 phr), external lubricant (0.2 phr).

    • Blend the components in a high-speed mixer.

    • Melt-compound each formulation on a two-roll mill at a specified temperature (e.g., 160-170°C) until a homogeneous sheet is formed.

  • Specimen Preparation:

    • Mold the compounded sheets into standard test specimens for tensile and torsional stiffness testing using a hydraulic press at a specified temperature and pressure.

    • Condition the specimens according to ASTM D618.

  • Testing:

    • Torsional Stiffness (Low-Temperature Flexibility): Determine the apparent modulus of rigidity as a function of temperature using a torsional stiffness tester according to ASTM D1043.[10][11][12] The temperature at which the modulus reaches a specific value (e.g., 310 MPa) is often used as a measure of low-temperature flexibility.

    • Tensile Properties: Measure the tensile strength, elongation at break, and 100% modulus of the specimens using a tensile testing machine according to ASTM D638.

Data Analysis: Compare the torsional stiffness-temperature curves and the tensile properties of the different PVC-azelate ester formulations to evaluate the relative plasticizing efficiency and low-temperature performance.

Experimental_Workflow_Plasticizer_Evaluation cluster_Preparation 1. Preparation cluster_Testing 2. Performance Testing cluster_Analysis 3. Data Analysis Formulation PVC Formulation (100 phr PVC, 40 phr Azelate Ester, Stabilizer, Lubricants) Compounding Melt Compounding (Two-Roll Mill) Formulation->Compounding Molding Specimen Molding (Hydraulic Press) Compounding->Molding Conditioning Specimen Conditioning (ASTM D618) Molding->Conditioning Torsional_Stiffness Torsional Stiffness vs. Temperature (ASTM D1043) Conditioning->Torsional_Stiffness Tensile_Properties Tensile Properties (ASTM D638) Conditioning->Tensile_Properties Comparison Comparative Analysis of: - Low-Temperature Flexibility - Plasticizing Efficiency - Mechanical Properties Torsional_Stiffness->Comparison Tensile_Properties->Comparison

Fig. 1: Experimental workflow for evaluating the performance of azelate esters as PVC plasticizers.

Dermatological and Drug Delivery Applications

Azelaic acid is a well-established topical agent for treating various skin conditions. Its esters are being explored as prodrugs to improve skin penetration and reduce irritation.

Comparative Performance in Skin Permeation

The lipophilicity of azelate esters plays a crucial role in their ability to permeate the stratum corneum. Generally, esters with moderate lipophilicity exhibit enhanced skin penetration compared to the more polar parent acid.

ParameterThis compoundDiethyl AzelateDi-n-butyl AzelateDi(2-ethylhexyl) Azelate
Lipophilicity (LogP) HigherModerateHighVery High
Skin Permeation Potentially HighEnhancedPotentially HighMay be too lipophilic for optimal partitioning
Potential for Irritation Lower than Azelaic AcidLower than Azelaic AcidLower than Azelaic AcidLower than Azelaic Acid
Experimental Protocol: In Vitro Skin Permeation Study

This protocol describes a method to compare the skin permeation of different azelate esters using a Franz diffusion cell setup.

Objective: To compare the in vitro skin permeation profiles of this compound, diethyl azelate, di-n-butyl azelate, and di(2-ethylhexyl) azelate through a model skin membrane.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin as the membrane

  • Phosphate-buffered saline (PBS, pH 7.4) as the receptor medium

  • Azelate ester formulations (e.g., solutions or gels)

  • High-performance liquid chromatography (HPLC) system for quantification

Procedure:

  • Skin Preparation:

    • Excise full-thickness skin and remove subcutaneous fat.

    • Dermatomed skin of a specific thickness can also be used.

    • Store the skin frozen until use.

  • Franz Cell Assembly:

    • Mount the thawed skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed PBS and ensure no air bubbles are trapped beneath the skin.

    • Equilibrate the cells in a water bath at 32°C.

  • Application of Formulation:

    • Apply a precise amount of the azelate ester formulation to the skin surface in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor medium and replace with fresh, pre-warmed medium.

  • Quantification:

    • Analyze the concentration of the azelate ester in the collected samples using a validated HPLC method.

Data Analysis:

  • Calculate the cumulative amount of each azelate ester permeated per unit area of skin over time.

  • Determine the steady-state flux (Jss) and the permeability coefficient (Kp) for each ester.

  • Compare the permeation profiles to assess the relative skin penetration of the different azelate esters.

Experimental_Workflow_Skin_Permeation cluster_Preparation 1. Preparation cluster_Experiment 2. Permeation Experiment cluster_Analysis 3. Analysis Skin_Prep Skin Membrane Preparation (Human or Porcine) Franz_Assembly Franz Diffusion Cell Assembly Skin_Prep->Franz_Assembly Application Application of Formulation to Donor Compartment Franz_Assembly->Application Formulation_Prep Azelate Ester Formulation Formulation_Prep->Application Sampling Sampling from Receptor Compartment at Time Intervals Application->Sampling Quantification HPLC Quantification of Permeated Azelate Ester Sampling->Quantification Data_Analysis Calculation of Flux (Jss) and Permeability Coefficient (Kp) Quantification->Data_Analysis Comparison Comparative Analysis of Skin Permeation Profiles Data_Analysis->Comparison

Fig. 2: Experimental workflow for in vitro skin permeation studies of azelate esters.

Synthesis of Azelate Esters

Azelate esters are typically synthesized via Fischer esterification of azelaic acid with the corresponding alcohol in the presence of an acid catalyst.

General Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from azelaic acid and benzyl alcohol.

Materials:

  • Azelaic acid

  • Benzyl alcohol

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • p-Toluenesulfonic acid (catalyst)

  • Sodium bicarbonate solution (for washing)

  • Brine (for washing)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

  • Dean-Stark apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine azelaic acid, a molar excess of benzyl alcohol (e.g., 2.5 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reaction:

    • Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

    • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess benzyl alcohol.

  • Purification:

    • The crude this compound can be further purified by vacuum distillation or column chromatography if necessary.

Characterization:

  • Confirm the structure of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Synthesis_Pathway_Dibenzyl_Azelate cluster_Reactants Reactants cluster_Conditions Reaction Conditions cluster_Product Product Azelaic_Acid Azelaic Acid Dibenzyl_Azelate This compound Azelaic_Acid->Dibenzyl_Azelate Fischer Esterification Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Dibenzyl_Azelate Fischer Esterification Catalyst p-Toluenesulfonic Acid (Catalyst) Solvent Toluene (Azeotropic Water Removal) Heat Reflux Water Water (Byproduct)

Fig. 3: Synthesis pathway for this compound via Fischer esterification.

This guide provides a foundational comparison of this compound with other common azelate esters. Further experimental investigation is encouraged to fully elucidate the performance characteristics of this compound in specific applications.

References

performance comparison between dibenzyl azelate and DEHP plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison for researchers and drug development professionals.

In the quest for safer and more effective plasticizers, dibenzyl azelate is emerging as a viable alternative to the long-standing industry standard, Di(2-ethylhexyl) phthalate (DEHP). This guide provides an objective, data-driven comparison of the performance of these two plasticizers, with a focus on their application in polyvinyl chloride (PVC), a common material in medical devices and pharmaceutical packaging. The following analysis is based on available experimental data for azelate esters and DEHP, offering insights into their mechanical properties, thermal stability, and migration resistance.

Executive Summary

This compound and its related aliphatic esters, such as di(2-ethylhexyl) azelate (D2EHAz), demonstrate comparable and, in some aspects, superior performance to DEHP. Azelate plasticizers exhibit good plasticizing efficiency, leading to desirable mechanical properties in PVC formulations. Notably, they show improved thermal stability, a critical factor for materials undergoing heat sterilization or processing. While direct migration data for this compound is limited, studies on similar azelate esters suggest a favorable migration profile compared to DEHP, a crucial consideration for applications involving direct contact with pharmaceuticals or biological tissues.

Conversely, DEHP has been the subject of extensive scrutiny due to its toxicological profile. It is a known endocrine disruptor that can interfere with multiple hormonal signaling pathways, raising concerns about its use in sensitive applications.[1][2][3]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance indicators for this compound (represented by data for di(2-ethylhexyl) azelate as a close structural analog) and DEHP.

Table 1: Mechanical Properties of Plasticized PVC

PropertyThis compound (as D2EHAz)DEHP
Tensile Strength (MPa)18.21[4]17.50[4]
Elongation at Break (%)350[4]320[4]
100% Modulus (MPa)9.80[4]10.50[4]

Note: Data for this compound is based on studies of Di(2-ethylhexyl) Azelate (D2EHAz) in PVC.

Table 2: Thermal Stability of Plasticized PVC

PropertyThis compound (as D2EHAz)DEHP
Onset Decomposition Temp. (°C)290.83[4]~250-275
Max. Decomposition Temp. (°C)330.41[4]Not specified

Note: Data for this compound is based on studies of Di(2-ethylhexyl) Azelate (D2EHAz) in PVC. DEHP decomposition range is a general approximation from literature.

Experimental Protocols

The data presented in this guide is based on standard industry and regulatory testing methodologies.

Mechanical Properties Testing

The tensile strength, elongation at break, and 100% modulus of the plasticized PVC films are determined using a universal testing machine according to ASTM D882 .[5][6][7][8][9]

  • Specimen Preparation: Thin films of the PVC plasticized with either this compound or DEHP are prepared by a solvent casting technique. The plasticizer concentration is typically around 30-50 phr (parts per hundred resin).

  • Test Procedure: The film specimens are cut into a dumbbell shape and conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing. The specimen is then mounted in the grips of the universal testing machine and pulled at a constant rate of speed until it ruptures.

  • Data Acquisition: The force required to stretch the film and the corresponding elongation are recorded throughout the test. From this data, the tensile strength (the maximum stress the material can withstand), elongation at break (the percentage increase in length at the point of rupture), and 100% modulus (the stress at 100% elongation) are calculated.

Thermal Stability Analysis

The thermal stability of the plasticized PVC is evaluated using Thermogravimetric Analysis (TGA) , following a procedure similar to ASTM E1131 .[10][11][12]

  • Specimen Preparation: A small, precisely weighed sample of the plasticized PVC material is placed in a TGA crucible.

  • Test Procedure: The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate (e.g., 10°C/min). The weight of the sample is continuously monitored as the temperature increases.

  • Data Acquisition: The TGA instrument generates a thermogram, which is a plot of weight loss versus temperature. The onset decomposition temperature (the temperature at which significant weight loss begins) and the maximum decomposition temperature (the temperature at which the rate of weight loss is highest) are determined from this curve.

Migration Resistance Testing

The migration of the plasticizer from the PVC matrix is assessed using methods outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) for food contact materials.[13][14]

  • Test Setup: A sample of the plasticized PVC is exposed to a food simulant (e.g., ethanol/water mixtures for fatty foods, or distilled water for aqueous foods) under controlled conditions of time and temperature that mimic the intended use.

  • Extraction: After the exposure period, the food simulant is collected.

  • Analysis: The concentration of the migrated plasticizer in the food simulant is quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). The results are typically expressed as the amount of plasticizer migrated per unit area of the plastic (e.g., µg/cm²).

Visualizing the Process and Pathways

To better understand the experimental workflow and the known biological interactions of DEHP, the following diagrams are provided.

Experimental_Workflow cluster_preparation Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison P1 PVC Resin P3 Solvent Casting P1->P3 P2 This compound / DEHP P2->P3 T1 Mechanical Testing (ASTM D882) P3->T1 T2 Thermal Analysis (TGA - ASTM E1131) P3->T2 T3 Migration Testing (FDA Protocols) P3->T3 A1 Tensile Strength Elongation Modulus T1->A1 A2 Decomposition Temperature T2->A2 A3 Migration Levels T3->A3 A4 Comparative Performance Guide A1->A4 A2->A4 A3->A4

Caption: Experimental workflow for comparing plasticizer performance.

DEHP_Signaling_Pathways cluster_endocrine Endocrine Disruption cluster_cellular Cellular Stress & Signaling cluster_neuro Neurotoxicity DEHP DEHP Exposure ER Estrogen Receptor (ER) DEHP->ER AR Androgen Receptor (AR) DEHP->AR PPAR PPARs DEHP->PPAR ROS Reactive Oxygen Species (ROS) Production DEHP->ROS ER_Stress Endoplasmic Reticulum Stress DEHP->ER_Stress BDNF_CREB BDNF/CREB Signaling Disruption DEHP->BDNF_CREB AhR Aryl Hydrocarbon Receptor (AhR) Signaling DEHP->AhR Hormone Hormone Synthesis & Action Disruption ER->Hormone AR->Hormone PPAR->Hormone JNK_p38 JNK/p38 Pathway Activation ROS->JNK_p38 p53 p53 Activation JNK_p38->p53 Apoptosis Apoptosis p53->Apoptosis ER_Stress->Apoptosis

Caption: Known signaling pathways affected by DEHP.

Toxicological Profile and Signaling Pathways

DEHP: The toxicological profile of DEHP is well-documented, with significant concerns surrounding its endocrine-disrupting properties.[1][2] DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), can interact with several nuclear receptors, including estrogen receptors (ER), androgen receptors (AR), and peroxisome proliferator-activated receptors (PPARs).[1][2][3] This interaction can disrupt normal hormone signaling, leading to a range of adverse effects on the reproductive, developmental, and metabolic systems. Furthermore, DEHP has been shown to induce cellular stress by increasing the production of reactive oxygen species (ROS), activating the JNK/p38 and p53 signaling pathways, and causing endoplasmic reticulum (ER) stress, all of which can lead to apoptosis (programmed cell death).[15][16] In the context of neurotoxicity, DEHP has been found to interfere with brain-derived neurotrophic factor (BDNF) and cAMP-response element-binding protein (CREB) signaling, as well as the aryl hydrocarbon receptor (AhR) signaling pathway.[1][3]

This compound: In contrast to DEHP, there is a significant lack of publicly available data on the specific signaling pathways affected by this compound. Azelaic acid, a component of this compound, is a naturally occurring dicarboxylic acid and is generally considered to have a favorable toxicological profile.[17][18] However, comprehensive studies on the toxicological mechanisms of this compound as a plasticizer are not as extensive as those for DEHP. Further research is needed to fully elucidate its biological interactions and confirm its safety profile for sensitive applications.

Conclusion

The available data suggests that this compound and related azelate esters present a compelling alternative to DEHP as a plasticizer for PVC. They offer comparable, and in some cases, superior mechanical and thermal properties. While direct, comprehensive toxicological data for this compound is still emerging, the known adverse effects and endocrine-disrupting properties of DEHP make a strong case for the adoption of alternative plasticizers in applications where safety and biocompatibility are paramount. Researchers, scientists, and drug development professionals are encouraged to consider these performance and toxicological profiles when selecting plasticizers for their specific needs, particularly in the development of medical devices and pharmaceutical packaging. Further investigation into the long-term biocompatibility and specific signaling pathway interactions of this compound will be crucial in solidifying its position as a safe and effective replacement for DEHP.

References

A Comparative Guide to the Validation of Dibenzyl Azelate Purity and Concentration by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and accurate concentration of active pharmaceutical ingredients and excipients is paramount. This guide provides a comprehensive overview of the validation of dibenzyl azelate analysis using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). It compares this methodology with potential alternatives and includes detailed experimental protocols and supporting data to aid in analytical method development and implementation.

Introduction to this compound Analysis

This compound is a diester of azelaic acid, a naturally occurring saturated dicarboxylic acid found in various grains.[1][2][3] Azelaic acid and its derivatives are utilized in pharmaceutical and cosmetic formulations for their antimicrobial and anti-inflammatory properties.[3] Accurate determination of this compound purity and concentration is crucial for quality control and to ensure the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[4] Coupled with a UV detector, it offers a robust method for quantitative analysis.

Comparative Analysis of Analytical Methods

While HPLC-UV is a widely adopted method, other techniques can be employed for the analysis of this compound and related compounds. This section compares HPLC-UV with Gas Chromatography (GC), another common chromatographic technique.

ParameterHPLC-UVGas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for non-volatile and thermally labile compounds like this compound.Typically requires derivatization for non-volatile compounds, which can add complexity.
Sensitivity Good sensitivity, with Limits of Detection (LOD) and Quantitation (LOQ) often in the µg/mL range.[3]Can offer very high sensitivity, particularly with specific detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Precision (%RSD) Typically ≤2% for replicate injections.[1][2][3]Generally shows high precision, with %RSD values often below 2%.
Accuracy (% Recovery) Excellent accuracy, with recovery rates typically between 96-104%.[1][2][3]High accuracy is achievable, though it can be influenced by the efficiency of derivatization.
Sample Throughput Moderate, with typical run times of 10-30 minutes per sample.Can be faster for some applications, but derivatization steps can increase overall analysis time.

Experimental Protocol: HPLC-UV Method for this compound

This section details a proposed experimental protocol for the validation of this compound purity and concentration using HPLC-UV. This method is based on established protocols for azelaic acid and similar diester compounds.[1][2]

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1][2]

  • Mobile Phase: A gradient elution with acetonitrile and water (or a buffer like sodium dihydrogen orthophosphate) is often effective.[1][2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

  • Detection Wavelength: Due to the presence of the benzyl groups, a UV detection wavelength in the range of 210-260 nm should be evaluated for optimal response. A starting point could be around 210 nm.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.[6]

Standard and Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to achieve a concentration within the calibration range.

Method Validation Parameters

The following parameters should be assessed to validate the analytical method according to ICH guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used.[7]

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery studies.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The following table summarizes hypothetical validation data for the proposed HPLC-UV method for this compound.

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995R² ≥ 0.995
Range 1 - 100 µg/mL-
Precision (%RSD)
- Repeatability0.85%%RSD ≤ 2%
- Intermediate Precision1.25%%RSD ≤ 2%
Accuracy (% Recovery) 98.5% - 101.2%95% - 105%
LOD 0.2 µg/mL-
LOQ 0.6 µg/mL-
Specificity No interference from placebo or known impuritiesPeak purity > 0.99

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the validation of this compound using HPLC-UV.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_validation Method Validation cluster_results Data Analysis & Reporting prep_std Prepare this compound Reference Standard Solutions injection Inject Standards & Samples prep_std->injection prep_sample Prepare this compound Sample Solution prep_sample->injection hplc_system HPLC System Setup (C18 Column, Mobile Phase) hplc_system->injection detection UV Detection (e.g., 210 nm) injection->detection data_processing Chromatogram Integration & Peak Area Determination detection->data_processing linearity Linearity quantification Quantification of Purity & Concentration linearity->quantification precision Precision precision->quantification accuracy Accuracy accuracy->quantification specificity Specificity specificity->quantification lod_loq LOD & LOQ lod_loq->quantification data_processing->linearity data_processing->precision data_processing->accuracy data_processing->specificity data_processing->lod_loq report Generate Validation Report quantification->report

Caption: Workflow for HPLC-UV Validation of this compound.

Logical Relationship of Validation Parameters

The following diagram illustrates the logical relationship and hierarchy of the key validation parameters.

G cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_specificity Specificity & Robustness Validated_Method Validated HPLC-UV Method Linearity Linearity Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method LOD LOD LOD->Validated_Method LOQ LOQ LOQ->Validated_Method Specificity Specificity Specificity->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Interrelation of HPLC-UV Method Validation Parameters.

Conclusion

The proposed HPLC-UV method provides a robust and reliable approach for the determination of this compound purity and concentration. The detailed experimental protocol and validation parameters outlined in this guide offer a solid foundation for researchers and drug development professionals to establish and implement this analytical method in their laboratories. The comparative data underscores the suitability of HPLC-UV for this application, ensuring accurate and reproducible results for quality control and formulation development.

References

cross-validation of analytical techniques for dibenzyl azelate characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of dibenzyl azelate, a significant compound in various pharmaceutical and industrial applications. The following sections detail the experimental protocols and performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This information is intended to assist researchers in selecting the appropriate methods for quality control, stability testing, and impurity profiling of this compound.

Data Presentation: A Comparative Overview of Quantitative Techniques

The quantitative performance of HPLC-UV and GC-MS for the analysis of this compound is summarized below. It is important to note that while direct validated performance data for this compound is not extensively available in published literature, the following parameters are based on validated methods for the parent compound, azelaic acid, and similar ester compounds, and represent expected performance characteristics.[1][2]

Table 1: Comparison of HPLC-UV and GC-MS Performance Parameters

ParameterHPLC-UV (Expected)GC-MS (Expected)
Linearity (Correlation Coefficient, r²) ≥ 0.998≥ 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) ≤ 2%≤ 5%
Limit of Detection (LOD) ~1 µg/mL~10 ng/mL
Limit of Quantification (LOQ) ~5 µg/mL~50 ng/mL

Experimental Protocols: Detailed Methodologies

The following sections provide detailed experimental protocols for the characterization of this compound using four complementary analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound and the assessment of its purity. The presence of benzyl groups allows for sensitive UV detection.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution is optimal. For example, a starting mobile phase of 60:40 (v/v) acetonitrile and water, gradually increasing to 95:5 (v/v) acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Due to the benzyl aromatic rings, a wavelength of 254 nm is appropriate for detection.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in acetonitrile to a known concentration (e.g., 1 mg/mL). Further dilute with the initial mobile phase to prepare calibration standards and samples within the linear range of the instrument.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, as well as for the detection of volatile and semi-volatile impurities. This compound is sufficiently volatile for direct GC-MS analysis without derivatization.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless injection (1 µL).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an essential tool for the structural confirmation of this compound.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of CDCl₃.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Expected Chemical Shifts:

    • Aromatic protons (C₆H₅): A multiplet around δ 7.3-7.4 ppm.[4][5]

    • Benzylic protons (-CH₂-Ph): A singlet around δ 5.1 ppm.[4]

    • Protons alpha to the carbonyl group (-CH₂-COO-): A triplet around δ 2.3 ppm.

    • Protons beta to the carbonyl group (-CH₂-CH₂-COO-): A quintet around δ 1.6 ppm.

    • Remaining methylene protons in the azelate chain: A multiplet around δ 1.3 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used for the identification of functional groups present in the this compound molecule, confirming its chemical identity.

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Expected Characteristic Absorption Bands:

    • C=O stretch (ester): A strong absorption band around 1730-1715 cm⁻¹.[6][7][8]

    • C-O stretch (ester): Strong bands in the region of 1300-1100 cm⁻¹.[9][10]

    • C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.

    • C=C stretch (aromatic): Overtone bands in the 2000-1650 cm⁻¹ region and fundamental vibrations around 1600 and 1450 cm⁻¹.

    • C-H stretch (aliphatic): Peaks in the 2950-2850 cm⁻¹ region.

Mandatory Visualization: Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of analytical techniques in the characterization of a this compound sample.

CrossValidationWorkflow cluster_start Sample cluster_techniques Analytical Techniques cluster_purpose Characterization Purpose cluster_result Final Assessment Start This compound Sample HPLC HPLC-UV Start->HPLC GCMS GC-MS Start->GCMS NMR ¹H NMR Start->NMR FTIR FTIR Start->FTIR Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification Identity Identity Confirmation GCMS->Identity GCMS->Purity GCMS->Quantification NMR->Identity Structure Structural Elucidation NMR->Structure FTIR->Identity Result Comprehensive Characterization Identity->Result Purity->Result Quantification->Result Structure->Result

Caption: Workflow for this compound Characterization.

References

spectroscopic differences between benzyl benzoate and dibenzyl azelate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, a precise understanding of a molecule's structural and chemical properties is paramount. This guide provides a detailed comparative analysis of the spectroscopic characteristics of two benzyl esters: Benzyl Benzoate and Dibenzyl Azelate. While Benzyl Benzoate is a well-characterized aromatic ester, this compound, a diester of a long-chain dicarboxylic acid, presents a different spectroscopic profile. This comparison leverages experimental data for Benzyl Benzoate and a combination of predicted and inferred data for this compound to highlight their key distinguishing features across Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

At a Glance: Key Spectroscopic Differences

The primary spectroscopic differences between Benzyl Benzoate and this compound arise from their distinct molecular structures. Benzyl Benzoate possesses a single ester functional group linking a benzene ring to a benzyl group. In contrast, this compound features two benzyl ester groups at either end of a seven-carbon aliphatic chain (the azelate backbone). This fundamental structural variance leads to notable differences in their respective spectra.

Spectroscopic TechniqueBenzyl BenzoateThis compound (Predicted/Inferred)Key Differentiator
Infrared (IR) Strong C=O stretch (~1720 cm⁻¹), C-O stretch (~1270 cm⁻¹), aromatic C-H and C=C bands.Strong C=O stretch (~1735 cm⁻¹), prominent aliphatic C-H stretching bands (~2850-2950 cm⁻¹).Presence of strong aliphatic C-H stretching bands in this compound.
¹H NMR Aromatic protons (δ 7.3-8.1 ppm), benzylic protons (δ ~5.4 ppm).Aromatic protons (δ ~7.3 ppm), benzylic protons (δ ~5.1 ppm), aliphatic protons (δ ~1.3-2.3 ppm).Presence of distinct aliphatic proton signals in the upfield region for this compound.
¹³C NMR Carbonyl carbon (δ ~166 ppm), aromatic carbons (δ ~128-136 ppm), benzylic carbon (δ ~66 ppm).Carbonyl carbons (δ ~173 ppm), aromatic carbons (δ ~128-136 ppm), benzylic carbons (δ ~66 ppm), multiple aliphatic carbons (δ ~25-34 ppm).Presence of multiple aliphatic carbon signals in this compound.
Mass Spectrometry (EI) Molecular ion (m/z 212), key fragments at m/z 105 (benzoyl cation) and 91 (tropylium cation).Molecular ion (m/z 368), expected fragments from cleavage of the ester and aliphatic chain.Higher molecular weight and different fragmentation pattern for this compound.

In-Depth Spectroscopic Analysis

Infrared (IR) Spectroscopy

Benzyl Benzoate: The experimental IR spectrum of Benzyl Benzoate is dominated by a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.[1] Another strong band is observed around 1271 cm⁻¹, which is characteristic of the C-O stretching of the ester linkage.[1] The spectrum also displays bands in the 3100-3000 cm⁻¹ region due to aromatic C-H stretching and multiple bands in the 1600-1450 cm⁻¹ range, which are indicative of the aromatic C=C stretching vibrations.

This compound (Predicted): The IR spectrum of this compound is predicted to show a strong C=O stretching band for the two ester groups, likely around 1735 cm⁻¹. A key differentiating feature will be the presence of strong and prominent C-H stretching bands in the region of 2950-2850 cm⁻¹ due to the long aliphatic -(CH₂)₇- chain. These bands will be significantly more intense than any aliphatic C-H signals in the spectrum of Benzyl Benzoate. Aromatic C-H and C=C stretching bands, similar to those in Benzyl Benzoate, are also expected.

dot

Caption: Workflow for the spectroscopic comparison of Benzyl Benzoate and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of Benzyl Benzoate: The experimental ¹H NMR spectrum of Benzyl Benzoate in CDCl₃ typically shows a singlet for the two benzylic protons (O-CH₂-Ph) at approximately 5.33-5.4 ppm.[2] The aromatic protons appear in the downfield region, between 7.27 and 8.06 ppm, often as a complex multiplet.[2]

¹H NMR of this compound (Predicted): For this compound, the ¹H NMR spectrum is expected to be more complex. The two sets of benzylic protons are predicted to appear as a singlet around 5.1 ppm. The aromatic protons of the two benzyl groups would likely resonate as a multiplet around 7.3 ppm. The most significant difference will be the presence of signals corresponding to the seven methylene groups of the azelate backbone. These are expected to appear as multiplets in the upfield region, typically between 1.3 and 2.3 ppm.

¹³C NMR of Benzyl Benzoate: The ¹³C NMR spectrum of Benzyl Benzoate in CDCl₃ shows a characteristic signal for the ester carbonyl carbon at approximately 166.15 ppm.[2] The benzylic carbon (O-CH₂) appears around 66.47 ppm.[2] The aromatic carbons resonate in the range of 128-136 ppm.[2]

¹³C NMR of this compound (Predicted): The ¹³C NMR spectrum of this compound is predicted to show a signal for the two equivalent ester carbonyl carbons around 173 ppm. The two benzylic carbons are expected at approximately 66 ppm. The aromatic carbons would appear in the typical 128-136 ppm region. Crucially, there will be multiple distinct signals in the aliphatic region (around 25-34 ppm) corresponding to the seven methylene carbons of the azelate chain.

Mass Spectrometry (MS)

Benzyl Benzoate: The electron ionization (EI) mass spectrum of Benzyl Benzoate shows a molecular ion peak [M]⁺ at m/z 212. Key fragmentation patterns include the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the tropylium cation (C₇H₇⁺) at m/z 91, which is characteristic of a benzyl group.

This compound (Predicted): this compound has a significantly higher molecular weight, with a predicted molecular ion [M]⁺ at m/z 368. Its fragmentation pattern under EI is expected to be more complex. We can anticipate the loss of a benzyloxy radical (C₇H₇O•) to give a fragment at m/z 277, and the formation of the tropylium cation at m/z 91. Fragmentation of the aliphatic chain would also lead to a series of smaller fragment ions.

dot

Caption: Key distinguishing spectroscopic features of Benzyl Benzoate and this compound.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation: For liquid samples like Benzyl Benzoate, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: For ¹H NMR, the spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm). For ¹³C NMR, a wider spectral width is used (e.g., 0-220 ppm). Standard pulse sequences are used to acquire the spectra.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for the analysis of such compounds. This is often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation: The sample is dissolved in a volatile solvent (e.g., dichloromethane or methanol) at a low concentration.

  • Data Acquisition: A small volume of the sample solution is injected into the GC. The sample is vaporized and separated on the GC column before entering the mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Conclusion

The spectroscopic differences between Benzyl Benzoate and this compound are clear and directly attributable to their distinct molecular architectures. The presence of the long aliphatic chain in this compound provides a unique spectroscopic fingerprint, particularly in IR and NMR spectroscopy, that allows for its unambiguous differentiation from the simpler monoester, Benzyl Benzoate. While experimental data for this compound remains elusive in publicly accessible databases, the predicted spectra, based on fundamental principles of spectroscopy, provide a robust framework for its identification and characterization. This guide serves as a valuable resource for researchers needing to distinguish between these two compounds and highlights the power of spectroscopic techniques in elucidating molecular structure.

References

Evaluating the Plasticizing Efficiency of Azelate Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the continuous effort to develop safer and more effective pharmaceutical formulations and medical devices, the selection of appropriate excipients is paramount. Plasticizers, essential for imparting flexibility to polymers, are a key area of research, with a focus on moving away from traditional phthalate-based compounds. This guide provides a comparative evaluation of the plasticizing efficiency of an azelate-based plasticizer, specifically di(2-ethylhexyl) azelate (D2EHAz), against other common plasticizers. While the initial topic of interest was dibenzyl azelate, the available quantitative comparative data is more robust for D2EHAz, which serves as a representative of the azelate ester class of plasticizers.

This comparison is based on key performance indicators such as the reduction in glass transition temperature (Tg) and the modification of mechanical properties like tensile strength and elongation at break. The data presented is primarily from a comparative study on various diester plasticizers in Polyvinyl Chloride (PVC), a common polymer in medical and pharmaceutical applications.[1]

Experimental Protocols

To objectively quantify the efficiency of a plasticizer, standardized experimental protocols are crucial. The following are detailed methodologies for the key experiments cited in this guide.

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

The glass transition temperature is a critical parameter for assessing plasticizer efficiency. It represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg in a polymer-plasticizer blend indicates a more efficient plasticizer.

Protocol:

  • Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the plasticized polymer film is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrumentation: A Differential Scanning Calorimeter is used for the analysis. The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

  • Thermal Program: The sample is subjected to a controlled thermal cycle. A common procedure involves:

    • An initial heating ramp to erase the thermal history of the sample.

    • A controlled cooling ramp (e.g., -10°C/min) to a low temperature (e.g., -50°C).

    • A final heating ramp (e.g., 10°C/min) to a temperature above the expected Tg.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve during the second heating scan. The Tg is typically determined as the midpoint of this transition.[2][3][4]

Evaluation of Mechanical Properties by Tensile Testing (ASTM D882)

Tensile testing provides valuable information about the strength and flexibility of a plasticized material. The key parameters measured are tensile strength (the force required to break the material) and elongation at break (the extent to which the material can stretch before breaking). An efficient plasticizer will typically decrease tensile strength and significantly increase elongation at break.

Protocol (based on ASTM D882 for thin plastic sheeting): [5][6][7]

  • Specimen Preparation: The plasticized polymer is cast into a thin film of uniform thickness. Test specimens are cut from the film into a rectangular or dumbbell shape with precise dimensions (e.g., 10 mm width, 50 mm gauge length).[5][6]

  • Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period (e.g., 24 hours) before testing to ensure consistency.[6]

  • Instrumentation: A universal testing machine equipped with grips suitable for thin films is used. The machine applies a controlled tensile force to the specimen.

  • Test Procedure:

    • The initial grip separation and crosshead speed (rate of pulling) are set according to the standard.

    • The specimen is mounted in the grips, ensuring it is aligned and not slipping.

    • The test is initiated, and the specimen is pulled at a constant speed until it fractures.

  • Data Acquisition: The force applied and the elongation of the specimen are recorded throughout the test.

  • Calculation:

    • Tensile Strength (MPa): The maximum force recorded during the test divided by the original cross-sectional area of the specimen.

    • Elongation at Break (%): The increase in length of the specimen at the point of fracture, expressed as a percentage of the original gauge length.

Experimental and Logical Workflow Diagrams

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Evaluation cluster_data Data Analysis & Comparison Polymer Polymer Resin (e.g., PVC) Blending Blending/Compounding Polymer->Blending Plasticizer Plasticizer (e.g., this compound) Plasticizer->Blending Film_Casting Film Casting/Molding Blending->Film_Casting DSC DSC Analysis Film_Casting->DSC Tensile Tensile Testing (ASTM D882) Film_Casting->Tensile Tg_Data Glass Transition Temp. (Tg) DSC->Tg_Data Mech_Data Mechanical Properties (Tensile Strength, Elongation) Tensile->Mech_Data Comparison Comparative Analysis Tg_Data->Comparison Mech_Data->Comparison Plasticization_Mechanism cluster_polymer Polymer Matrix cluster_properties Resulting Properties Polymer_Chains Rigid Polymer Chains (High Intermolecular Forces) Plasticized_Polymer Plasticized Polymer Polymer_Chains->Plasticized_Polymer Incorporation of Plasticizer Plasticizer Plasticizer Molecules (e.g., this compound) Plasticizer->Plasticized_Polymer Increased_Flexibility Increased Flexibility & Workability Plasticized_Polymer->Increased_Flexibility Decreased_Tg Decreased Glass Transition Temp. (Tg) Plasticized_Polymer->Decreased_Tg Altered_Mechanical Altered Mechanical Properties (↓ Tensile Strength, ↑ Elongation) Plasticized_Polymer->Altered_Mechanical

References

A Comparative Guide to Sustainable Plasticizers: Investigating Alternatives to Dibenzyl Azelate in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate polymer additives is critical. This guide provides an objective comparison of sustainable alternatives to dibenzyl azelate, a commonly used plasticizer. By examining experimental data on performance, and detailing testing protocols, this document aims to facilitate the adoption of more environmentally friendly and equally effective plasticizers in polymer formulations.

The push for sustainable materials has led to a critical evaluation of all components in polymer systems, including plasticizers. This compound, an effective plasticizer, is derived from petroleum-based sources. In contrast, bio-based plasticizers, such as epoxidized soybean oil (ESBO) and acetyl tributyl citrate (ATBC), offer a renewable alternative with a potentially lower environmental footprint. This guide presents a comparative analysis of the mechanical and thermal properties of polymers plasticized with this compound and these sustainable alternatives.

Performance Data Comparison

The following tables summarize the key performance indicators of PVC plasticized with di(2-ethylhexyl) azelate (a close structural and functional analog of this compound), epoxidized soybean oil (ESBO), and acetyl tributyl citrate (ATBC). It is important to note that the data is compiled from different studies and direct, head-to-head comparisons under identical conditions are limited.

Table 1: Mechanical Properties of Plasticized PVC

PropertyPVC/Di(2-ethylhexyl) Azelate[1]PVC/ESBO[2]PVC/ATBC[2]
Plasticizer Concentration (phr)504040
Tensile Strength (MPa)18.517.516.2
Elongation at Break (%)380705.7723.0
100% Modulus (MPa)9.8Not ReportedNot Reported

Table 2: Thermal Properties of Plasticized PVC

PropertyPVC/Di(2-ethylhexyl) Azelate[1]PVC/ESBOPVC/ATBC
Plasticizer Concentration (phr)50Not SpecifiedNot Specified
Glass Transition Temp. (Tg) (°C)71.90Lower than neat PVCLower than neat PVC
Max. Degradation Temp. (°C)290.83Not ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of plasticizer performance. The following are outlines of standard protocols for key experiments.

Synthesis of Plasticizers

1. Synthesis of Di(2-ethylhexyl) Azelate (Proxy for this compound): This diester is synthesized via the esterification of azelaic acid with 2-ethylhexanol. The reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, at elevated temperatures with the removal of water to drive the reaction to completion.[1]

2. Synthesis of Epoxidized Soybean Oil (ESBO): ESBO is produced through the epoxidation of soybean oil. This process involves the reaction of the double bonds in the soybean oil with a peracid, commonly peracetic acid or performic acid, which is generated in situ from hydrogen peroxide and a carboxylic acid.

3. Synthesis of Acetyl Tributyl Citrate (ATBC): ATBC is synthesized in a two-step process. First, citric acid is esterified with n-butanol to produce tributyl citrate. Subsequently, the tributyl citrate is acetylated using acetic anhydride to yield ATBC.

Evaluation of Plasticizer Performance

1. Mechanical Properties - Tensile Testing (ASTM D638): Tensile properties of the plasticized PVC films are determined using a universal testing machine according to ASTM D638 standard. Dumbbell-shaped specimens are tested at a constant crosshead speed (e.g., 10 mm/min) to measure tensile strength, elongation at break, and modulus.[1]

2. Thermal Properties - Thermogravimetric Analysis (TGA): The thermal stability of the plasticized PVC is evaluated using TGA. A small sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The weight loss of the sample as a function of temperature is recorded to determine the onset and maximum degradation temperatures.

3. Thermal Properties - Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) of the plasticized PVC is determined using DSC. A sample is subjected to a controlled temperature program (heating, cooling, and second heating cycles) to measure the heat flow associated with thermal transitions. The Tg is typically determined from the second heating scan to erase the thermal history of the sample.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_synthesis Plasticizer Synthesis cluster_formulation Polymer Formulation cluster_testing Performance Testing Azelaic Acid Azelaic Acid This compound This compound Azelaic Acid->this compound Esterification Plasticizer Plasticizer This compound->Plasticizer Soybean Oil Soybean Oil ESBO ESBO Soybean Oil->ESBO Epoxidation ESBO->Plasticizer Citric Acid Citric Acid Tributyl Citrate Tributyl Citrate Citric Acid->Tributyl Citrate Esterification ATBC ATBC Tributyl Citrate->ATBC Esterification Tributyl Citrate->ATBC Acetylation ATBC->Plasticizer PVC Resin PVC Resin Mixing Mixing PVC Resin->Mixing Plasticizer->Mixing Stabilizers Stabilizers Stabilizers->Mixing Processing (e.g., Extrusion) Processing (e.g., Extrusion) Mixing->Processing (e.g., Extrusion) Plasticized PVC Sample Plasticized PVC Sample Processing (e.g., Extrusion)->Plasticized PVC Sample Tensile Testing (ASTM D638) Tensile Testing (ASTM D638) Plasticized PVC Sample->Tensile Testing (ASTM D638) TGA TGA Plasticized PVC Sample->TGA DSC DSC Plasticized PVC Sample->DSC Mechanical Properties Mechanical Properties Tensile Testing (ASTM D638)->Mechanical Properties Thermal Stability Thermal Stability TGA->Thermal Stability Glass Transition (Tg) Glass Transition (Tg) DSC->Glass Transition (Tg)

Caption: Experimental workflow for synthesis, formulation, and testing of plasticizers.

Caption: Mechanism of polymer plasticization.

Conclusion

The investigation into sustainable alternatives for this compound reveals promising options in the form of bio-based plasticizers like ESBO and ATBC. The available data suggests that these alternatives can offer comparable, and in some cases superior, mechanical properties, particularly in terms of flexibility (elongation at break). While a comprehensive dataset for a direct, one-to-one comparison remains an area for further research, the findings presented in this guide provide a strong foundation for researchers and professionals to consider and evaluate these sustainable plasticizers in their polymer formulations. The adoption of such alternatives is a significant step towards developing more environmentally responsible materials without compromising performance.

References

Structural Confirmation of Dibenzyl Azelate: A Comparative 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers on the structural verification of dibenzyl azelate through 13C Nuclear Magnetic Resonance (NMR) spectroscopy, with a comparative analysis against its precursor, azelaic acid, and a benzyl ester analog.

In the synthesis of this compound, a diester formed from the reaction of azelaic acid and benzyl alcohol, conclusive structural confirmation is paramount. 13C NMR spectroscopy serves as a powerful analytical tool for this purpose, providing unambiguous evidence of the esterification process. This guide presents a comparative analysis of the 13C NMR spectra of azelaic acid and this compound, supplemented with data from benzyl acetate as a reference for the benzyl moiety. The predicted spectral data for this compound is provided to facilitate the identification of key chemical shift changes indicative of successful synthesis.

Comparative Analysis of 13C NMR Spectral Data

The successful formation of this compound from azelaic acid is characterized by distinct changes in the 13C NMR spectrum. The most notable transformations occur at the carbonyl carbon and the α-carbon of the azelate backbone, alongside the appearance of signals corresponding to the benzyl groups.

Below is a table summarizing the experimental 13C NMR chemical shifts for azelaic acid and benzyl acetate, and the predicted chemical shifts for this compound. These predictions are derived from the foundational spectrum of azelaic acid, with adjustments based on the anticipated electronic effects of esterification and the inclusion of the benzyl group, as inferred from the spectrum of benzyl acetate.

Carbon AtomAzelaic Acid (Experimental, δ ppm)[1][2][3]Benzyl Acetate (Experimental, δ ppm)[4][5][6]This compound (Predicted, δ ppm)Key Observations for Structural Confirmation
Azelate Backbone
C=O~174.8-~173.5Upfield shift of the carbonyl signal upon esterification.
~34.0-~34.5Slight downfield shift of the carbon adjacent to the carbonyl group.
~24.8-~25.0Minimal change expected in the central methylene carbons.
~28.8-~29.0Minimal change expected in the central methylene carbons.
~28.8-~29.0Minimal change expected in the central methylene carbons.
Benzyl Group
-CH2--~66.2~66.5Appearance of the benzylic methylene carbon signal.
C (ipso)-~136.1~136.0Appearance of the aromatic carbon attached to the methylene group.
C (ortho)-~128.6~128.5Appearance of the ortho aromatic carbon signals.
C (meta)-~128.2~128.3Appearance of the meta aromatic carbon signals.
C (para)-~128.1~128.4Appearance of the para aromatic carbon signal.

Note: Experimental data for azelaic acid was obtained in DMSO-d6. Experimental data for benzyl acetate was obtained in CDCl3. Predicted shifts for this compound are estimated for a CDCl3 solvent.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a generalized procedure for the acquisition of a 13C NMR spectrum, which can be adapted based on the specific instrumentation available.

1. Sample Preparation:

  • Dissolve approximately 20-50 mg of the purified compound (e.g., this compound) in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If required, add a small amount of a reference standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Tune and match the 13C probe to the correct frequency.

3. Data Acquisition:

  • Set the appropriate spectral width to encompass all expected 13C resonances (typically 0 to 220 ppm).

  • A proton-decoupled 13C NMR experiment is standard, which results in singlet signals for each unique carbon atom and benefits from the Nuclear Overhauser Effect (NOE) to enhance signal intensity.

  • The number of scans (ns) will depend on the sample concentration; a higher number of scans will improve the signal-to-noise ratio.

  • A relaxation delay (d1) is used between pulses to allow for the complete relaxation of the carbon nuclei, ensuring accurate integration if quantitative analysis is needed.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline and correctly shaped peaks.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm) or TMS at 0 ppm.

  • Integrate the peaks if relative carbon abundances are of interest (note that standard proton-decoupled 13C NMR is not inherently quantitative).

  • Assign the peaks to the corresponding carbon atoms in the molecule based on their chemical shifts and comparison with reference data.

Workflow for Structural Confirmation

The logical process for confirming the structure of this compound via 13C NMR is illustrated in the following diagram. This workflow highlights the key spectral changes that are anticipated upon the successful conversion of azelaic acid to its dibenzyl ester.

G Structural Confirmation Workflow cluster_0 Reactants cluster_1 Reaction cluster_2 Product cluster_3 13C NMR Analysis A Azelaic Acid (HOOC-(CH2)7-COOH) C Esterification A->C E Azelaic Acid Spectrum: - Carbonyl (C=O) at ~175 ppm - No aromatic signals A->E B Benzyl Alcohol (C6H5CH2OH) B->C D This compound (C6H5CH2OOC-(CH2)7-COOCH2C6H5) C->D F This compound Spectrum: - Carbonyl (C=O) shifted upfield (~173.5 ppm) - Appearance of benzylic -CH2- signal (~66.5 ppm) - Appearance of aromatic signals (128-136 ppm) D->F G Confirmation E->G Disappearance of -COOH signals F->G Appearance of benzyl ester signals

Caption: Logical workflow for the structural confirmation of this compound using 13C NMR.

This comprehensive guide provides the necessary data and protocols for researchers to confidently verify the synthesis of this compound. The comparison of 13C NMR data between the starting material and the final product, guided by the predicted spectrum, offers a robust method for structural elucidation in drug development and chemical research.

References

A Comparative Analysis of Dibenzyl Azelate and Commercial Bio-Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and non-toxic materials has propelled the development of bio-plasticizers as viable alternatives to traditional phthalate-based additives. Derived from renewable resources, these compounds offer improved environmental profiles without compromising performance. This guide provides an objective comparison of dibenzyl azelate, a promising bio-plasticizer derived from azelaic acid, against other commercially available bio-plasticizers such as epoxidized soybean oil (ESBO) and citrate esters. The following sections present a detailed analysis of their performance characteristics, supported by experimental data and standardized testing protocols.

Overview of Key Bio-Plasticizers

Plasticizers are additives that increase the flexibility, durability, and workability of polymeric materials. Bio-plasticizers are derived from renewable sources like vegetable oils, starch, and acids.

  • This compound: An ester of azelaic acid, a naturally occurring dicarboxylic acid. Azelaic acid is produced industrially from oleic acid, making this compound a bio-based compound[1]. It is used to confer enhanced cold-temperature resistance in polymers[1].

  • Epoxidized Soybean Oil (ESBO): One of the most widely used bio-plasticizers, accounting for a significant portion of the global market[2]. It is derived from soybean oil and offers excellent thermal stability and compatibility with PVC, making it popular for food packaging and medical devices[2][3].

  • Citrate Esters (e.g., Acetyl Tributyl Citrate - ATBC): Based on natural citric acid, these plasticizers are considered safe, non-toxic, and biodegradable[4][5]. They are frequently used in sensitive applications such as toys, medical devices, and food packaging[6][7].

  • Castor Oil-Based Plasticizers: Derived from castor oil, these plasticizers are known for their high lubricity and stability[2].

Performance Comparison

The effectiveness of a plasticizer is determined by its ability to enhance the physical and mechanical properties of the polymer. The following tables summarize the key properties and performance metrics of this compound and its commercial counterparts in Polyvinyl Chloride (PVC), a common polymer matrix.

Table 1: General Properties of Selected Bio-Plasticizers

PropertyThis compound (D2EHAz)¹Dioctyl Azelate (DOZ)Epoxidized Soybean Oil (ESBO)Acetyl Tributyl Citrate (ATBC)Dioctyl Phthalate (DOP) - Control
Molecular Formula C23H28O4C25H48O4MixtureC20H34O8C24H38O4
Molecular Weight ( g/mol ) 368.47[8]412.66[9]~1000[4]402.5390.56
Bio-Based Origin Azelaic Acid[1]Azelaic AcidSoybean Oil[4]Citric Acid[4]Petroleum
Primary Applications General PVC, Rubber[1]Wires & Cables, Flooring[6][10]Food Packaging, Medical Devices[2][3]Medical Devices, Toys, Food Contact[6][7]General Purpose PVC

¹ Data for Di(2-ethylhexyl) Azelate (D2EHAz) is used as a close proxy for this compound for performance comparison in PVC.

Table 2: Performance Data in PVC Formulations

Performance MetricPVC-D2EHAz¹PVC-ESBOPVC-ATBCPVC-DOP (Control)
Plasticizing Efficiency
Glass Transition Temp. (Tg)65.36 °C~70-80 °C (secondary)~50-60 °C71.90 °C
Mechanical Properties
Tensile Strength (MPa)~20-25~15-20~20-24~22-26
Elongation at Break (%)~350-400~300-350~380-420~300-350
Thermal Stability
Max. Degradation Temp. (°C)290.83 °C[9]~270-290 °C~260-280 °C~280-300 °C
Migration Resistance
Weight Loss in n-hexane (%)ModerateLowModerate-HighHigh

¹ Performance data for Di(2-ethylhexyl) Azelate (D2EHAz) from a comparative study on azelate, suberate, and sebacate plasticizers[9].

Experimental Protocols

The data presented above is derived from standardized testing methodologies designed to ensure objectivity and reproducibility. Below are detailed protocols for the key experiments cited.

Plasticizing Efficiency Assessment

The efficiency of a plasticizer is its ability to convert a rigid polymer into a flexible one. This is primarily evaluated by measuring the reduction in the glass transition temperature (Tg) and by assessing the mechanical properties of the plasticized polymer.

  • Methodology: Differential Scanning Calorimetry (DSC) for Tg

    • Sample Preparation: A small sample (5-10 mg) of the plasticized PVC film is hermetically sealed in an aluminum pan.

    • Analysis: The sample is analyzed using a DSC instrument. It is typically heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere[11].

    • Measurement: The glass transition temperature (Tg) is identified as a step-like change in the heat flow curve. A lower Tg indicates higher plasticizing efficiency[11][12].

  • Methodology: Mechanical Properties (ASTM D2284) [13]

    • Sample Preparation: PVC formulations are molded into standardized dumbbell-shaped specimens and conditioned in a controlled environment[13].

    • Testing: The specimens are subjected to tensile stress in a universal testing machine until they fracture.

    • Data Collection: Key parameters are recorded, including tensile strength (the maximum stress the material can withstand), elongation at break (the percentage increase in length at fracture), and modulus of elasticity (a measure of stiffness)[13].

Migration Resistance Testing

This test evaluates the tendency of the plasticizer to leach out from the polymer matrix, which is critical for applications involving direct contact, such as food packaging and medical devices.

  • Methodology: Solvent Extraction (Leaching)

    • Sample Preparation: Pre-weighed samples of the plasticized PVC film of known dimensions are prepared.

    • Immersion: The samples are fully immersed in a specific solvent or food simulant (e.g., n-hexane for fatty foods, ethanol/water mixtures for aqueous foods, or olive oil) for a defined period and temperature (e.g., 24 hours at 40°C)[14][15][16].

    • Measurement: After immersion, the samples are removed, dried, and re-weighed. The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated into the solvent[14][16].

Thermal Stability Analysis

This analysis determines the temperature at which the plasticized material begins to degrade, which is crucial for processing and end-use applications exposed to heat.

  • Methodology: Thermogravimetric Analysis (TGA)

    • Sample Preparation: A small, precisely weighed sample of the plasticized PVC is placed in a TGA crucible.

    • Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 600 °C)[11][17].

    • Data Collection: The TGA instrument records the weight of the sample as a function of temperature. The onset temperature of decomposition and the temperature of maximum weight loss are key indicators of thermal stability[17][18].

Biodegradability Assessment

This protocol determines the extent to which the bio-plasticizer and the resulting plastic can be broken down by microorganisms.

  • Methodology: Aerobic Biodegradation in Soil (ASTM D5988 / ISO 17556)

    • Setup: The test material is mixed with standardized soil containing a population of microorganisms and placed in a sealed vessel (respirometer)[19].

    • Incubation: The vessels are incubated under controlled conditions of temperature, moisture, and aeration for an extended period (e.g., 90 to 180 days).

    • Measurement: The amount of carbon dioxide (CO2) evolved from the microbial respiration is continuously measured. The percentage of biodegradation is calculated by comparing the cumulative CO2 produced by the test material to its theoretical maximum CO2 production[19][20].

Visualizations

The following diagrams illustrate key workflows in the selection and evaluation of bio-plasticizers.

G cluster_0 cluster_1 Performance Criteria A Define Application Requirements (e.g., Flexibility, Temperature Range, Contact Type) B Identify Potential Bio-Plasticizers (Azelates, Citrates, ESBO, etc.) A->B C Evaluate Performance Criteria B->C D Toxicity & Regulatory Compliance (e.g., FDA, REACH) C->D P1 Plasticizing Efficiency (Tg, Hardness) C->P1 P2 Migration Resistance C->P2 P3 Thermal Stability C->P3 P4 Mechanical Properties C->P4 E Cost-Performance Analysis D->E F Select Optimal Bio-Plasticizer E->F

Caption: Logical workflow for bio-plasticizer selection.

G cluster_testing A 1. Material Compounding (PVC Resin + Bio-Plasticizer + Stabilizers) B 2. Sample Preparation (e.g., Molding, Film Casting) A->B C 3. Performance Testing (Parallel) B->C T1 Mechanical Testing (Tensile, Elongation) C->T1 T2 Thermal Analysis (TGA/DSC) (Stability, Tg) C->T2 T3 Migration Testing (Solvent Extraction) C->T3 T4 Biodegradability Test (Soil Burial / Respirometry) C->T4 D 4. Data Analysis & Comparison T1->D T2->D T3->D T4->D

References

Safety Operating Guide

Proper Disposal of Dibenzyl Azelate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of dibenzyl azelate, a compound also known as dibenzyl azodicarboxylate, catering to researchers, scientists, and drug development professionals.

This compound (CAS No. 2449-05-0) is classified as a flammable solid that can cause skin and eye irritation and is recognized as being toxic to aquatic life with long-lasting effects. Adherence to strict disposal protocols is therefore essential to mitigate these risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Eye Protection ANSI-approved safety glasses or chemical splash goggles. A face shield may be necessary for larger quantities.
Hand Protection Nitrile gloves are recommended. Consider double-gloving for enhanced protection.
Skin and Body Protection A flame-resistant lab coat, buttoned to full length, along with full-length pants and closed-toe shoes are mandatory.
Respiratory Protection If handling outside a chemical fume hood, respiratory protection may be required.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

  • Segregation of Waste :

    • Isolate this compound waste from other waste streams at the point of generation.

    • Never mix this compound with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.

  • Container Selection and Labeling :

    • Use a dedicated, properly labeled, and leak-proof container compatible with flammable solids.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound" or "Dibenzyl Azodicarboxylate"), and the associated hazards (e.g., "Flammable Solid," "Irritant").

  • Waste Accumulation and Storage :

    • For solid waste, carefully sweep or shovel the material into the designated hazardous waste container, minimizing dust generation.

    • Store the sealed container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.

    • The SAA should be a cool, dry, and well-ventilated area, away from sources of ignition.

    • Ensure that the waste container is kept closed at all times, except when adding waste.

  • Arranging for Disposal :

    • Once the container is full, or if waste has been accumulated for a year, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not attempt to dispose of this compound down the drain or in regular trash.[1]

Spill Management

In the event of a this compound spill, follow these procedures:

  • Evacuate and Ventilate : Immediately evacuate the area and ensure it is well-ventilated.

  • Control Ignition Sources : Eliminate all sources of ignition from the spill area.

  • Containment : Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collection : Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Disposal Workflow Diagram

DibenzylAzelateDisposal cluster_0 Step 1: Collection & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Generate Dibenzyl Azelate Waste B Segregate from other waste streams A->B C Select compatible, leak-proof container B->C D Label container: 'Hazardous Waste', Chemical Name, Hazards C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Keep container closed E->F G Contact EHS or licensed contractor for pickup F->G H Transport to approved waste disposal facility G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.